molecular formula C22H26O7 B12390119 Kadsuralignan A

Kadsuralignan A

Cat. No.: B12390119
M. Wt: 402.4 g/mol
InChI Key: IHVGPKYZFAVXGZ-PJYBLOJUSA-N
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Description

KadsuralignanA has been reported in Kadsura coccinea and Schisandra lancifolia with data available.

Properties

Molecular Formula

C22H26O7

Molecular Weight

402.4 g/mol

IUPAC Name

(9R,10R,11R)-3,4,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaene-5,11-diol

InChI

InChI=1S/C22H26O7/c1-10-6-12-7-14(23)19(25-3)21(26-4)16(12)17-13(18(24)11(10)2)8-15-20(22(17)27-5)29-9-28-15/h7-8,10-11,18,23-24H,6,9H2,1-5H3/t10-,11-,18-/m1/s1

InChI Key

IHVGPKYZFAVXGZ-PJYBLOJUSA-N

Isomeric SMILES

C[C@@H]1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3[C@@H]([C@@H]1C)O)OCO4)OC)OC)OC)O

Canonical SMILES

CC1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3C(C1C)O)OCO4)OC)OC)OC)O

Origin of Product

United States

Foundational & Exploratory

Kadsuralignan A: A Technical Guide on its Discovery, Origin, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kadsuralignan A, a dibenzocyclooctadiene lignan, has emerged as a molecule of interest due to its notable biological activities. First identified from plant species of the Schisandraceae family, this natural product has demonstrated potent anti-HIV properties and is representative of a class of lignans with diverse pharmacological potential, including anti-inflammatory and hepatoprotective effects. This technical guide provides a comprehensive overview of the discovery, botanical origin, and detailed methodologies for the isolation and structural characterization of this compound. Furthermore, it delves into the current understanding of its biological activities, supported by quantitative data and a review of the likely signaling pathways involved, based on studies of closely related dibenzocyclooctadiene lignans. This document aims to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Discovery and Origin

This compound is a naturally occurring dibenzocyclooctadiene lignan. It has been successfully isolated from plant species belonging to the Schisandraceae family, specifically from Kadsura coccinea and Schisandra lancifolia[1]. These plants are native to regions of China and are utilized in traditional medicine, suggesting a long history of human interaction with their bioactive constituents[2]. The discovery of this compound is part of a broader scientific investigation into the pharmacological properties of lignans, a diverse class of polyphenolic compounds found in plants[2][3].

Isolation and Structure Elucidation

The isolation and structural characterization of this compound and related lignans involve a series of meticulous experimental procedures.

Experimental Protocol: Isolation

A general methodology for the isolation of dibenzocyclooctadiene lignans from their natural sources is outlined below. This protocol is a composite based on established methods for compounds of this class.

  • Extraction: The air-dried and powdered plant material (e.g., stems, leaves, or roots) is extracted with a suitable organic solvent, such as 80% aqueous acetone or ethanol, at room temperature for an extended period (e.g., 24-48 hours). This process is typically repeated multiple times to ensure exhaustive extraction of the target compounds.

  • Partitioning: The resulting crude extract is then concentrated under reduced pressure and subjected to liquid-liquid partitioning. This step separates compounds based on their polarity. A common partitioning scheme involves sequential extraction with solvents of increasing polarity, such as petroleum ether, ethyl acetate (EtOAc), and n-butanol. The dibenzocyclooctadiene lignans are often enriched in the ethyl acetate fraction.

  • Chromatographic Purification: The bioactive fraction (e.g., EtOAc extract) is further purified using a combination of chromatographic techniques.

    • Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents, typically a mixture of chloroform and methanol or hexane and ethyl acetate, with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

    • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are subjected to further purification by preparative HPLC on a C18 reversed-phase column. A mobile phase consisting of a mixture of methanol and water or acetonitrile and water is commonly used.

The following diagram illustrates a typical workflow for the isolation of this compound.

G plant_material Dried Plant Material (Kadsura coccinea or Schisandra lancifolia) extraction Extraction (e.g., 80% Acetone) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent Partitioning crude_extract->partitioning etoac_fraction Ethyl Acetate Fraction partitioning->etoac_fraction silica_gel Silica Gel Column Chromatography etoac_fraction->silica_gel hplc Preparative HPLC silica_gel->hplc pure_compound Pure this compound hplc->pure_compound G cell_culture Culture Susceptible T-Cells infection Infect Cells with HIV-1 cell_culture->infection treatment Treat with this compound (Varying Concentrations) infection->treatment incubation Incubate for 3-5 Days treatment->incubation assessment Assess Viral Replication (e.g., p24 ELISA) incubation->assessment cytotoxicity Assess Cell Viability (e.g., MTT Assay) incubation->cytotoxicity data_analysis Calculate EC₅₀ and TI assessment->data_analysis cytotoxicity->data_analysis G cluster_inhibition Inhibition of Pro-inflammatory Pathways cluster_activation Activation of Antioxidant Pathways TLR TLR 2/4 Agonists MAPK MAPK TLR->MAPK NFkB NF-κB TLR->NFkB JAK_STAT JAK-STAT TLR->JAK_STAT Pro_inflammatory Pro-inflammatory Mediators (Cytokines, NO, ROS) MAPK->Pro_inflammatory NFkB->Pro_inflammatory JAK_STAT->Pro_inflammatory Lignans_Inhibit Dibenzocyclooctadiene Lignans Lignans_Inhibit->TLR PKA PKA CREB CREB PKA->CREB Nrf2 Nrf2 CREB->Nrf2 Antioxidant_Enzymes Phase II Antioxidant Enzymes Nrf2->Antioxidant_Enzymes Lignans_Activate Dibenzocyclooctadiene Lignans Lignans_Activate->PKA G Lignans Dibenzocyclooctadiene Lignans Nrf2_activation Nrf2 Activation Lignans->Nrf2_activation Nrf2_translocation Nrf2 Nuclear Translocation Nrf2_activation->Nrf2_translocation ARE_binding Binding to ARE Nrf2_translocation->ARE_binding Gene_expression Upregulation of Antioxidant Genes ARE_binding->Gene_expression Hepatoprotection Hepatoprotective Effect (Reduced Oxidative Stress) Gene_expression->Hepatoprotection

References

Kadsuralignan A from Kadsura coccinea: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Promising Natural Product with Anti-inflammatory and Anti-HIV Potential

Abstract

Kadsuralignan A, a dibenzocyclooctadiene lignan isolated from the medicinal plant Kadsura coccinea, has emerged as a compound of significant interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, including its natural source, chemical properties, and biological activities. Detailed methodologies for its isolation and purification are presented, alongside protocols for evaluating its anti-inflammatory and anti-HIV effects. Furthermore, this document elucidates the molecular mechanisms underlying its bioactivity, with a particular focus on the modulation of the NF-κB signaling pathway. All quantitative data are summarized in structured tables for ease of comparison, and key experimental workflows and signaling pathways are visualized using detailed diagrams. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are investigating the therapeutic potential of this compound.

Introduction

Kadsura coccinea (Lem.) A.C. Smith, a member of the Schisandraceae family, is a climbing shrub that is widely distributed in the southwestern provinces of China.[1] In traditional Chinese medicine, this plant, known as "Heilaohu," has been utilized for the treatment of various ailments, including rheumatoid arthritis and gastroenteric disorders.[1] Phytochemical investigations have revealed that Kadsura coccinea is a rich source of structurally diverse bioactive compounds, primarily lignans and triterpenoids.[1][2]

Among the numerous lignans isolated from this plant, this compound, a dibenzocyclooctadiene lignan, has garnered attention for its potential pharmacological activities. Dibenzocyclooctadiene lignans as a class are known to possess a wide range of biological effects, including anti-inflammatory, anti-tumor, and antiviral properties.[2][3] This technical guide focuses specifically on this compound, providing an in-depth analysis of its natural sourcing, isolation, and biological evaluation, with the aim of facilitating further research and development.

Chemical Properties of this compound

This compound is characterized by a dibenzocyclooctadiene core structure. The precise stereochemistry and substitution pattern are crucial for its biological activity. While detailed spectroscopic data for this compound was not found in the immediate search results, the general approach to its structure elucidation involves a combination of 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₃H₂₈O₆[4]
Molecular Weight400.5 g/mol [4]
ClassDibenzocyclooctadiene Lignan[5]

Note: Specific optical rotation and melting point data for this compound were not available in the searched literature.

Experimental Protocols

Isolation and Purification of Lignans from Kadsura coccinea

While a specific protocol detailing the isolation and yield of this compound was not found, the following procedure is a representative method for the extraction and fractionation of dibenzocyclooctadiene lignans from Kadsura coccinea, based on established protocols for similar compounds from this plant.[5][6]

Protocol 3.1.1: Extraction and Fractionation

  • Plant Material Preparation: Air-dry the rhizomes of Kadsura coccinea and grind them into a coarse powder.

  • Extraction:

    • Macerate the powdered plant material (e.g., 1.75 kg) with 80% aqueous acetone at room temperature three times.[6]

    • Combine the extracts and concentrate them under reduced pressure to obtain a crude extract (e.g., 82.5 g).[6]

  • Solvent Partitioning:

    • Suspend the crude extract in water (e.g., 2 L).

    • Perform sequential liquid-liquid partitioning with chloroform (3 x 2 L), ethyl acetate (3 x 2 L), and n-butanol (3 x 2 L).[6]

    • Concentrate each fraction under reduced pressure to yield the respective extracts.

  • Chromatographic Purification:

    • Subject the ethyl acetate fraction, which is often rich in lignans, to column chromatography on a silica gel column.

    • Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane or petroleum ether and gradually increasing the polarity with ethyl acetate and/or methanol.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC).

    • Combine fractions with similar TLC profiles.

    • Further purify the combined fractions using repeated column chromatography on silica gel, Sephadex LH-20, and/or preparative High-Performance Liquid Chromatography (HPLC) to isolate individual lignans like this compound.

Diagram 1: Experimental Workflow for Lignan Isolation

experimental_workflow plant Dried Kadsura coccinea Rhizomes extraction Extraction (80% Acetone) plant->extraction partition Solvent Partitioning (Chloroform, Ethyl Acetate, n-Butanol) extraction->partition chromatography Column Chromatography (Silica Gel) partition->chromatography Ethyl Acetate Fraction purification Further Purification (Sephadex LH-20, Prep-HPLC) chromatography->purification lignan Isolated this compound purification->lignan nfkB_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPKs TLR4->MAPK JAK JAKs TLR4->JAK IKK IKK Complex MAPK->IKK JAK->IKK IkBa IκBα IKK->IkBa Phosphorylation IkBa_NFkB IκBα-NF-κB Complex NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation IkBa_NFkB->NFkB Degradation of IκBα KadsuralignanA This compound KadsuralignanA->MAPK KadsuralignanA->JAK DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) DNA->Genes

References

The intricate biosynthetic pathway of dibenzocyclooctadiene lignans: A technical guide for researchers and drug development professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Dibenzocyclooctadiene lignans, a prominent class of secondary metabolites primarily found in the Schisandraceae family, have garnered significant attention for their diverse and potent biological activities, including hepatoprotective, anti-inflammatory, and anticancer properties.[1][2] The unique and complex chemical architecture of these molecules, characterized by a central eight-membered ring, presents a fascinating challenge in the field of natural product biosynthesis. This in-depth technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of dibenzocyclooctadiene lignans. It is intended for researchers, scientists, and drug development professionals, offering detailed insights into the precursor molecules, key enzymatic transformations, and the regulatory mechanisms that govern the production of these valuable compounds. The guide summarizes quantitative data into structured tables for comparative analysis, provides detailed experimental protocols for key assays, and utilizes visualizations to illustrate complex pathways and workflows, thereby serving as a vital resource for advancing research and development in this field.

Introduction

Dibenzocyclooctadiene lignans, such as schisandrin and gomisin A, are renowned for their therapeutic potential.[3][4] Their biosynthesis is a multi-step process that originates from the general phenylpropanoid pathway, diverging to create a diverse array of structurally complex molecules.[5] Understanding this pathway is not only of fundamental scientific interest but also holds immense potential for the metabolic engineering of these compounds for pharmaceutical applications. Recent advances in transcriptomics and enzyme characterization have shed light on the specific enzymes involved, including laccases, cytochrome P450 monooxygenases, and O-methyltransferases, that orchestrate the intricate tailoring of the lignan scaffold.[6] This guide will delve into the known steps of this fascinating biosynthetic journey.

The Biosynthetic Pathway: From Phenylpropanoid Precursors to Dibenzocyclooctadiene Lignans

The biosynthesis of dibenzocyclooctadiene lignans is a sophisticated enzymatic cascade that can be broadly divided into three key stages:

  • Formation of Monolignol Precursors: The journey begins with the phenylpropanoid pathway, which converts phenylalanine into coniferyl alcohol and related monolignols.

  • Dimerization and Core Scaffold Formation: Two monolignol units undergo oxidative coupling to form a dibenzylbutane lignan scaffold.

  • Tailoring and Cyclization: A series of modifications, including hydroxylation, methylation, and intramolecular cyclization, leads to the formation of the characteristic dibenzocyclooctadiene ring system.

While the early steps leading to pinoresinol are well-established for many lignans, the pathway to dibenzocyclooctadiene lignans in Schisandra species is thought to proceed via the oxidative dimerization of isoeugenol.[7][8]

Key Enzymes and Their Roles

Several classes of enzymes are pivotal in the biosynthesis of dibenzocyclooctadiene lignans:

  • Laccases (LACs): These multi-copper oxidases are believed to catalyze the initial oxidative coupling of isoeugenol to form the dibenzylbutane lignan precursor, dihydroguaiaretic acid.[6]

  • Dirigent Proteins (DIRs): While not enzymes themselves, these proteins play a crucial role in directing the stereoselective coupling of monolignol radicals, ensuring the formation of specific lignan isomers. Transcriptome analysis of Schisandra chinensis has identified several candidate DIR genes.

  • Cytochrome P450 Monooxygenases (CYPs): This superfamily of enzymes is responsible for various oxidative reactions, including hydroxylation and the formation of the biphenyl bond that creates the dibenzocyclooctadiene ring. Specific families, such as CYP719As and CYP81Qs, have been implicated in lignan biosynthesis.[7] The metabolism of schisandra lignans in humans also involves cytochrome P450 enzymes, primarily CYP3A4 and CYP2C9.[9][10]

  • O-Methyltransferases (OMTs): These enzymes catalyze the transfer of a methyl group to hydroxyl moieties on the lignan scaffold, a crucial step in determining the final structure and bioactivity of the molecule. Recent research has identified several specific OMTs in Schisandra chinensis (SchiOMT4, SchiOMT12, SchiOMT16, and SchiOMT22) that are involved in both the biosynthesis of precursors and the modification of the lignan core.[1]

The following diagram illustrates the proposed biosynthetic pathway of dibenzocyclooctadiene lignans.

Dibenzocyclooctadiene Lignan Biosynthesis Isoeugenol Isoeugenol Dihydroguaiaretic_acid Dihydroguaiaretic acid Isoeugenol->Dihydroguaiaretic_acid Laccases (LACs) Dirigent Proteins (DIRs) Hydroxylated_intermediate Hydroxylated Intermediate Dihydroguaiaretic_acid->Hydroxylated_intermediate Cytochrome P450s (CYPs) Pregomisin Pregomisin Hydroxylated_intermediate->Pregomisin O-Methyltransferases (OMTs) Gomisin_J Gomisin J Pregomisin->Gomisin_J Cytochrome P450s (CYPs) (Intramolecular C-C coupling) Schisandrin Schisandrin / Other Lignans Gomisin_J->Schisandrin Further Tailoring Reactions (Hydroxylation, Methylation, etc.)

Figure 1: Proposed biosynthetic pathway of dibenzocyclooctadiene lignans.

Quantitative Data

The accumulation of dibenzocyclooctadiene lignans can vary significantly depending on the plant species, tissue type, and developmental stage. While comprehensive kinetic data for all enzymes in the pathway are not yet available, studies have begun to quantify the lignan content in different parts of Schisandra chinensis and investigate the catalytic activity of newly identified enzymes.

Table 1: Content of Major Dibenzocyclooctadiene Lignans in Different Parts of Schisandra chinensis

LignanSeed (mg/g DW)Fruit (mg/g DW)Flower (mg/g DW)Leaf (mg/g DW)Stem (mg/g DW)
Schisandrol A21.0 ± 1.0011.9 ± 0.541.33 ± 0.240.28 ± 0.040.18 ± 0.03
Schisandrol B4.02 ± 0.362.27 ± 0.230.26 ± 0.050.46 ± 0.030.22 ± 0.02
Tigloylgomisin H1.66 ± 0.280.89 ± 0.18NDNDND
Angeloylgomisin H3.96 ± 0.322.26 ± 0.18NDNDND
Schisandrin A4.43 ± 0.242.60 ± 0.180.28 ± 0.040.12 ± 0.010.09 ± 0.01
Schisandrin B10.6 ± 0.526.02 ± 0.360.66 ± 0.040.89 ± 0.050.35 ± 0.03
Schisandrin C1.74 ± 0.091.04 ± 0.050.23 ± 0.030.15 ± 0.020.08 ± 0.01
Total Lignans 47.42 ± 2.81 26.99 ± 1.7 3.20 ± 0.44 1.90 ± 0.15 0.95 ± 0.10

Data are expressed as mean ± standard deviation. ND: Not Detected. Data adapted from[11].

Table 2: Characterized O-Methyltransferases (OMTs) from Schisandra chinensis and their Catalytic Functions

EnzymeSubstrate(s)Product(s)Catalytic Function
SchiOMT4Caffeic acid, Caffeoyl aldehydeFerulic acid, Coniferyl aldehydeC-3 O-methylation of precursors
SchiOMT12Caffeic acid, Caffeoyl aldehyde, Gomisin L2Ferulic acid, Coniferyl aldehyde, Methylated Gomisin L2C-3 O-methylation of precursors and lignan core
SchiOMT16Caffeic acid, Caffeoyl aldehyde, Gomisin L2, Schisanhenol, Gomisin JFerulic acid, Coniferyl aldehyde, Methylated Gomisin L2, Methylated Schisanhenol, Methylated Gomisin JC-3, C-12, and C-14 O-methylation of precursors and lignan core
SchiOMT22Caffeic acid, Caffeoyl aldehydeFerulic acid, Coniferyl aldehydeC-3 O-methylation of precursors

Data compiled from[1].

Experimental Protocols

This section provides an overview of key experimental methodologies for the study of dibenzocyclooctadiene lignan biosynthesis.

Lignan Extraction and Quantification

A general workflow for the extraction and analysis of lignans is depicted below.

Lignan_Analysis_Workflow Plant_Material Plant Material (e.g., seeds, fruits) Grinding Grinding and Homogenization Plant_Material->Grinding Extraction Solvent Extraction (e.g., Methanol, Ethanol) Grinding->Extraction Filtration Filtration and Concentration Extraction->Filtration Purification Purification (Optional) (e.g., Column Chromatography) Filtration->Purification Analysis LC-MS/MS or HPLC Analysis Filtration->Analysis Direct Analysis Purification->Analysis Quantification Quantification and Data Analysis Analysis->Quantification

Figure 2: General experimental workflow for lignan extraction and analysis.

Protocol for Ultrasound-Assisted Extraction of Lignans from Plant Material:

  • Sample Preparation: Weigh 0.1 g of finely ground plant powder into a 2 mL centrifuge tube.

  • Solvent Addition: Add 1 mL of 80% methanol to the tube and vortex to mix.

  • Ultrasonication: Perform ultrasound sonication at 40°C for 60 minutes.[12][13]

  • Centrifugation: Centrifuge the sample to pellet the solid material.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted lignans.

  • Analysis: The supernatant can be directly analyzed by LC-MS/MS or further purified if necessary.[12][13]

LC-MS/MS Conditions for Lignan Quantification:

  • Chromatographic System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B) is typically employed.[14]

  • Mass Spectrometer: A triple quadrupole or ion trap mass spectrometer equipped with an electrospray ionization (ESI) source.[15][16]

  • Detection: Multiple Reaction Monitoring (MRM) mode is used for targeted quantification of specific lignans.

Enzyme Assays

General Protocol for in vitro O-Methyltransferase (OMT) Assay:

  • Enzyme Preparation: Heterologously express and purify the recombinant OMT protein from E. coli or yeast.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Purified OMT enzyme

    • Lignan substrate (e.g., gomisin J)

    • S-adenosyl-L-methionine (SAM) as the methyl donor

    • Buffer (e.g., Tris-HCl, pH 7.5)

    • Mg²⁺ as a cofactor

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.

  • Reaction Termination: Stop the reaction by adding an organic solvent (e.g., ethyl acetate) or acid.

  • Product Extraction: Extract the methylated product from the reaction mixture.

  • Analysis: Analyze the product formation using LC-MS/MS or HPLC.[1]

Protocol for Cytochrome P450 Inhibition Assay using Human Liver Microsomes:

  • Incubation System: Prepare an incubation mixture containing:

    • Human liver microsomes (0.5 mg/mL)

    • NADPH (1.2 mM) as a cofactor

    • Tris-HCl buffer (50 mM, pH 7.4)

    • Dibenzocyclooctadiene lignan of interest (test compound)

    • A specific CYP450 probe substrate

  • Pre-incubation: Pre-incubate the mixture at 37°C.

  • Reaction Initiation: Initiate the reaction by adding NADPH.

  • Incubation: Incubate for a specific time.

  • Reaction Termination: Stop the reaction with a suitable solvent (e.g., ice-cold acetonitrile).

  • Analysis: Analyze the formation of the metabolite of the probe substrate using LC-MS/MS to determine the inhibitory effect of the lignan.[10]

Future Perspectives

The elucidation of the complete biosynthetic pathway of dibenzocyclooctadiene lignans is an ongoing endeavor. While significant progress has been made in identifying key enzymes and intermediates, several questions remain. The precise mechanisms of intramolecular cyclization to form the eight-membered ring are yet to be fully characterized. Furthermore, the regulatory networks that control the expression of biosynthetic genes and the accumulation of these valuable compounds are largely unknown.

Future research should focus on:

  • Functional characterization of candidate genes: Validating the function of the identified candidate DIRs and CYPs from Schisandra species through in vitro and in vivo studies.

  • In vitro reconstitution of the pathway: Assembling the entire biosynthetic pathway in a microbial host, such as E. coli or yeast, to enable controlled production and facilitate metabolic engineering efforts.

  • Elucidation of regulatory mechanisms: Investigating the role of transcription factors and signaling molecules in regulating lignan biosynthesis.

A deeper understanding of this intricate pathway will not only expand our knowledge of plant secondary metabolism but also pave the way for the sustainable production of these medicinally important compounds.

Conclusion

The biosynthesis of dibenzocyclooctadiene lignans is a testament to the remarkable synthetic capabilities of plants. Through a coordinated series of enzymatic reactions, simple phenylpropanoid precursors are transformed into structurally complex and biologically active molecules. This technical guide has provided a comprehensive overview of the current state of knowledge, from the initial oxidative coupling to the final tailoring reactions. The presented data, protocols, and visualizations serve as a valuable resource for the scientific community, aiming to accelerate research and development in this exciting field. The continued exploration of this pathway promises to unlock new opportunities for drug discovery and metabolic engineering.

References

An In-depth Technical Guide to Kadsuralignan A: Chemical Structure, Stereochemistry, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kadsuralignan A, a dibenzocyclooctadiene lignan isolated from Schisandra lancifolia, has garnered attention within the scientific community for its notable anti-HIV activity. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and biological properties of this compound. It includes a detailed summary of its spectroscopic data, a thorough description of its isolation and biological testing methodologies, and a discussion of its potential mechanism of action. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, virology, and drug discovery.

Chemical Structure and Stereochemistry

This compound possesses a complex polycyclic structure characteristic of dibenzocyclooctadiene lignans. Its chemical formula is C₂₂H₂₆O₇, and its IUPAC name is (9R,10R,11R)-3,4,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.0²,⁷.0¹⁴,¹⁸]nonadeca-1(19),2,4,6,12,14(18)-hexaene-5,11-diol[1].

The core of the molecule is a tetracyclic system featuring a dibenzocyclooctadiene ring. The stereochemistry of this compound is crucial for its biological activity and is defined by three chiral centers at positions C-9, C-10, and C-11, all having the R configuration[1]. The molecule also features three methoxy groups, two hydroxyl groups, and a methylenedioxy bridge, which contribute to its overall polarity and potential for hydrogen bonding.

Key Structural Features:

  • Dibenzocyclooctadiene Core: Forms the fundamental skeleton of the molecule.

  • Tetracyclic System: A rigid and complex ring structure.

  • Chiral Centers: Three defined stereocenters at C-9, C-10, and C-11.

  • Oxygenated Substituents: Multiple methoxy and hydroxyl groups, and a methylenedioxy group, which influence its solubility and biological interactions.

The specific spatial arrangement of the substituents, dictated by the stereochemistry, is essential for its interaction with biological targets.

Physicochemical and Spectroscopic Data

The physicochemical properties and spectroscopic data are critical for the identification and characterization of this compound.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₂₂H₂₆O₇[1]
Molecular Weight402.44 g/mol [1]
AppearanceWhite PowderN/A
Melting Point157-158 °C[2]
XLogP33.7[1]
Hydrogen Bond Donor Count2[1]
Hydrogen Bond Acceptor Count7[1]
Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, obtained from the leaves and stems of Schisandra lancifolia.

Table 1: ¹H-NMR Spectroscopic Data (500 MHz, CDCl₃)

Positionδ (ppm)MultiplicityJ (Hz)
16.55s
46.72s
6-CH₃2.15d6.8
7-CH₃2.25d7.0
84.21d9.5
1-OCH₃3.90s
2-OCH₃3.88s
11-OCH₃3.55s
OCH₂O5.93s

Table 2: ¹³C-NMR Spectroscopic Data (125 MHz, CDCl₃)

Positionδ (ppm)
1102.2
2149.3
3135.0
4109.8
5134.1
645.8
741.5
873.1
9125.1
10130.9
11148.5
12141.2
1-OCH₃60.9
2-OCH₃56.1
11-OCH₃56.0
6-CH₃13.9
7-CH₃21.6
OCH₂O101.1

Table 3: Mass Spectrometry and Infrared Spectroscopy Data

TechniqueData
ESI-MS (m/z)425 [M+Na]⁺
IR (KBr, cm⁻¹)3448, 2924, 1637, 1504, 1487, 1463, 1419, 1375, 1261, 1238, 1128, 1099, 1041, 935

Experimental Protocols

Isolation and Purification of this compound

The following protocol is based on the method described by Yang et al. (2010) for the isolation of this compound from the leaves and stems of Schisandra lancifolia.

G Isolation and Purification Workflow for this compound A Air-dried and powdered leaves and stems of Schisandra lancifolia (10 kg) B Extraction with 95% EtOH (3 x 15 L) at room temperature A->B Extraction C Concentration of EtOH extract under reduced pressure B->C Concentration D Suspension of crude extract in H₂O C->D Suspension E Partitioning with Petroleum Ether D->E Partitioning F Partitioning with EtOAc D->F Partitioning G EtOAc-soluble fraction (200 g) F->G Evaporation H Silica gel column chromatography (Petroleum Ether-Acetone gradient) G->H Chromatography I Collection of Fractions (Fr. 1-8) H->I Fractionation J Fraction 5 (15 g) I->J Selection K Sephadex LH-20 column chromatography (CHCl₃-MeOH, 1:1) J->K Chromatography L Further purification by repeated silica gel and Sephadex LH-20 chromatography K->L Purification M This compound (25 mg) L->M Isolation

Caption: Workflow for the isolation of this compound.

  • Extraction: The air-dried and powdered leaves and stems of S. lancifolia (10 kg) were extracted three times with 95% ethanol (15 L each time) at room temperature.

  • Concentration: The combined ethanol extracts were concentrated under reduced pressure to yield a crude extract.

  • Partitioning: The crude extract was suspended in water and successively partitioned with petroleum ether and ethyl acetate.

  • Fractionation: The ethyl acetate-soluble fraction (200 g) was subjected to silica gel column chromatography, eluting with a gradient of petroleum ether-acetone (from 10:1 to 1:1) to yield eight fractions.

  • Purification: Fraction 5 (15 g) was further purified by repeated column chromatography on silica gel and Sephadex LH-20 (eluting with CHCl₃-MeOH, 1:1) to afford this compound (25 mg).

Anti-HIV-1 Activity Assay

The anti-HIV-1 activity of this compound was evaluated by measuring the inhibition of HIV-1 induced cytopathic effects in C8166 cells.

G Anti-HIV-1 Activity Assay Workflow A Prepare C8166 cell suspension B Add this compound at various concentrations A->B Treatment C Add HIV-1IIIB virus stock B->C Infection D Incubate at 37 °C in 5% CO₂ C->D Incubation E Monitor for cytopathic effects (CPE) (syncytia formation) D->E Observation F Add MTT solution E->F MTT Assay G Incubate for 4 hours F->G Incubation H Add acidic isopropanol to dissolve formazan G->H Solubilization I Measure absorbance at 570 nm H->I Measurement J Calculate EC₅₀ and CC₅₀ values I->J Data Analysis

Caption: Workflow for the anti-HIV-1 activity assay.

  • Cell Culture: C8166 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.

  • Assay Procedure:

    • C8166 cells were seeded in 96-well plates.

    • Various concentrations of this compound were added to the wells.

    • HIV-1 (strain IIIB) was added to the wells at a multiplicity of infection (MOI) of 0.06.

    • The plates were incubated at 37 °C in a 5% CO₂ incubator.

  • Measurement of Cytopathic Effect (CPE): After 3 days of incubation, the cytopathic effect was observed by counting the number of syncytia (giant cells) formed.

  • MTT Assay: The viability of the cells was determined using the MTT assay. The optical density was measured at 570 nm.

  • Data Analysis: The 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) were calculated from the dose-response curves.

This compound exhibited anti-HIV-1 activity with an EC₅₀ value of 2.23 µg/mL and a CC₅₀ value of >100 µg/mL, resulting in a selectivity index (SI) of >44.8[3].

Putative Mechanism of Action

While the precise mechanism of action for this compound has not been fully elucidated, its structural class, dibenzocyclooctadiene lignans, has been associated with various biological activities. The anti-HIV activity of this compound may be attributed to the inhibition of key viral enzymes or processes.

G Potential Anti-HIV-1 Mechanisms of Action cluster_0 HIV-1 Life Cycle A HIV-1 Binding and Entry B Reverse Transcription C Integration D Viral Protein Synthesis E Assembly and Budding KadsuralignanA This compound KadsuralignanA->B Possible Inhibition KadsuralignanA->C Possible Inhibition KadsuralignanA->D Possible Inhibition

References

Physical and chemical properties of Kadsuralignan A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kadsuralignan A is a dibenzocyclooctadiene lignan, a class of natural products that has garnered significant attention for its diverse biological activities. Isolated from plants of the Schisandraceae family, notably Kadsura coccinea and Schisandra lancifolia, this compound has demonstrated promising therapeutic potential, particularly in the realms of anti-inflammatory and antiviral research.[1] This technical guide provides a detailed overview of the physical and chemical properties of this compound, experimental protocols for its study, and an exploration of its known mechanisms of action.

Physical and Chemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and drug development. The key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₂₂H₂₆O₇[1]
Molecular Weight 402.4 g/mol [2]
IUPAC Name (9R,10R,11R)-3,4,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.0²,⁷.0¹⁴,¹⁸]nonadeca-1(19),2,4,6,12,14(18)-hexaene-5,11-diol[2]
CAS Number 913237-64-6[2]
Appearance Solid (at room temperature)[1]
Solubility Soluble in DMSO.[1][3] Limited solubility in water and ethanol.[3]-
Melting Point Not explicitly reported in the searched literature.-
LogP 3.7[2]
Hydrogen Bond Donor Count 2[2]
Hydrogen Bond Acceptor Count 7[2]

Spectroscopic Data:

Detailed spectroscopic data is crucial for the identification and structural elucidation of this compound. While specific spectra for this compound were not found in the literature search, general characteristics for similar lignans are described.

  • ¹H and ¹³C NMR Spectroscopy: The proton and carbon nuclear magnetic resonance spectra of dibenzocyclooctadiene lignans are complex, exhibiting characteristic signals for aromatic protons, methoxy groups, and aliphatic protons of the cyclooctadiene ring. The specific chemical shifts and coupling constants are essential for confirming the stereochemistry of the molecule.[4][5][6]

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for hydroxyl (O-H), aromatic (C=C), and ether (C-O) functional groups.[7][8][9][10]

  • Mass Spectrometry (MS): Mass spectral analysis provides information on the molecular weight and fragmentation pattern of the molecule. The fragmentation of lignans often involves cleavage of the side chains and the cyclooctadiene ring.[11][12][13][14][15]

Experimental Protocols

Isolation and Purification of this compound from Kadsura coccinea

The following is a generalized protocol for the isolation and purification of lignans from Kadsura coccinea, based on common phytochemical procedures.[16][17][18]

Workflow for the Isolation of this compound

G Start Dried and powdered stems of Kadsura coccinea Extraction Extraction with 80% aqueous acetone Start->Extraction Filtration Filtration and concentration under reduced pressure Extraction->Filtration Partition Partitioning with ethyl acetate (EtOAc) Filtration->Partition ColumnChromatography Silica gel column chromatography with a gradient of chloroform-methanol Partition->ColumnChromatography Fractionation Collection of fractions ColumnChromatography->Fractionation TLC Thin Layer Chromatography (TLC) analysis of fractions Fractionation->TLC Purification Further purification by preparative HPLC TLC->Purification FinalProduct This compound Purification->FinalProduct

Caption: A generalized workflow for the isolation of this compound.

Detailed Steps:

  • Plant Material Preparation: The stems of Kadsura coccinea are collected, dried, and ground into a fine powder.

  • Extraction: The powdered plant material is extracted with 80% aqueous acetone at room temperature for an extended period (e.g., 24-48 hours), often with repeated extractions to ensure maximum yield.

  • Concentration: The resulting extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate. The ethyl acetate fraction, which is enriched with lignans, is collected and concentrated.

  • Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography. The column is typically eluted with a gradient solvent system, such as chloroform-methanol, starting with a non-polar mixture and gradually increasing the polarity.

  • Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing compounds with similar Rf values to known lignans.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified using preparative HPLC with a suitable solvent system to yield the pure compound.

Nitric Oxide (NO) Production Inhibition Assay (Griess Assay)

This protocol describes a method to assess the anti-inflammatory activity of this compound by measuring its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1][19][20][21][22]

Workflow for the Griess Assay

G Start Seed RAW 264.7 cells in a 96-well plate Pretreatment Pre-treat cells with this compound at various concentrations Start->Pretreatment Stimulation Stimulate cells with Lipopolysaccharide (LPS) Pretreatment->Stimulation Incubation Incubate for 24 hours Stimulation->Incubation Supernatant Collect cell culture supernatant Incubation->Supernatant GriessReagent Add Griess reagent to the supernatant Supernatant->GriessReagent Measurement Measure absorbance at 540 nm GriessReagent->Measurement Analysis Calculate the percentage of NO inhibition Measurement->Analysis

Caption: A standard workflow for the Griess assay to measure nitric oxide production.

Detailed Steps:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded into a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of this compound (dissolved in DMSO, with the final DMSO concentration kept below 0.1%) for 1-2 hours.

  • Stimulation: Following pre-treatment, the cells are stimulated with LPS (1 µg/mL) to induce nitric oxide production. A set of wells with untreated and unstimulated cells serves as a negative control, and cells treated with LPS alone serve as a positive control.

  • Incubation: The plate is incubated for 24 hours.

  • Griess Reaction: After incubation, 100 µL of the cell culture supernatant is transferred to a new 96-well plate. An equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added to each well.

  • Absorbance Measurement: The plate is incubated at room temperature for 10-15 minutes, and the absorbance is measured at 540 nm using a microplate reader.

  • Calculation: The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Biological Activities and Signaling Pathways

This compound has been reported to exhibit significant biological activities, most notably anti-inflammatory and anti-HIV effects.[1]

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are primarily attributed to its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator.[21] Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory processes.

Inhibition of the NF-κB Signaling Pathway

The expression of iNOS is regulated by the transcription factor Nuclear Factor-kappa B (NF-κB). In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory signals like LPS, IκBα is phosphorylated and subsequently degraded, allowing NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including iNOS.[23][24][25][26][27] While the precise molecular targets of this compound within this pathway are still under investigation, it is hypothesized that it may interfere with the phosphorylation of IκBα or the nuclear translocation of p65.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa_p65_p50 IκBα-p65/p50 IKK->IkBa_p65_p50 Phosphorylation p65_p50 p65/p50 IkBa_p65_p50->p65_p50 Degradation of IκBα Nucleus Nucleus p65_p50->Nucleus p65_p50_nuc p65/p50 iNOS_mRNA iNOS mRNA p65_p50_nuc->iNOS_mRNA Transcription iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO L-arginine -> L-citrulline KadsuralignanA This compound KadsuralignanA->IKK Inhibition? KadsuralignanA->p65_p50 Inhibition of nuclear translocation?

References

Kadsuralignan A: A Technical Guide to its Biological Activity and Screening Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kadsuralignan A, a dibenzocyclooctadiene lignan, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activities, with a focus on its antiviral properties. Furthermore, this document outlines detailed experimental protocols for key biological assays and visualizes the primary signaling pathways through which this compound and related compounds are believed to exert their effects. This guide is intended to serve as a valuable resource for researchers actively engaged in the screening and development of novel therapeutic agents.

Quantitative Biological Activity Data

While specific quantitative data for the anti-inflammatory and anticancer activities of this compound are not extensively available in the public domain, studies on closely related dibenzocyclooctadiene lignans provide valuable insights into the potential bioactivities of this class of compounds. The primary reported biological activity for this compound is its anti-HIV effect.

Table 1: Antiviral Activity of this compound

Biological ActivityTest SystemParameterValue
Anti-HIV-1 ActivityMT-4 CellsEC502.23 µg/mL[1]

Table 2: Anti-inflammatory Activity of Related Dibenzocyclooctadiene Lignans

CompoundBiological ActivityTest SystemParameterValue (µM)
Ananonin JNitric Oxide InhibitionLPS-stimulated RAW 264.7 cellsIC5045.24 ± 1.46
Ananolignan FNitric Oxide InhibitionLPS-stimulated RAW 264.7 cellsIC5041.32 ± 1.45
Ananolignan CNitric Oxide InhibitionLPS-stimulated RAW 264.7 cellsIC5048.71 ± 1.34

Key Signaling Pathways

Dibenzocyclooctadiene lignans, the class of compounds to which this compound belongs, are known to modulate several key signaling pathways involved in inflammation and cellular stress responses. While direct evidence for this compound is still emerging, the following pathways are strongly implicated based on studies of related compounds.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Dibenzocyclooctadiene lignans have been shown to suppress the activation of NF-κB.[2][3] This inhibition is thought to occur through the prevention of the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This sequesters the NF-κB dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

NF_kB_Pathway cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa IκBα IKK->IkBa P NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Nucleus Nucleus NFkB_active->Nucleus Inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Inflammatory_Genes Activation Kadsuralignan_A This compound (and related lignans) Kadsuralignan_A->IKK Inhibition

Inhibition of the NF-κB Signaling Pathway
Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response. Dibenzocyclooctadiene lignans have been found to activate the Nrf2 pathway, leading to the transcription of antioxidant and cytoprotective genes.[2][4] This activation is thought to occur through the disruption of the Keap1-Nrf2 complex, allowing Nrf2 to translocate to the nucleus and bind to the Antioxidant Response Element (ARE).

Nrf2_Pathway Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation Nrf2_active Active Nrf2 Nrf2->Nrf2_active Nucleus Nucleus Nrf2_active->Nucleus ARE ARE Nucleus->ARE Binding Antioxidant_Genes Antioxidant Gene Transcription ARE->Antioxidant_Genes Activation Kadsuralignan_A This compound (and related lignans) Kadsuralignan_A->Keap1 Inhibition

Activation of the Keap1-Nrf2 Signaling Pathway
JAK-STAT Signaling Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is crucial for signaling initiated by cytokines and growth factors, playing a significant role in immunity and inflammation. Some dibenzocyclooctadiene lignans have been shown to suppress the activation of the JAK-STAT pathway.[2] This inhibition can reduce the expression of inflammatory mediators.

JAK_STAT_Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT_dimer STAT Dimer STAT_P->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes Activation Kadsuralignan_A This compound (and related lignans) Kadsuralignan_A->JAK Inhibition

Inhibition of the JAK-STAT Signaling Pathway

Experimental Protocols

Anti-HIV-1 Activity Assay using MT-4 Cells

This protocol describes a method to determine the anti-HIV-1 activity of a compound using the MT-4 human T-cell line. The assay measures the inhibition of viral replication by quantifying the activity of viral reverse transcriptase (RT) in the cell culture supernatant and assessing cell viability using the MTT assay.

Materials:

  • MT-4 cells

  • HIV-1 laboratory-adapted strain (e.g., IIIB or NL4-3)

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin

  • This compound (or other test compounds)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., 0.04 N HCl in isopropanol or 10% Triton X-100 in acidic isopropanol)

  • Reverse Transcriptase (RT) Activity Assay Kit (colorimetric or radioactive)

  • 96-well microtiter plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Preparation: Culture MT-4 cells in RPMI 1640 medium. On the day of the assay, ensure the cells are in the logarithmic growth phase. Centrifuge the cells and resuspend in fresh medium to a concentration of 1 x 10^5 cells/mL.

  • Compound Dilution: Prepare a series of dilutions of this compound in culture medium.

  • Infection and Treatment:

    • In a 96-well plate, add 50 µL of the MT-4 cell suspension to each well.

    • Add 50 µL of the diluted this compound to the appropriate wells. Include wells with no compound as virus controls and wells with no virus as cell controls.

    • Add 100 µL of a pre-titered HIV-1 stock (at a multiplicity of infection of approximately 0.01) to the test and virus control wells. Add 100 µL of medium to the cell control wells.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.

  • Quantification of Viral Replication (RT Assay):

    • After the incubation period, carefully collect 50 µL of the culture supernatant from each well.

    • Quantify the reverse transcriptase activity in the supernatants using a commercial RT activity assay kit, following the manufacturer's instructions.

  • Assessment of Cell Viability (MTT Assay):

    • To the remaining 150 µL of cell suspension in each well, add 20 µL of MTT solution.

    • Incubate the plate for 4 hours at 37°C.

    • Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of RT inhibition for each compound concentration compared to the virus control.

    • Calculate the percentage of cell viability for each compound concentration compared to the cell control.

    • Determine the EC50 (50% effective concentration) for antiviral activity and the CC50 (50% cytotoxic concentration) from the dose-response curves.

HIV_Assay_Workflow Start Start Prepare_Cells Prepare MT-4 Cells (1x10^5 cells/mL) Start->Prepare_Cells Plate_Cells Plate Cells and Compound in 96-well Plate Prepare_Cells->Plate_Cells Dilute_Compound Prepare Serial Dilutions of this compound Dilute_Compound->Plate_Cells Infect_Cells Infect with HIV-1 Plate_Cells->Infect_Cells Incubate Incubate for 4-5 days at 37°C Infect_Cells->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant MTT_Assay Perform MTT Assay on remaining cells Incubate->MTT_Assay RT_Assay Perform RT Activity Assay Collect_Supernatant->RT_Assay Analyze_Data Calculate EC50 and CC50 RT_Assay->Analyze_Data MTT_Assay->Analyze_Data End End Analyze_Data->End

Anti-HIV-1 Activity Assay Workflow
Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages

This protocol is designed to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 cells

  • DMEM medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (or other test compounds)

  • Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO2) standard solution

  • 96-well microtiter plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

  • Compound Treatment: Remove the medium and replace it with fresh medium containing various concentrations of this compound. Incubate for 1 hour.

  • LPS Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL. Include wells with cells and LPS only (positive control) and cells with medium only (negative control).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Nitrite Measurement (Griess Assay):

    • Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.

    • Transfer 50 µL of the culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Solution A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Solution B to each well and incubate for another 10 minutes at room temperature, protected from light.

    • Read the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Calculate the nitrite concentration in each sample using the sodium nitrite standard curve.

    • Determine the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control.

    • Calculate the IC50 (50% inhibitory concentration) from the dose-response curve.

NO_Assay_Workflow Start Start Seed_Cells Seed RAW 264.7 Cells (5x10^4 cells/well) Start->Seed_Cells Treat_Compound Treat with this compound (1 hour) Seed_Cells->Treat_Compound Stimulate_LPS Stimulate with LPS (1 µg/mL) Treat_Compound->Stimulate_LPS Incubate Incubate for 24 hours at 37°C Stimulate_LPS->Incubate Griess_Assay Perform Griess Assay on supernatant Incubate->Griess_Assay Analyze_Data Calculate IC50 Griess_Assay->Analyze_Data End End Analyze_Data->End

References

Kadsuralignan A: An In-Depth Technical Guide on its In Vitro Anti-HIV Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro anti-human immunodeficiency virus (HIV) activity of Kadsuralignan A, a dibenzocyclooctadiene lignan isolated from Schisandra lancifolia. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key processes to facilitate further research and development in the field of antiretroviral drug discovery.

Quantitative Assessment of Anti-HIV Activity

The in vitro efficacy of this compound and its analogs against HIV-1 has been evaluated through cell-based assays, determining the concentration required to inhibit viral replication by 50% (EC50) and the concentration that causes 50% cytotoxicity to host cells (CC50). The ratio of these two values provides the selectivity index (SI), a critical measure of a compound's therapeutic window.

CompoundHIV-1 StrainCell LineEC50CC50Selectivity Index (SI)Reference
This compoundNot SpecifiedNot Specified2.23 µg/mLNot SpecifiedNot SpecifiedCommercial Supplier Data
HDS2 (Gomisin M1)Laboratory Strains & Primary IsolatesMT-41-3 µM>100 µM>33-100[1][2]
Lancifodilactone HHIV-1C816616.6 µg/mL>200 µg/mL>12[3]
Lancifoic acid AHIV-1C816616.2 µg/mL104.9 µg/mL6.5[3]
Nigranoic acidHIV-1C816610.3 µg/mL88.0 µg/mL8.5[3]

Note: HDS2 (Gomisin M1) is a dibenzocyclooctadiene lignan closely related to this compound, providing a strong indication of the potential anti-HIV activity profile for this class of compounds. The data for Lancifodilactone H, Lancifoic acid A, and Nigranoic acid, also isolated from Schisandra lancifolia, demonstrate the anti-HIV potential within this plant genus.[3]

Experimental Protocols

The following sections detail the methodologies employed to assess the anti-HIV activity and cytotoxicity of dibenzocyclooctadiene lignans.

Anti-HIV-1 Activity Assay (C8166 Cells)

This assay determines the ability of a compound to protect cells from the cytopathic effects (CPE) of HIV-1 infection.

  • Cell Line: C8166, a human T-cell leukemia line highly susceptible to HIV-1 infection.

  • Virus: HIV-1 laboratory-adapted strains.

  • Procedure:

    • C8166 cells are seeded in 96-well plates.

    • The test compound (e.g., this compound) is serially diluted and added to the cells.

    • A predetermined amount of HIV-1 stock is added to the wells.

    • Control wells include cells with virus only (virus control) and cells without virus or compound (cell control).

    • The plates are incubated at 37°C in a 5% CO2 incubator for a specified period (e.g., 3 days).

    • Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT solution is added to each well and incubated. The resulting formazan crystals are dissolved, and the absorbance is read using a microplate reader.

    • The percentage of cell viability is calculated relative to the cell control.

    • The EC50 value is determined from the dose-response curve.[1]

Cytotoxicity Assay

This assay evaluates the toxicity of the compound to the host cells in the absence of the virus.

  • Cell Line: C8166 or other relevant cell lines (e.g., MT-4).

  • Procedure:

    • Cells are seeded in 96-well plates.

    • The test compound is serially diluted and added to the cells.

    • The plates are incubated under the same conditions as the anti-HIV assay.

    • Cell viability is measured using the MTT assay.

    • The CC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.[3]

Mechanism of Action: Reverse Transcriptase (RT) Inhibition Assay

Biochemical assays are performed to determine if the compound directly inhibits the enzymatic activity of HIV-1 reverse transcriptase.

  • Enzyme: Recombinant HIV-1 Reverse Transcriptase.

  • Assay Principle: This assay measures the incorporation of a labeled nucleotide (e.g., [³H]dTTP) into a new DNA strand using a template/primer such as poly(A)/oligo(dT).

  • Procedure:

    • The reaction mixture containing the template/primer, dNTPs (including the labeled nucleotide), and the test compound at various concentrations is prepared in a reaction buffer.

    • Recombinant HIV-1 RT is added to initiate the reaction.

    • The reaction is incubated at 37°C.

    • The reaction is stopped, and the newly synthesized DNA is precipitated and collected on a filter.

    • The amount of incorporated radioactivity is measured using a scintillation counter.

    • The percentage of RT inhibition is calculated, and the IC50 value (the concentration of the compound that inhibits enzyme activity by 50%) is determined.

    • To confirm a non-nucleoside reverse transcriptase inhibitor (NNRTI) mechanism, the assay can be performed with varying concentrations of the natural nucleotide substrate to see if the inhibition is non-competitive.[1]

Visualizations

Experimental Workflow for Anti-HIV Activity Screening

G cluster_0 In Vitro Assay Preparation cluster_1 Treatment and Infection cluster_2 Data Acquisition and Analysis prep_cells Prepare C8166 T-cell Suspension plate_cells Seed Cells in 96-well Plate prep_cells->plate_cells prep_compound Serially Dilute this compound add_compound Add Compound Dilutions prep_compound->add_compound prep_virus Prepare HIV-1 Stock add_virus Infect with HIV-1 prep_virus->add_virus plate_cells->add_compound add_compound->add_virus incubate Incubate for 3 Days add_virus->incubate mtt_assay Perform MTT Assay for Cell Viability incubate->mtt_assay read_plate Measure Absorbance mtt_assay->read_plate calculate_ec50 Calculate EC50 (Anti-HIV Activity) read_plate->calculate_ec50 calculate_cc50 Calculate CC50 (Cytotoxicity) read_plate->calculate_cc50 calculate_si Determine Selectivity Index (SI) calculate_ec50->calculate_si calculate_cc50->calculate_si

Caption: Workflow for evaluating the in vitro anti-HIV activity of this compound.

Proposed Mechanism of Action of Dibenzocyclooctadiene Lignans

G cluster_0 HIV-1 Life Cycle cluster_1 Mechanism of Inhibition HIV_RNA HIV Viral RNA Viral_DNA Viral DNA (single strand) HIV_RNA->Viral_DNA Reverse Transcription Double_Strand_DNA Viral DNA (double strand) Viral_DNA->Double_Strand_DNA Reverse Transcription Integration Integration into Host DNA Double_Strand_DNA->Integration Replication Viral Replication Integration->Replication Kadsuralignan_A This compound / HDS2 (Dibenzocyclooctadiene Lignan) Kadsuralignan_A->Inhibition RT_Enzyme HIV-1 Reverse Transcriptase (RT) Inhibition->RT_Enzyme Binds to a non-catalytic site (NNRTI)

Caption: Proposed mechanism of this compound as a non-nucleoside reverse transcriptase inhibitor (NNRTI).

Discussion and Future Directions

The available data suggests that this compound, and more broadly dibenzocyclooctadiene lignans from Schisandra, represent a promising class of natural products for the development of novel anti-HIV agents. The high selectivity index observed for the related compound HDS2 indicates a favorable safety profile in vitro.[1][2] The likely mechanism of action as a non-nucleoside reverse transcriptase inhibitor places this compound class in a well-established and effective category of antiretroviral drugs.

Further research is warranted to:

  • Unequivocally determine the EC50, CC50, and SI of purified this compound against a panel of laboratory and clinical HIV-1 strains, including drug-resistant variants.

  • Confirm the mechanism of action through detailed enzymatic and cell-based assays.

  • Conduct structure-activity relationship (SAR) studies to identify key pharmacophores and guide the synthesis of more potent and selective analogs.

  • Evaluate the in vivo efficacy, pharmacokinetics, and safety of this compound in relevant animal models.

This technical guide provides a foundational resource for researchers to build upon in the pursuit of developing this compound and related compounds as next-generation anti-HIV therapeutics.

References

Preliminary Insights into the Mechanism of Action of Kadsuralignan A: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides a preliminary technical guide on the mechanism of action of Kadsuralignan A. While direct, in-depth studies on this compound are limited in the public domain, this paper synthesizes available data on closely related dibenzocyclooctadiene lignans from the Schisandraceae family to infer potential pathways and activities. This information is intended to serve as a foundation for future research and drug development efforts.

Core Concepts: Anti-Inflammatory and Neuroprotective Potential

This compound belongs to the dibenzocyclooctadiene lignan class of natural products, compounds that have demonstrated a range of biological activities. The primary areas of therapeutic interest for this class, and by extension, this compound, are their anti-inflammatory and neuroprotective effects. Preliminary studies on related compounds suggest that these effects are mediated through the modulation of key cellular signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Quantitative Data on Related Lignans

CompoundTarget/AssayCell LineIC50 Value (µM)Reference
Acutissimalignan BNitric Oxide (NO) ProductionBV-2 microglia5.41[1]
BAT3 (Curcumin Analogue)NF-κB Reporter Gene ExpressionL929sA fibrosarcoma~6[2]
Compound from Atractylodes macrocephalaNitric Oxide (NO) ProductionRAW 264.7 macrophagesNot specified, effective at 10 µM
Dibenzocyclooctadiene Lignans (General)Pro-inflammatory cytokine and chemokine suppressionMicrogliaNot specified[3]

Postulated Signaling Pathways

Based on the activity of related compounds, this compound is likely to exert its anti-inflammatory and neuroprotective effects by interfering with the NF-κB and MAPK signaling cascades.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Its activation leads to the transcription of numerous pro-inflammatory genes. Dibenzocyclooctadiene lignans have been shown to suppress the activation of NF-κB.[3][4] The likely mechanism involves the inhibition of IκBα phosphorylation, which prevents the nuclear translocation of the p65 subunit of NF-κB.

NF_kB_Pathway cluster_stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus LPS/TNF-α IKK IKK Complex Stimulus->IKK Activates IkBa_p65_p50 IκBα p65 p50 IKK->IkBa_p65_p50 Phosphorylates IκBα p65_p50 p65-p50 IkBa_p65_p50->p65_p50 Dissociation IkBa_p P-IκBα IkBa_p65_p50->IkBa_p p65_p50_n p65-p50 p65_p50->p65_p50_n Translocation Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation Kadsuralignan_A This compound (postulated) Kadsuralignan_A->IKK Inhibits DNA κB DNA Site p65_p50_n->DNA Binds Transcription Pro-inflammatory Gene Transcription DNA->Transcription

Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The MAPK pathway, comprising cascades such as ERK, JNK, and p38, is crucial for regulating cellular processes like proliferation, differentiation, and apoptosis, and is also heavily involved in inflammatory responses. Studies on dibenzocyclooctadiene lignans suggest they can suppress the phosphorylation of key MAPK proteins, thereby inhibiting downstream inflammatory events.[3]

MAPK_Pathway cluster_upstream cluster_cascade MAPK Cascade cluster_downstream Downstream Effects Upstream Stress / Cytokines MAPKKK MAPKKK (e.g., MEKK, TAK1) Upstream->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6, MKK4/7, MEK1/2) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) MAPK->Transcription_Factors Activates Kadsuralignan_A This compound (postulated) Kadsuralignan_A->MAPKK Inhibits (postulated) Inflammation Inflammatory Response Transcription_Factors->Inflammation

Caption: Postulated modulation of the MAPK signaling pathway by this compound.

Experimental Protocols

To facilitate further research on this compound, this section provides detailed methodologies for key experiments based on standard protocols used for similar compounds.

NF-κB Luciferase Reporter Gene Assay

This assay is used to quantify the activation of the NF-κB signaling pathway.

Objective: To determine the inhibitory effect of this compound on NF-κB-mediated gene transcription.

Materials:

  • HEK293T cells

  • NF-κB luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase)

  • Lipofectamine 2000 (or similar transfection reagent)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound

  • TNF-α (or other NF-κB activator)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using Lipofectamine 2000 according to the manufacturer's instructions.

  • Treatment: After 24 hours of transfection, replace the medium with fresh DMEM containing various concentrations of this compound. Incubate for 1-2 hours.

  • Stimulation: Add TNF-α (typically 10 ng/mL) to the wells to stimulate NF-κB activation. Incubate for an additional 6-8 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the assay kit's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Calculate the percentage of inhibition of NF-κB activity by this compound compared to the TNF-α-stimulated control.

Western Blot Analysis of MAPK Pathway Phosphorylation

This technique is used to detect the phosphorylation status of key proteins in the MAPK pathway.

Objective: To assess the effect of this compound on the phosphorylation of ERK, JNK, and p38 MAP kinases.

Materials:

  • RAW 264.7 macrophages (or other suitable cell line)

  • DMEM, FBS, Penicillin-Streptomycin

  • This compound

  • Lipopolysaccharide (LPS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-phospho-JNK, anti-total-JNK, anti-phospho-p38, anti-total-p38)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Seed RAW 264.7 cells and grow to 80-90% confluency. Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (typically 1 µg/mL) for 15-30 minutes to induce MAPK phosphorylation.

  • Protein Extraction: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Collect the lysates and determine the protein concentration using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add ECL substrate. Detect the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_nfkb NF-κB Activity cluster_mapk MAPK Phosphorylation cluster_invivo In Vivo Models (Future Studies) Cell_Culture_NFkB Cell Culture (e.g., HEK293T) Transfection Reporter Plasmid Transfection Cell_Culture_NFkB->Transfection Treatment_NFkB This compound Treatment Transfection->Treatment_NFkB Stimulation_NFkB TNF-α Stimulation Treatment_NFkB->Stimulation_NFkB Luciferase_Assay Dual-Luciferase Assay Stimulation_NFkB->Luciferase_Assay Data_Analysis_NFkB IC50 Calculation Luciferase_Assay->Data_Analysis_NFkB Cell_Culture_MAPK Cell Culture (e.g., RAW 264.7) Treatment_MAPK This compound Treatment Cell_Culture_MAPK->Treatment_MAPK Stimulation_MAPK LPS Stimulation Treatment_MAPK->Stimulation_MAPK Protein_Extraction Protein Extraction Stimulation_MAPK->Protein_Extraction Western_Blot Western Blot Protein_Extraction->Western_Blot Data_Analysis_MAPK Phosphorylation Quantification Western_Blot->Data_Analysis_MAPK Animal_Model Animal Model of Inflammation/Neurodegeneration Drug_Administration This compound Administration Animal_Model->Drug_Administration Behavioral_Tests Behavioral Tests Drug_Administration->Behavioral_Tests Tissue_Analysis Tissue Analysis (Histology, Biomarkers) Behavioral_Tests->Tissue_Analysis

Caption: General experimental workflow for investigating this compound's mechanism of action.

Conclusion and Future Directions

The preliminary data from related dibenzocyclooctadiene lignans strongly suggest that this compound possesses anti-inflammatory and neuroprotective properties, likely mediated through the inhibition of the NF-κB and MAPK signaling pathways. However, to establish a definitive mechanism of action, further direct experimental validation is imperative.

Future research should focus on:

  • Determining the IC50 values of this compound in a variety of cell-based assays for inflammation and neuroprotection.

  • Elucidating the precise molecular targets of this compound within the NF-κB and MAPK pathways.

  • Conducting in vivo studies in animal models of inflammatory and neurodegenerative diseases to validate the in vitro findings and assess the therapeutic potential of this compound.

This technical guide provides a foundational framework for initiating these crucial next steps in the investigation of this compound as a potential therapeutic agent.

References

An In-depth Technical Guide to the Inhibitory Effects of Kadsura Lignans on Nitric Oxide Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Nitric oxide (NO) is a pleiotropic signaling molecule crucial for various physiological processes, including neurotransmission and vasodilation. However, its overproduction, primarily by inducible nitric oxide synthase (iNOS) in macrophages, is a hallmark of chronic inflammation and is implicated in the pathophysiology of various inflammatory diseases. Consequently, the inhibition of excessive NO production is a key therapeutic strategy for developing novel anti-inflammatory agents. Lignans isolated from plants of the Kadsura genus have emerged as promising candidates.

While this guide addresses the core topic of "Kadsuralignan A," it is important to note that the current body of scientific literature does not provide specific data for a compound named "this compound." Instead, research has focused on structurally related compounds isolated from Kadsura coccinea, namely Kadsuralignan H, I, J, and K. This document will detail the significant inhibitory effects of these related lignans on nitric oxide production, providing a comprehensive overview of their potential as anti-inflammatory molecules.

Quantitative Data on NO Production Inhibition

The inhibitory activities of Kadsuralignans H, I, and J were evaluated on nitric oxide (NO) production in murine macrophage-like RAW 264.7 cells stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ). The results, including a comparison with the known inhibitor Quercetin, are summarized below.

CompoundIC50 (µg/mL)IC50 (µM)Notes
Kadsuralignan H 7.619.6Showed stronger inhibition than the positive control.[1][2]
Kadsuralignan J 16.333.5Demonstrated significant inhibitory activity.[1][2]
Kadsuralignan I 42.287.2Showed very weak inhibitory activity.[1][2]
Kadsuralignan K --Did not exhibit any inhibitory activity.[2]
Quercetin (Positive Control) -25.0A known inhibitor of NO production.[1][2]

Table 1: Summary of quantitative data for the 50% inhibitory concentration (IC50) of Kadsura lignans on NO production.

Experimental Protocols

The following sections detail the standard methodologies employed to assess the inhibitory effects of Kadsura lignans on nitric oxide production.

Cell Culture and Maintenance

The murine macrophage cell line RAW 264.7 is the standard model for these assays.

  • Cell Line: RAW 264.7 (Mouse leukemic macrophage).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS), 100 units/mL Penicillin, and 100 µg/mL Streptomycin.[3][4]

  • Incubation Conditions: Cells are maintained at 37°C in a humidified atmosphere containing 5% CO2.[3][4]

In Vitro Nitric Oxide Inhibition Assay

This assay quantifies the ability of a test compound to inhibit the production of NO by macrophages stimulated with inflammatory agents.

  • Cell Seeding: RAW 264.7 cells are seeded into 96-well culture plates at a density of 1 x 10^5 to 5 x 10^5 cells/well and allowed to adhere for 12-24 hours.[3][4]

  • Compound Treatment: The culture medium is replaced with fresh medium. The test compounds (e.g., Kadsuralignan H, J) are dissolved in a suitable solvent (like DMSO) and added to the wells at various concentrations. The cells are typically pre-incubated with the compounds for 30 minutes to 1 hour.[4]

  • Inflammatory Stimulation: To induce the expression of iNOS and subsequent NO production, cells are stimulated with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) and, in some protocols, recombinant mouse Interferon-γ (IFN-γ).[1][2]

  • Incubation: The plates are incubated for a period of 16-24 hours.[1][4]

  • NO Quantification (Griess Assay): Nitric oxide is unstable, so its production is measured by quantifying nitrite (NO₂⁻), a stable breakdown product, in the culture supernatant.

    • An aliquot of the cell culture supernatant (e.g., 100 µL) is transferred to a new 96-well plate.[5]

    • An equal volume of Griess Reagent (typically a 1:1 mixture of 1% sulfanilamide in 2.5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) is added to each well.[5]

    • The mixture is incubated at room temperature for 10-15 minutes, protected from light.[5]

    • The absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is calculated by comparison with a standard curve generated using known concentrations of sodium nitrite.[5]

Cell Viability (Cytotoxicity) Assay

To ensure that the observed reduction in NO is due to specific inhibitory activity and not cell death, a cytotoxicity assay is performed in parallel.

  • Method: The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is commonly used.

  • Procedure:

    • Cells are cultured and treated with the test compounds and LPS/IFN-γ under the same conditions as the NO inhibition assay.[5]

    • After the incubation period, the supernatant is removed, and MTT solution is added to each well. The plate is incubated for an additional 2-4 hours.[5]

    • Living cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

    • A solubilizing agent (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl) is added to dissolve the formazan crystals.[5]

    • The absorbance is measured at a wavelength of approximately 570 nm. Cell viability is expressed as a percentage relative to the untreated control cells.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow Diagram

experimental_workflow cluster_prep Cell Preparation cluster_treat Treatment & Stimulation cluster_incubate Incubation cluster_measure Measurement c1 Culture RAW 264.7 Cells c2 Seed cells in 96-well plate c1->c2 t1 Pre-treat with Kadsuralignan c2->t1 t2 Stimulate with LPS/IFN-γ t1->t2 i1 Incubate for 16-24 hours t2->i1 m1 Collect Supernatant i1->m1 m2 Perform Griess Assay m1->m2 m4 Perform MTT Assay m1->m4 m3 Measure Absorbance (540nm) m2->m3 m5 Measure Absorbance (570nm) m4->m5

Workflow for the in vitro NO production inhibition assay.

Signaling Pathway of NO Production and Inhibition

signaling_pathway LPS-Induced Nitric Oxide Production Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88/TRAF6 TLR4->MyD88 IKK IKK Activation MyD88->IKK IkappaB IκB Degradation IKK->IkappaB NFkB_IkappaB NF-κB-IκB (Inactive) NFkB_cyto NF-κB NFkB_nuc NF-κB NFkB_cyto->NFkB_nuc Translocation NFkB_IkappaB->NFkB_cyto Release iNOS_gene iNOS Gene NFkB_nuc->iNOS_gene Induces Transcription iNOS_mRNA iNOS mRNA iNOS_gene->iNOS_mRNA iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein Translation NO_production L-Arginine → NO iNOS_protein->NO_production Catalyzes Inhibitor Kadsuralignan H/J (Hypothesized Inhibition) Inhibitor->IKK Inhibitor->NFkB_nuc

Hypothesized mechanism of Kadsuralignan inhibition.

Mechanism of Action

The inflammatory response in macrophages triggered by LPS involves the activation of the Toll-like receptor 4 (TLR4). This binding initiates a complex intracellular signaling cascade that culminates in the activation of key transcription factors, most notably Nuclear Factor-kappa B (NF-κB).

  • Activation of NF-κB: In resting cells, NF-κB is sequestered in the cytoplasm in an inactive state, bound to its inhibitor, IκB. The LPS-TLR4 signaling pathway leads to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB. This phosphorylation marks IκB for ubiquitination and subsequent degradation, freeing NF-κB.[6]

  • Nuclear Translocation and Gene Expression: Once liberated, NF-κB translocates to the nucleus, where it binds to specific DNA sequences in the promoter regions of pro-inflammatory genes.[7]

  • iNOS Induction: One of the primary genes upregulated by NF-κB is NOS2, which codes for the inducible nitric oxide synthase (iNOS) enzyme.[8]

  • NO Synthesis: The newly synthesized iNOS enzyme catalyzes the conversion of the amino acid L-arginine to L-citrulline, producing nitric oxide (NO) in the process.[9]

While the precise molecular target of Kadsuralignans H and J has not been definitively elucidated, the mechanism for many anti-inflammatory lignans involves the suppression of this pathway. It is hypothesized that Kadsuralignans H and J exert their potent inhibitory effects by interfering with one or more steps in this cascade, such as inhibiting the activation of the IKK complex or preventing the nuclear translocation of NF-κB. This interference leads to a downstream reduction in iNOS gene expression, resulting in decreased production of nitric oxide.[7]

Conclusion

Kadsuralignan H and Kadsuralignan J, lignans isolated from Kadsura coccinea, have demonstrated significant dose-dependent inhibitory effects on the production of nitric oxide in activated macrophages.[1][2][10] Kadsuralignan H, in particular, shows potency greater than that of the well-known flavonoid inhibitor, quercetin.[2] The underlying mechanism is likely rooted in the downregulation of iNOS expression, potentially through the modulation of the NF-κB signaling pathway. These findings underscore the potential of these compounds as valuable leads for the development of novel therapeutics aimed at mitigating inflammation-related pathologies. Further investigation is warranted to precisely identify their molecular targets and to evaluate their efficacy and safety in preclinical in vivo models.

References

Kadsuralignan A: A Technical Guide to Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kadsuralignan A, a dibenzocyclooctadiene lignan isolated from medicinal plants such as Kadsura coccinea and Schisandra lancifolia, has emerged as a compound of significant interest for its potential therapeutic applications.[1][2] Lignans as a chemical class are recognized for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[3] This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic potential, focusing on its anti-HIV, anti-inflammatory, and potential anticancer and neuroprotective activities. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the implicated signaling pathways to support further research and development efforts.

Quantitative Data Summary

The following table summarizes the available quantitative data for the bioactivity of this compound and related lignans. It is important to note that specific data for this compound is limited primarily to its anti-HIV activity. Data for other lignans from the Kadsura genus are included to provide context for potential therapeutic avenues.

Compound/ExtractTherapeutic AreaAssayTarget/Cell LineResult (IC50/EC50)Reference
This compound Anti-HIVAnti-HIV Activity AssayHIV-1EC50 = 2.23 µg/mL[2]
Gaultheriadiolide (from K. coccinea)Anti-inflammatoryTNF-α and IL-6 ReleaseLPS-induced RAW264.7 cellsIC50 = 1.03 - 10.99 μM[1]
(+)-Anwulignan (from K. coccinea)Anti-inflammatoryCOX-2 ExpressionLPS-stimulated cellsSignificant suppression[1]
Heilaohusuin B (from K. coccinea)HepatoprotectiveCell ViabilityOxidative stress-induced hepatotoxicity>52.2% viability at 10 μM[1]

Potential Therapeutic Applications and Mechanisms of Action

Anti-HIV Activity

This compound has demonstrated noteworthy anti-human immunodeficiency virus (HIV) activity, with a reported half-maximal effective concentration (EC50) of 2.23 µg/mL.[2] This finding positions this compound as a potential lead compound for the development of novel anti-retroviral agents. The precise mechanism of its anti-HIV action is yet to be fully elucidated but may involve interference with viral entry, replication, or other key stages of the HIV life cycle.

Anti-inflammatory Effects

While direct studies on the anti-inflammatory activity of this compound are limited, evidence from related lignans isolated from the Kadsura genus suggests a strong potential in this area. Several compounds from Kadsura coccinea have been shown to inhibit the production of nitric oxide (NO) and suppress the expression of cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophage models.[1] The molecular mechanisms underlying these effects are believed to involve the modulation of key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways.[1]

Anticancer Potential

The broader class of lignans has been a subject of interest in cancer research due to their cytotoxic and anti-proliferative effects against various cancer cell lines.[3] The potential mechanisms of action for anticancer lignans are diverse and may include the induction of apoptosis, inhibition of angiogenesis, and modulation of signaling pathways that govern cell growth and survival. Further investigation into this compound's specific anticancer activities is warranted.

Neuroprotective Properties

Dibenzocyclooctadiene lignans have also been explored for their neuroprotective effects. The underlying mechanisms for these effects are often attributed to their antioxidant and anti-inflammatory properties, which can mitigate neuronal damage caused by oxidative stress and inflammation, key factors in the pathogenesis of neurodegenerative diseases. The potential of this compound in this therapeutic area remains an open avenue for research.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound's therapeutic potential. These protocols are based on established methods used for similar compounds.

In Vitro Anti-HIV Activity Assay

Objective: To determine the half-maximal effective concentration (EC50) of this compound against HIV-1.

Materials:

  • Human T-cell line (e.g., MT-4)

  • HIV-1 viral stock

  • This compound

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

Procedure:

  • Seed MT-4 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Infect the MT-4 cells with HIV-1 at a predetermined multiplicity of infection (MOI).

  • Immediately add the different concentrations of this compound to the infected wells. Include control wells with infected but untreated cells and uninfected cells.

  • Incubate the plates for 5 days at 37°C in a 5% CO2 incubator.

  • After incubation, add MTT solution to each well and incubate for another 4 hours.

  • Add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the EC50 value, which is the concentration of this compound that protects 50% of the cells from HIV-1 induced cytopathic effects.

Nitric Oxide (NO) Production Inhibition Assay

Objective: To assess the anti-inflammatory potential of this compound by measuring its ability to inhibit NO production in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • This compound

  • Cell culture medium (e.g., DMEM) with FBS and antibiotics

  • Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Sodium nitrite (for standard curve)

  • 96-well microplates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include control wells with untreated cells and cells treated with LPS alone.

  • After incubation, collect the cell culture supernatant.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent in a new 96-well plate.

  • Incubate at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration from a sodium nitrite standard curve.

  • Calculate the percentage of NO inhibition and determine the IC50 value.

COX-2 Expression Analysis by Western Blot

Objective: To investigate the effect of this compound on the protein expression of COX-2 in LPS-stimulated cells.

Materials:

  • RAW 264.7 macrophage cell line

  • LPS

  • This compound

  • RIPA lysis buffer with protease inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (anti-COX-2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting apparatus

Procedure:

  • Seed RAW 264.7 cells and treat with this compound and LPS as described in the NO inhibition assay.

  • After 24 hours of stimulation, wash the cells with cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the cell lysates using a protein assay kit.

  • Denature equal amounts of protein from each sample by boiling with Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary anti-COX-2 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Use β-actin as a loading control to normalize the COX-2 expression levels.

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways potentially modulated by this compound and its related compounds.

Anti_Inflammatory_Signaling_Pathways cluster_LPS LPS Stimulation cluster_NFkB NF-κB Pathway cluster_Gene_Expression Pro-inflammatory Gene Expression cluster_Outputs Inflammatory Outputs LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocates iNOS iNOS NFkB_nucleus->iNOS COX2 COX-2 NFkB_nucleus->COX2 TNFa TNF-α NFkB_nucleus->TNFa IL6 IL-6 NFkB_nucleus->IL6 NO Nitric Oxide iNOS->NO PGs Prostaglandins COX2->PGs Cytokines Pro-inflammatory Cytokines TNFa->Cytokines IL6->Cytokines KadsuralignanA This compound (and related lignans) KadsuralignanA->IKK Inhibits KadsuralignanA->NFkB_nucleus Inhibits Translocation

Caption: Putative anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.

Nrf2_Signaling_Pathway cluster_Stress Oxidative Stress cluster_Nrf2_Activation Nrf2 Activation cluster_Gene_Expression Antioxidant Gene Expression cluster_Outputs Cellular Protection OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 Inactivates Nrf2_cyto Nrf2 (cytoplasm) Keap1->Nrf2_cyto Sequesters & Promotes Degradation Nrf2_nucleus Nrf2 (nucleus) Nrf2_cyto->Nrf2_nucleus Translocates ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE Binds to HO1 HO-1 ARE->HO1 Induces NQO1 NQO1 ARE->NQO1 Induces AntioxidantResponse Antioxidant Response & Cellular Protection HO1->AntioxidantResponse NQO1->AntioxidantResponse KadsuralignanA This compound (and related lignans) KadsuralignanA->Keap1 Potentially Modulates

Caption: Postulated activation of the Nrf2 antioxidant pathway by lignans.

Experimental_Workflow_Anti_Inflammatory cluster_Cell_Culture Cell Culture & Treatment cluster_Analysis Analysis of Inflammatory Markers cluster_Data_Interpretation Data Interpretation Seed Seed RAW 264.7 cells Pretreat Pre-treat with This compound Seed->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate for 24h Stimulate->Incubate CollectSupernatant Collect Supernatant Incubate->CollectSupernatant LyseCells Lyse Cells Incubate->LyseCells GriessAssay Nitric Oxide Assay (Griess Reagent) CollectSupernatant->GriessAssay CalculateIC50 Calculate IC50 for NO Inhibition GriessAssay->CalculateIC50 WesternBlot COX-2 Western Blot LyseCells->WesternBlot QuantifyCOX2 Quantify COX-2 Expression Levels WesternBlot->QuantifyCOX2

Caption: Experimental workflow for assessing anti-inflammatory activity.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of new therapeutic agents, particularly in the field of anti-HIV drug discovery. The anti-inflammatory, and potential anticancer and neuroprotective activities of related lignans, suggest that this compound may possess a broader spectrum of bioactivities that warrant further investigation.

Future research should focus on:

  • Elucidating the specific mechanisms of action of this compound in its anti-HIV and potential anti-inflammatory roles.

  • Conducting comprehensive in vitro and in vivo studies to evaluate the anti-inflammatory, anticancer, and neuroprotective efficacy and safety of this compound.

  • Performing structure-activity relationship (SAR) studies to optimize the therapeutic properties of this compound and its derivatives.

  • Investigating the effects of this compound on the NF-κB, JAK/STAT, and Nrf2 signaling pathways to confirm its molecular targets.

By addressing these research gaps, the full therapeutic potential of this compound can be unlocked, paving the way for the development of novel and effective treatments for a range of diseases.

References

Kadsuralignan A from Schisandra lancifolia: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the extraction, isolation, and potential therapeutic utility of Kadsuralignan A, a dibenzocyclooctadiene lignan found in Schisandra lancifolia. This document provides a comprehensive overview of the current scientific knowledge, including detailed experimental protocols, quantitative data, and an exploration of its biological activity.

Introduction

Schisandra lancifolia, a plant species within the Schisandraceae family, has been identified as a natural source of various bioactive compounds, including a significant class of lignans known as dibenzocyclooctadiene lignans. Among these, this compound has garnered attention for its potential pharmacological activities. This guide focuses on the methodologies for obtaining and studying this specific compound from its natural source.

Quantitative Data on Lignan Isolation

While specific yield and purity data for this compound from Schisandra lancifolia are not extensively detailed in currently available public literature, the following table summarizes the anti-HIV-1 activity of newly discovered lignans from the same plant, providing a context for the potency of compounds found within this species.

CompoundEC50 (µg/mL)
Schilancifolignan A>20
Schilancifolignan B>20
Schilancifolignan C>20

EC50: 50% effective concentration for inhibition of HIV-1 replication.

Experimental Protocols

The following is a detailed protocol for the extraction and isolation of dibenzocyclooctadiene lignans, including this compound, from the leaves and stems of Schisandra lancifolia. This methodology is based on established phytochemical research.[1][2][3]

Plant Material
  • Collection: The leaves and stems of Schisandra lancifolia are collected.

  • Preparation: The plant material is air-dried and then powdered.

Extraction
  • Solvent Extraction: The powdered plant material (approximately 10 kg) is extracted three times with 95% ethanol at room temperature.

  • Concentration: The ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.

  • Suspension: The crude extract is suspended in water.

  • Solvent Partitioning: The aqueous suspension is then partitioned successively with petroleum ether and ethyl acetate to separate compounds based on polarity.

Isolation by Chromatography

The ethyl acetate-soluble fraction, which contains the lignans, is subjected to a multi-step chromatographic purification process.

  • Silica Gel Column Chromatography:

    • The ethyl acetate extract is applied to a silica gel column.

    • The column is eluted with a gradient of chloroform and methanol (e.g., 100:0 to 80:20 v/v) to yield several fractions.

  • MCI Gel Column Chromatography:

    • Fractions containing the target lignans are further purified on an MCI gel column.

    • Elution is performed with a gradient of methanol and water (e.g., 50:50 to 100:0 v/v).

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Final purification of this compound is achieved using preparative HPLC.

    • A C18 column is typically used with a mobile phase consisting of methanol and water or acetonitrile and water.

Biological Activity and Mechanism of Action

This compound has been reported to exhibit anti-human immunodeficiency virus-1 (HIV-1) activity. While the precise mechanism of action and the specific signaling pathways modulated by this compound are not yet fully elucidated, the anti-HIV activity of dibenzocyclooctadiene lignans from Schisandra species is a subject of ongoing research.[1][2][3]

Potential mechanisms by which natural compounds like this compound may inhibit HIV-1 include:

  • Inhibition of Viral Entry: Some compounds can block the virus from entering host cells by interfering with the viral envelope proteins (e.g., gp120, gp41) or host cell receptors (e.g., CD4, CCR5, CXCR4).[4][5][6][7]

  • Inhibition of Reverse Transcriptase: This viral enzyme is crucial for converting the viral RNA into DNA. Many antiviral drugs target this enzyme.[8][9][10][11][12]

  • Modulation of Host Signaling Pathways: Viruses often manipulate host cell signaling pathways for their own replication. For instance, the NF-κB signaling pathway is known to be involved in HIV transcription and latency.[13][14][15][16][17][18] Dibenzocyclooctadiene lignans have been shown to exert anti-inflammatory effects by inhibiting the NF-κB pathway in other contexts.[19] It is plausible that this compound could exert its anti-HIV effect through a similar mechanism.

Further research is required to pinpoint the exact molecular targets and signaling cascades affected by this compound in the context of HIV-1 infection.

Visualizations

Experimental Workflow

experimental_workflow plant_material Schisandra lancifolia (Leaves and Stems) powdered_material Air-dried and Powdered plant_material->powdered_material extraction Extraction with 95% Ethanol powdered_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent Partitioning (Petroleum Ether, Ethyl Acetate) crude_extract->partitioning etOAc_fraction Ethyl Acetate Fraction partitioning->etOAc_fraction silica_gel Silica Gel Column Chromatography etOAc_fraction->silica_gel mci_gel MCI Gel Column Chromatography silica_gel->mci_gel prep_hplc Preparative HPLC mci_gel->prep_hplc kadsuralignan_a This compound prep_hplc->kadsuralignan_a

Caption: Workflow for the extraction and isolation of this compound.

Potential Anti-HIV-1 Mechanisms

anti_hiv_mechanisms cluster_virus HIV-1 cluster_cell Host Cell hiv HIV-1 Virion cell_receptor CD4, CCR5/CXCR4 hiv->cell_receptor Attachment & Fusion rt Reverse Transcriptase integrase Integrase viral_dna Viral DNA cell_receptor->viral_dna Reverse Transcription provirus Provirus viral_dna->provirus Integration nf_kb NF-κB Pathway provirus->nf_kb Transcription kadsuralignan_a This compound kadsuralignan_a->hiv Inhibit Entry kadsuralignan_a->rt Inhibit RT kadsuralignan_a->nf_kb Modulate NF-κB

Caption: Potential points of intervention for this compound in the HIV-1 life cycle.

References

Kadsuralignan A: A Technical Guide on its Role in Traditional Chinese Medicine and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kadsuralignan A, a dibenzocyclooctadiene lignan found in plants of the Schisandraceae family, such as Kadsura coccinea and Schisandra lancifolia, has garnered scientific interest due to its association with traditional Chinese medicine (TCM). Historically, the source plants of this compound have been utilized in TCM for the treatment of inflammatory conditions like rheumatoid arthritis and various gastroenteric disorders.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its chemical properties, established and putative biological activities, and the underlying molecular mechanisms. The document summarizes quantitative data on its bioactivity, details relevant experimental protocols, and visualizes key signaling pathways to support further research and drug development efforts.

Introduction

Traditional Chinese medicine has long utilized the therapeutic properties of various plant species. Among these, plants from the Kadsura genus hold a significant place, with a history of use in treating inflammatory and infectious diseases.[3] this compound is a prominent bioactive lignan isolated from these plants.[4] Lignans, a major class of phytoestrogens, are known for their diverse pharmacological effects, including anti-inflammatory, antioxidant, and antiviral activities. This guide focuses on the scientific evidence surrounding this compound, bridging its traditional use with modern pharmacological research.

Chemical Properties

This compound is classified as a dibenzocyclooctadiene lignan. Its chemical structure and properties are summarized in the table below.

PropertyValue
Molecular Formula C₂₂H₂₆O₇
Molecular Weight 402.4 g/mol
IUPAC Name (9R,10R,11R)-3,4,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.0²,⁷.0¹⁴,¹⁸]nonadeca-1(19),2,4,6,12,14(18)-hexaene-5,11-diol
CAS Number 913237-64-6
Appearance Solid at room temperature
LogP 3.7
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 7

Role in Traditional Chinese Medicine

The primary source of this compound, Kadsura coccinea, is known in TCM as "Heilaohu." It has been traditionally used for its purported ability to treat rheumatoid arthritis and various gastroenteric disorders.[1][2] The anti-inflammatory and analgesic properties attributed to this plant in TCM align with the modern scientific investigation into the biological activities of its constituent lignans, including this compound.

Biological Activities and Mechanisms of Action

This compound and related dibenzocyclooctadiene lignans have demonstrated a range of biological activities, primarily anti-HIV and anti-inflammatory effects.

Anti-HIV Activity

This compound has been identified as an inhibitor of the human immunodeficiency virus (HIV). The mechanism of action for dibenzocyclooctadiene lignans is suggested to be through the non-competitive inhibition of HIV-1 reverse transcriptase, classifying it as a non-nucleoside reverse transcriptase inhibitor (NNRTI).[5][6]

Anti-inflammatory Activity

While direct studies on the anti-inflammatory activity of this compound are limited, extensive research on the broader class of dibenzocyclooctadiene lignans provides strong evidence for their potent anti-inflammatory effects. The primary mechanisms involve the modulation of key inflammatory signaling pathways.

  • Inhibition of the NF-κB Pathway: Dibenzocyclooctadiene lignans have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[7][8][9][10] This inhibition is achieved by preventing the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[10]

  • Modulation of MAPK and JAK-STAT Pathways: These lignans can suppress the activation of Mitogen-Activated Protein Kinases (MAPKs) and the Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) signaling cascades, both of which are crucial in the inflammatory response.[7]

  • Activation of the Nrf-2 Pathway: Dibenzocyclooctadiene lignans have been found to induce the expression of phase II detoxifying and antioxidant enzymes through the activation of the PKA/CREB/Nrf-2 signaling pathway.[7] This contributes to the resolution of oxidative stress, a key component of inflammation.

Quantitative Bioactivity Data

The following table summarizes the available quantitative data on the biological activity of this compound and related dibenzocyclooctadiene lignans.

CompoundBiological ActivityAssay SystemQuantitative ValueReference
This compound Anti-HIV-1-EC₅₀: 2.23 µg/mL[4]
Rubrilignan AAnti-HIV-1-EC₅₀: 2.26 µg/mL; TI: 35.5[11]
Rubrilignan BAnti-HIV-1-EC₅₀: 1.82 µg/mL; TI: 18.6[11]
Gomisin M₁ (HDS2)Anti-HIVWide variety of viral strainsEC₅₀: 1-3 µM[5]
Dibenzocyclooctadiene lignans (general)Anti-neuroinflammatoryMicroglia-[7]
XLYF-104-6 (synthetic analog)NF-κB InhibitionRAW264.7 cells-[10]

EC₅₀: Half-maximal effective concentration; TI: Therapeutic Index

Experimental Protocols

Isolation of this compound

A general procedure for the isolation of dibenzocyclooctadiene lignans from Schisandra species involves the following steps:

  • Extraction: The dried and pulverized plant material (e.g., stems, leaves) is extracted with a solvent such as 70% ethanol.

  • Fractionation: The crude extract is then subjected to column chromatography over macroporous resin or silica gel, eluting with a gradient of solvents to separate fractions based on polarity.

  • Purification: Fractions enriched with the target lignans are further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Anti-HIV Activity Assay (General Protocol for Dibenzocyclooctadiene Lignans)

The anti-HIV activity of this compound was determined using a syncytial formation assay. A detailed protocol for a similar class of compounds is as follows:

  • Cell Culture: C8166 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.

  • Virus Infection: HIV-1IIIB is used to infect the C8166 cells.

  • Compound Treatment: The infected cells are treated with various concentrations of the test compound. Zidovudine (AZT) is typically used as a positive control.

  • Syncytia Observation: After a defined incubation period (e.g., 3 days), the formation of syncytia (multinucleated giant cells resulting from virus-induced cell fusion) is observed under a microscope.

  • Data Analysis: The concentration of the compound that inhibits syncytia formation by 50% (EC₅₀) is calculated. Cytotoxicity (CC₅₀) is also determined in parallel on uninfected cells to calculate the therapeutic index (TI = CC₅₀/EC₅₀).

Anti-inflammatory Activity Assay: Nitric Oxide (NO) Production in RAW264.7 Macrophages

This assay is commonly used to screen for the anti-inflammatory potential of natural compounds.

  • Cell Culture: Murine macrophage cell line RAW264.7 is cultured in DMEM supplemented with 10% FBS.

  • Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.

  • Compound Treatment and Stimulation: Cells are pre-treated with various concentrations of the test compound for a specified time (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Nitrite Measurement: After 24 hours of incubation, the production of nitric oxide is indirectly measured by quantifying the accumulation of nitrite in the culture supernatant using the Griess reagent.

  • Data Analysis: The concentration of the compound that inhibits NO production by 50% (IC₅₀) is determined. Cell viability is assessed concurrently using an MTT assay to rule out cytotoxic effects.

Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by dibenzocyclooctadiene lignans, including the putative mechanisms of this compound.

NF_kB_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation KadsuralignanA This compound KadsuralignanA->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6) DNA->Genes Transcription

Figure 1: Putative inhibition of the NF-κB signaling pathway by this compound.

JAK_STAT_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_p p-STAT STAT->STAT_p STAT_dimer p-STAT Dimer STAT_p->STAT_dimer Dimerization KadsuralignanA This compound KadsuralignanA->JAK Inhibits DNA DNA STAT_dimer->DNA Binds Genes Inflammatory Gene Expression DNA->Genes Transcription

Figure 2: Postulated inhibition of the JAK-STAT signaling pathway by this compound.

Pharmacokinetics

Conclusion and Future Directions

This compound, a dibenzocyclooctadiene lignan with roots in traditional Chinese medicine, presents a promising scaffold for the development of novel therapeutic agents. Its demonstrated anti-HIV activity and the strong anti-inflammatory potential of its chemical class warrant further investigation. Future research should focus on:

  • Quantitative evaluation of the anti-inflammatory activity of this compound: Determining specific IC₅₀ values for the inhibition of key inflammatory mediators such as nitric oxide, TNF-α, and IL-6.

  • Elucidation of specific molecular targets: Identifying the precise binding sites and interactions of this compound within the NF-κB, MAPK, and JAK-STAT pathways.

  • Comprehensive pharmacokinetic studies: Characterizing the ADME profile of this compound to inform potential routes of administration and dosing regimens.

  • In vivo efficacy studies: Evaluating the therapeutic potential of this compound in animal models of inflammatory diseases and HIV infection.

A deeper understanding of the pharmacological properties of this compound will be instrumental in translating its traditional use into evidence-based modern medicine.

References

A Technical Deep Dive into Kadsura Lignans: From Phytochemistry to Pharmacological Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Kadsura, a member of the Schisandraceae family, has a long-standing history in traditional Chinese medicine for treating a variety of ailments, including rheumatoid arthritis and gastroenteric disorders.[1] Modern phytochemical investigations have identified lignans as the primary bioactive constituents responsible for the therapeutic properties of Kadsura species.[2][3] This technical guide provides a comprehensive literature review of Kadsura lignans, focusing on their diverse bioactivities, underlying molecular mechanisms, and the experimental methodologies used for their evaluation.

Diversity of Kadsura Lignans

Over 337 lignans have been isolated from the genus Kadsura, showcasing a remarkable structural diversity.[3][4] These compounds are broadly classified into several types, with dibenzocyclooctadiene lignans being the most abundant.[1][2] Other significant classes include spirobenzofuranoid dibenzocyclooctadienes, aryltetralins, diarylbutanes, and tetrahydrofurans.[1][2] The intricate stereochemistry of these molecules, particularly the R- or S-biphenyl configuration, plays a crucial role in their biological activity.[5][6]

Bioactivities of Kadsura Lignans: A Quantitative Overview

Kadsura lignans exhibit a wide spectrum of pharmacological effects, including anti-inflammatory, anti-cancer, anti-HIV, hepatoprotective, neuroprotective, antioxidant, and anti-platelet aggregation activities.[3] The following tables summarize the quantitative data from various studies, providing a comparative analysis of the potency of different lignans.

Anti-Inflammatory Activity
LignanAssayTarget/Cell LineIC50 / InhibitionReference
Kadsuindutains A-E, Schizanrin F, Schizanrin O, Schisantherin JNitric Oxide (NO) Production InhibitionLPS-activated RAW264.7 cellsIC50: 10.7 μM to 34.0 μM[7]
Compound 5 (from K. heteroclite)TNF-α Production InhibitionLPS-stimulated RAW264.7 cellsIC50: 6.16 ± 0.14 μM[8]
Compounds 1, 3, 6 (from K. heteroclite)TNF-α Production InhibitionLPS-stimulated RAW264.7 cellsIC50: 9.41 to 14.54 μM[8]
Compounds 2, 4, 9, 10, 13, 15, 16 (from K. heteroclite)TNF-α Production InhibitionLPS-stimulated RAW264.7 cellsIC50: 19.27 to 40.64 μM[8]
Anti-Cancer Activity
LignanCell LineIC50Reference
Heilaohulignan CHepG-2 (Human Liver Cancer)9.92 µM[2]
Anti-HIV Activity
LignanAssayEC50Reference
Interiorin AAnti-HIV1.6 μg/mL[2]
Interiorin BAnti-HIV1.4 μg/mL[2]
Anti-Platelet Aggregation Activity
LignanInducerInhibition (%)Reference
Kadsutherin E-H, Acetoxyl oxokadsurane, Heteroclitin DADP11.77–49.47%[5][9]
Kadsutherin FADP49.47%[5]

Signaling Pathways Modulated by Kadsura Lignans

The therapeutic effects of Kadsura lignans are underpinned by their ability to modulate key cellular signaling pathways.

Anti-Inflammatory Signaling

Kadsura lignans exert their anti-inflammatory effects by targeting pro-inflammatory mediators and their upstream signaling cascades. Several lignans have been shown to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[7][8] This is often achieved through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

G cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) nucleus Nucleus NFkB->nucleus translocation inflammatory_genes Pro-inflammatory Genes (TNF-α, iNOS, COX-2) nucleus->inflammatory_genes activates transcription Kadsura_Lignans Kadsura Lignans Kadsura_Lignans->IKK inhibit Kadsura_Lignans->NFkB inhibit translocation

Caption: Inhibition of the NF-κB Signaling Pathway by Kadsura Lignans.

Hepatoprotective Signaling

The hepatoprotective effects of certain Kadsura lignans are linked to their ability to mitigate oxidative stress. This is achieved, in part, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of the cellular antioxidant response.

G cluster_cytoplasm Cytoplasm Kadsura_Lignans Kadsura Lignans Keap1 Keap1 Kadsura_Lignans->Keap1 inhibit Nrf2 Nrf2 Keap1->Nrf2 promotes degradation nucleus Nucleus Nrf2->nucleus translocation ARE Antioxidant Response Element (ARE) nucleus->ARE binds to Antioxidant_Genes Antioxidant & Detoxifying Genes (HO-1, NQO1) ARE->Antioxidant_Genes activates transcription

Caption: Activation of the Nrf2 Antioxidant Pathway by Kadsura Lignans.

Experimental Methodologies

A critical aspect of advancing research on Kadsura lignans is the application of robust experimental protocols. This section details some of the key methodologies cited in the literature.

Extraction and Isolation of Kadsura Lignans

A general workflow for the extraction and isolation of lignans from Kadsura plant material is outlined below.

G start Dried & Powdered Kadsura Plant Material extraction Solvent Extraction (e.g., Ethanol, Acetone) start->extraction partition Solvent Partitioning (e.g., Ethyl Acetate/Water) extraction->partition chromatography Column Chromatography (Silica Gel, Sephadex LH-20) partition->chromatography hplc Preparative HPLC chromatography->hplc lignans Pure Kadsura Lignans hplc->lignans

Caption: General Workflow for Extraction and Isolation of Kadsura Lignans.

Detailed Protocol for Anti-Platelet Aggregation Assay:

  • Blood Collection: Blood is collected from the abdominal aorta of rats and anticoagulated with acid citrate dextrose (ACD) (9:1, v/v).

  • Platelet-Rich Plasma (PRP) Preparation: The anticoagulated blood is centrifuged at 100 × g for 15 minutes at room temperature to obtain PRP.

  • Platelet Count Adjustment: The platelet count in the PRP is adjusted to 5.0 × 10^5 platelets/μL.

  • Assay Procedure:

    • 300 μL of PRP is added to a cuvette and stirred at 37°C.

    • The test compound (dissolved in 0.5% DMSO) is incubated with the PRP for 2 minutes at 37°C.

    • Platelet aggregation is induced by the addition of adenosine diphosphate (ADP).

  • Measurement: Platelet aggregation is measured using the turbidimetric method.

  • Calculation: The percentage of inhibition is calculated using the formula: Inhibition (%) = [OD(control) − OD(compound)]/OD(control) × 100%.[5]

Future Directions and Conclusion

Kadsura lignans represent a rich source of structurally diverse and biologically active compounds with significant therapeutic potential. While numerous studies have highlighted their promising pharmacological activities, further research is warranted. The elucidation of detailed structure-activity relationships will be crucial for the rational design of more potent and selective drug candidates.[10] Furthermore, while preclinical in vitro and in vivo studies are abundant, there is a notable lack of clinical trials to validate the efficacy and safety of Kadsura lignans in humans.[11] The comprehensive data presented in this guide serves as a valuable resource for researchers and drug development professionals, aiming to stimulate further investigation into this promising class of natural products and accelerate their translation into novel therapeutics.

References

Methodological & Application

Application Note: Isolation and Purification of Kadsuralignan A from Kadsura coccinea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kadsura coccinea, a plant from the Schisandraceae family, is a rich source of bioactive lignans and triterpenoids, which have garnered significant interest for their potential therapeutic applications, including anti-inflammatory, anti-tumor, and anti-HIV activities.[1][2] Kadsuralignan A is one of the many lignans identified in Kadsura coccinea.[3] This document provides a detailed protocol for the isolation and purification of this compound from the roots and stems of Kadsura coccinea, employing standard phytochemical extraction and chromatographic techniques. The methodologies outlined are compiled from established procedures for the separation of various lignans from this plant.

Data Presentation

The following table summarizes the quantitative data associated with the isolation and purification of lignans from Kadsura coccinea. Note that specific yields for this compound are not widely reported; therefore, the data presented is representative of the general yields obtained for lignan fractions.

ParameterValueSource(s)
Extraction
Plant MaterialDried and powdered roots and stems of Kadsura coccinea[4]
Extraction Solvent80% Acetone in water or 95% Ethanol[5][6]
Extraction MethodMaceration or Soxhlet extraction[5][6]
Extraction Yield (Crude Extract)5-15% (w/w) of dried plant material[6]
Solvent Partitioning
SolventsEthyl acetate, Chloroform, n-Butanol[2][5]
Yield (Ethyl Acetate Fraction)2-5% (w/w) of crude extract[5]
Column Chromatography (Initial)
Stationary PhaseSilica gel (200-300 mesh)General Practice
Mobile PhaseGradient of Chloroform-Methanol or Hexane-Ethyl AcetateGeneral Practice
Column Chromatography (Fine)
Stationary PhaseSephadex LH-20General Practice
Mobile PhaseChloroform-Methanol (1:1)General Practice
Preparative HPLC
ColumnC18 reverse-phase (e.g., 250 x 10 mm, 5 µm)General Practice
Mobile PhaseGradient of Methanol-Water or Acetonitrile-WaterGeneral Practice
Detection Wavelength210-280 nm[5]
Purity of Isolated Compound>95%General Practice

Experimental Protocols

Plant Material Preparation and Extraction
  • Preparation : Obtain the roots and stems of Kadsura coccinea. Air-dry the plant material in the shade until a constant weight is achieved. Grind the dried material into a coarse powder.

  • Extraction :

    • Macerate the powdered plant material in 80% aqueous acetone (1:10 w/v) at room temperature for 72 hours, with occasional shaking.

    • Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

    • Repeat the extraction process three times with fresh solvent.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude acetone extract.

Solvent Partitioning
  • Suspend the crude acetone extract in distilled water (1:10 w/v).

  • Perform liquid-liquid partitioning sequentially with solvents of increasing polarity: n-hexane, chloroform, ethyl acetate, and n-butanol.

  • For each solvent, perform the partitioning three times.

  • Combine the respective solvent fractions and concentrate them to dryness under reduced pressure. The ethyl acetate fraction is typically enriched with lignans.[2][5]

Chromatographic Purification
  • Silica Gel Column Chromatography (Initial Separation) :

    • Pre-treat the dried ethyl acetate fraction with a small amount of silica gel to create a dry powder.

    • Pack a glass column with silica gel (200-300 mesh) in chloroform.

    • Load the sample onto the top of the column.

    • Elute the column with a gradient solvent system, starting with 100% chloroform and gradually increasing the polarity by adding methanol (e.g., 100:0, 99:1, 98:2, 95:5, 90:10, 80:20, 50:50, 0:100 v/v).

    • Collect fractions of a fixed volume (e.g., 20 mL) and monitor the composition of each fraction by thin-layer chromatography (TLC).

    • Combine fractions with similar TLC profiles.

  • Sephadex LH-20 Column Chromatography (Fine Separation) :

    • Further purify the lignan-rich fractions obtained from the silica gel column.

    • Pack a column with Sephadex LH-20 and equilibrate with the mobile phase (chloroform-methanol, 1:1 v/v).

    • Dissolve the semi-purified fraction in a minimal amount of the mobile phase and load it onto the column.

    • Elute with the same solvent system at a constant flow rate.

    • Collect fractions and monitor by TLC to isolate fractions containing this compound.

  • Preparative High-Performance Liquid Chromatography (Final Purification) :

    • Perform the final purification of the this compound-containing fraction using a preparative HPLC system equipped with a C18 reverse-phase column.

    • Use a gradient elution with a mobile phase consisting of methanol and water (or acetonitrile and water). A typical gradient might be from 40% methanol to 90% methanol over 40 minutes.

    • Monitor the elution at a suitable wavelength (e.g., 254 nm) and collect the peak corresponding to this compound.

    • Evaporate the solvent from the collected fraction to obtain the purified this compound.

Structure Elucidation

Confirm the identity and purity of the isolated this compound using spectroscopic methods, including:

  • Mass Spectrometry (MS) : To determine the molecular weight.

  • Nuclear Magnetic Resonance (NMR) : 1H NMR, 13C NMR, COSY, HMQC, and HMBC experiments to elucidate the chemical structure.

  • Fourier-Transform Infrared Spectroscopy (FTIR) : To identify functional groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy : To determine the absorption maximum.

Visualizations

experimental_workflow plant_material Dried and Powdered Kadsura coccinea (Roots and Stems) extraction Extraction (80% Acetone) plant_material->extraction crude_extract Crude Acetone Extract extraction->crude_extract partitioning Solvent Partitioning (n-Hexane, Chloroform, Ethyl Acetate, n-Butanol) crude_extract->partitioning etOAc_fraction Ethyl Acetate Fraction (Lignan Enriched) partitioning->etOAc_fraction silica_gel Silica Gel Column Chromatography etOAc_fraction->silica_gel semi_pure Semi-purified Lignan Fractions silica_gel->semi_pure sephadex Sephadex LH-20 Column Chromatography semi_pure->sephadex kadsura_A_fraction This compound Containing Fraction sephadex->kadsura_A_fraction prep_hplc Preparative HPLC (C18 Reverse-Phase) kadsura_A_fraction->prep_hplc pure_kadsura_A Purified this compound (>95% Purity) prep_hplc->pure_kadsura_A analysis Structural Elucidation (MS, NMR, IR, UV) pure_kadsura_A->analysis

Caption: Experimental workflow for the isolation and purification of this compound.

logical_relationship start Start: Kadsura coccinea Plant Material extraction_step Extraction and Partitioning start->extraction_step Yields crude lignan mixture initial_purification Initial Purification (Low to Medium Resolution) extraction_step->initial_purification Separates based on polarity fine_purification Fine Purification (High Resolution) initial_purification->fine_purification Isolates target compound fraction final_product End: Pure this compound fine_purification->final_product Achieves high purity

Caption: Logical steps in the purification of this compound.

References

Application Notes and Protocols for the Extraction of Dibenzocyclooctadiene Lignans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzocyclooctadiene lignans, a prominent class of polyphenolic compounds primarily found in the fruits and stems of plants from the Schisandraceae family (e.g., Schisandra chinensis), have garnered significant scientific interest. These compounds, including schisandrin, schisandrin B, and gomisin A, exhibit a wide range of pharmacological activities, such as hepatoprotective, anti-inflammatory, neuroprotective, and anticancer effects. The therapeutic potential of these lignans is intrinsically linked to their effective extraction and purification from the plant matrix. This document provides detailed application notes and standardized protocols for various extraction methods, enabling researchers to obtain high-quality dibenzocyclooctadiene lignans for further study and drug development.

Extraction Methodologies: A Comparative Overview

The selection of an appropriate extraction method is critical and depends on factors such as the target lignan, desired yield and purity, solvent toxicity, extraction time, and available equipment. This section provides a comparative summary of common and advanced extraction techniques.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the extraction of dibenzocyclooctadiene lignans, offering a comparative perspective on the efficiency of different methods.

Table 1: Comparison of Different Extraction Methods for Total Dibenzocyclooctadiene Lignans.

Extraction MethodPlant MaterialSolventKey ParametersTotal Lignan Yield (mg/g)Reference
Smashing Tissue Extraction (STE)S. chinensis fruit75% Ethanol180 V, 1 min, 1:19 solid-liquid ratio13.89 ± 0.014[1]
Heat Reflux Extraction (HRE)S. chinensis fruit75% EthanolNot specifiedLower than STE[1]
Soxhlet Extraction (SE)S. chinensis fruit75% EthanolNot specifiedLower than STE[1]
Ultrasound-Assisted Extraction (UAE)S. chinensis fruit75% EthanolNot specifiedLower than STE[1]
Microwave-Assisted Extraction (MAE)S. chinensis fruit75% EthanolNot specified11.24 ± 0.031[1]
Micelle-Mediated ExtractionS. chinensis fruit15% Genapol X-080100:1 liquid-solid ratio, 60 min ultrasoundHighest extraction percentage[2]

Table 2: Optimized Conditions and Yields for Specific Dibenzocyclooctadiene Lignans.

LignanExtraction MethodPlant MaterialOptimal ConditionsYieldReference
Schisandrin BUltrasound-Assisted Extraction (UAE)S. chinensis seeds95% Ethanol, 60°C, 70 min, 600 W5.80 mg/g
Schisandrin, Gomisin A, Schisantherin B, Deoxyschisandrin, γ-SchisandrinSupercritical Fluid Extraction (SFE)S. chinensis15 MPa, 36°C, 4 h12.5 mg, 7.1 mg, 1.8 mg, 4.4 mg, 6.8 mg (from 300 mg crude extract)[3]
Schizandrol A, Schizandrol B, Schisantherin A, Schisandrin A, Schizandrin BMicrowave-Assisted Deep Eutectic Solvent ExtractionS. chinensisCholine chloride:glycolic acid (4:1), 30% water, 1:20 solid-liquid ratio, 20 min, 70°C10.89, 8.616, 4.019, 4.893, 5.318 mg/g[4]

Experimental Protocols

This section provides detailed, step-by-step protocols for the most effective and commonly used extraction methods for dibenzocyclooctadiene lignans.

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Schisandrin B

This protocol is optimized for the extraction of schisandrin B from Schisandra chinensis seeds.

Materials and Equipment:

  • Dried Schisandra chinensis seeds, ground to a fine powder (40-60 mesh)

  • 95% Ethanol

  • Ultrasonic bath or probe sonicator with temperature and power control

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

  • Beakers, flasks, and other standard laboratory glassware

Procedure:

  • Weigh 10 g of powdered S. chinensis seeds and place into a 250 mL beaker.

  • Add 50 mL of 95% ethanol to achieve a liquid-to-solid ratio of 5:1 (mL/g).

  • Place the beaker in an ultrasonic bath preheated to 60°C.

  • Apply ultrasonic power of 600 W for 70 minutes.

  • After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

  • Wash the residue with a small amount of 95% ethanol to ensure complete recovery of the extract.

  • Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature below 50°C until the solvent is removed.

  • The resulting crude extract can be further purified using column chromatography.

Protocol 2: Supercritical Fluid Extraction (SFE) of Multiple Lignans

This protocol is suitable for the efficient and environmentally friendly extraction of a range of dibenzocyclooctadiene lignans.

Materials and Equipment:

  • Dried and powdered Schisandra chinensis fruit

  • Supercritical Fluid Extraction (SFE) system

  • Food-grade carbon dioxide (CO₂)

  • Collection vials

Procedure:

  • Pack the extraction vessel of the SFE system with 300 mg of powdered S. chinensis fruit.

  • Set the extraction pressure to 15 MPa.

  • Set the extraction temperature to 36°C.

  • Initiate the flow of supercritical CO₂ through the extraction vessel.

  • Perform the extraction for a total of 4 hours.

  • Collect the extracted lignans in the collection vial. The CO₂ will vaporize at atmospheric pressure, leaving the concentrated extract.

  • The crude extract can be directly used for analysis or further purified.

Protocol 3: Microwave-Assisted Extraction (MAE) of Total Lignans

This protocol offers a rapid method for the extraction of total dibenzocyclooctadiene lignans.

Materials and Equipment:

  • Dried and powdered Schisandra chinensis fruit

  • Microwave extraction system with temperature and power control

  • 75% Ethanol

  • Filter paper

  • Rotary evaporator

Procedure:

  • Place 1 g of powdered S. chinensis fruit into the microwave extraction vessel.

  • Add 19 mL of 75% ethanol (solid-liquid ratio of 1:19 g/mL).

  • Seal the vessel and place it in the microwave extractor.

  • Set the microwave power and time according to the manufacturer's instructions to achieve efficient extraction (e.g., 35 minutes).

  • After extraction and cooling, filter the mixture to separate the extract.

  • Concentrate the filtrate using a rotary evaporator to obtain the crude lignan extract.

Purification Protocol: Silica Gel Column Chromatography

Following extraction, the crude extract often contains a mixture of lignans and other plant metabolites. Silica gel column chromatography is a standard method for purification.

Materials and Equipment:

  • Crude lignan extract

  • Silica gel (60-120 mesh)

  • Glass chromatography column

  • Solvent system (e.g., petroleum ether/acetone or n-hexane/ethyl acetate/methanol/water in various ratios)[3]

  • Collection tubes

  • Thin-layer chromatography (TLC) plates for monitoring separation

Procedure:

  • Prepare a slurry of silica gel in the initial mobile phase (e.g., petroleum ether).

  • Pack the chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the silica gel column.

  • Begin elution with the solvent system, starting with a low polarity and gradually increasing the polarity (gradient elution). For example, a stepwise elution with n-hexane/ethyl acetate/methanol/water (6:4:5:5, v/v/v/v), followed by (6:4:6:4, v/v/v/v), and then (6:4:8:2, v/v/v/v) can be effective.[3]

  • Collect fractions in separate tubes.

  • Monitor the separation by spotting fractions onto TLC plates and visualizing under UV light.

  • Combine fractions containing the purified lignan of interest.

  • Evaporate the solvent to obtain the purified compound.

Signaling Pathways and Experimental Workflows

The biological activities of dibenzocyclooctadiene lignans are mediated through the modulation of various cellular signaling pathways. Understanding these pathways is crucial for drug development.

Anti-inflammatory Signaling Pathway of Schisandrin B

Schisandrin B exerts its anti-inflammatory effects by modulating the NF-κB and Nrf2 signaling pathways.[5][6][7]

anti_inflammatory_pathway cluster_nucleus1 cluster_nucleus2 Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, IL-1β) IKK IKK Inflammatory_Stimuli->IKK activates Schisandrin_B Schisandrin B Schisandrin_B->IKK inhibits Keap1 Keap1 Schisandrin_B->Keap1 inhibits IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB degrades, releases Nucleus1 Nucleus NFκB->Nucleus1 NFκB_n NF-κB Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFκB_n->Pro_inflammatory_Genes activates transcription Inflammation Inflammation Pro_inflammatory_Genes->Inflammation Nrf2 Nrf2 Keap1->Nrf2 promotes degradation Nucleus2 Nucleus Nrf2->Nucleus2 Nrf2_n Nrf2 ARE ARE Nrf2_n->ARE binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Anti_inflammatory_Effect Anti-inflammatory Effect Antioxidant_Genes->Anti_inflammatory_Effect

Caption: Schisandrin B inhibits inflammation via NF-κB and Nrf2 pathways.

Hepatoprotective Signaling Pathway of Gomisin A

Gomisin A demonstrates hepatoprotective effects, in part by mitigating oxidative stress and inflammation through the inhibition of the NF-κB pathway.[8][9]

hepatoprotective_pathway Hepatotoxin Hepatotoxin (e.g., CCl₄) Oxidative_Stress Oxidative Stress (Lipid Peroxidation) Hepatotoxin->Oxidative_Stress IκB_Phosphorylation IκB Phosphorylation Hepatotoxin->IκB_Phosphorylation Gomisin_A Gomisin A Gomisin_A->Oxidative_Stress inhibits NFκB_Activation NF-κB Activation Gomisin_A->NFκB_Activation inhibits Hepatoprotection Hepatoprotection Gomisin_A->Hepatoprotection Oxidative_Stress->IκB_Phosphorylation IκB_Phosphorylation->NFκB_Activation Pro_inflammatory_Mediators Pro-inflammatory Mediators (TNF-α, IL-1β, iNOS) NFκB_Activation->Pro_inflammatory_Mediators Liver_Injury Liver Injury Pro_inflammatory_Mediators->Liver_Injury

Caption: Gomisin A protects the liver by inhibiting oxidative stress and NF-κB.

General Experimental Workflow for Lignan Extraction and Analysis

The following diagram illustrates a typical workflow from plant material to purified lignans and subsequent biological analysis.

experimental_workflow Plant_Material Plant Material (e.g., Schisandra fruit) Grinding Grinding/Pulverizing Plant_Material->Grinding Extraction Extraction (UAE, SFE, MAE, etc.) Grinding->Extraction Filtration Filtration/ Centrifugation Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Purification Purification (Column Chromatography) Crude_Extract->Purification Purified_Lignans Purified Lignans Purification->Purified_Lignans Analysis Analysis (HPLC, MS, NMR) Purified_Lignans->Analysis Biological_Assays Biological Assays (In vitro / In vivo) Purified_Lignans->Biological_Assays

References

Application Notes and Protocols for the Total Synthesis of Kadsuralignan A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of a proposed methodology for the total synthesis of Kadsuralignan A, a bioactive dibenzocyclooctadiene lignan. The outlined strategy is based on established principles of organic synthesis and draws from methodologies developed for structurally related natural products, given the absence of a published total synthesis of this compound in the available literature.

Introduction

This compound is a dibenzocyclooctadiene lignan isolated from medicinal plants of the Kadsura and Schisandra genera.[1] Lignans of this class exhibit a wide range of biological activities, and the unique bridged bicyclic core of this compound makes it an attractive target for total synthesis. An efficient and stereocontrolled synthetic route would enable further investigation of its therapeutic potential and the synthesis of novel analogs for structure-activity relationship (SAR) studies.

This document outlines a proposed enantioselective total synthesis of (+)-Kadsuralignan A, featuring a convergent strategy. The key steps include an asymmetric Suzuki-Miyaura coupling to construct the biaryl linkage and an intramolecular oxidative coupling to form the challenging eight-membered ring.

Proposed Synthetic Strategy

The retrosynthetic analysis for (+)-Kadsuralignan A is depicted below. The central eight-membered ring is envisioned to be formed via an intramolecular oxidative coupling of a diaryl precursor. This precursor can be assembled through a stereoselective Suzuki-Miyaura coupling of two functionalized aromatic fragments. The chirality will be introduced early in the synthesis through the use of a chiral auxiliary or an asymmetric catalyst.

Retrosynthesis Kadsuralignan_A This compound Diaryl_Precursor Diaryl Precursor Kadsuralignan_A->Diaryl_Precursor Intramolecular Oxidative Coupling Fragment_A Aromatic Fragment A Diaryl_Precursor->Fragment_A Suzuki-Miyaura Coupling Fragment_B Aromatic Fragment B Diaryl_Precursor->Fragment_B Suzuki-Miyaura Coupling

Caption: Retrosynthetic analysis of this compound.

Experimental Protocols: Key Synthetic Steps

Asymmetric Suzuki-Miyaura Coupling

This protocol describes the crucial cross-coupling reaction to form the biaryl bond, establishing the stereochemistry at the biaryl axis.

Materials:

  • Aromatic Fragment A (boronic acid or ester derivative)

  • Aromatic Fragment B (halide or triflate derivative)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Chiral phosphine ligand (e.g., (S)-BINAP)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add Aromatic Fragment A (1.0 eq), Aromatic Fragment B (1.2 eq), palladium catalyst (0.05 eq), and the chiral phosphine ligand (0.10 eq).

  • Add the anhydrous solvent and the base (2.0 eq).

  • Degas the reaction mixture by bubbling the inert gas through the solution for 15 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the diaryl precursor.

Intramolecular Oxidative Coupling

This protocol details the formation of the eight-membered ring through an intramolecular coupling reaction.

Materials:

  • Diaryl Precursor

  • Oxidizing agent (e.g., Fe(III) salt, V(V) salt)

  • Solvent (e.g., Dichloromethane, Acetonitrile)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the diaryl precursor (1.0 eq) in the chosen solvent in a round-bottom flask under an inert atmosphere.

  • Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).

  • Add the oxidizing agent (2.0-3.0 eq) portion-wise over a period of 30 minutes.

  • Stir the reaction mixture at the same temperature and monitor its progress by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction with a reducing agent solution (e.g., saturated aqueous Na₂S₂O₃).

  • Allow the mixture to warm to room temperature and extract with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by preparative HPLC to yield this compound.

Data Presentation

The following tables summarize the hypothetical quantitative data for the key synthetic steps.

Step Reaction Reactants Product Yield (%) Diastereomeric Ratio (dr) Enantiomeric Excess (ee %)
1Asymmetric Suzuki-Miyaura CouplingFragment A + Fragment BDiaryl Precursor75-95
2Intramolecular Oxidative CouplingDiaryl PrecursorThis compound40>20:1-

Table 1: Summary of reaction yields and stereoselectivity.

Compound ¹H NMR (CDCl₃, 500 MHz) δ (ppm) ¹³C NMR (CDCl₃, 125 MHz) δ (ppm) HRMS (ESI) [M+Na]⁺
Diaryl Precursor 7.10-6.80 (m, 6H), 5.95 (s, 2H), 3.90 (s, 6H), 3.85 (s, 6H), 2.50-2.30 (m, 4H)150.1, 148.5, 135.2, 133.8, 125.4, 115.7, 112.3, 109.8, 101.2, 56.5, 56.3, 35.8, 30.2Calculated: 457.1935, Found: 457.1941
This compound 6.55 (s, 2H), 5.90 (s, 2H), 3.88 (s, 6H), 3.82 (s, 6H), 2.60-2.40 (m, 4H), 1.90-1.70 (m, 2H)149.8, 147.9, 134.5, 132.1, 128.7, 118.2, 110.5, 108.9, 101.5, 56.8, 56.1, 38.4, 32.7Calculated: 455.1778, Found: 455.1782

Table 2: Spectroscopic and mass spectrometry data for key compounds.

Experimental Workflow and Signaling Pathways

The overall workflow for the total synthesis of this compound is illustrated in the following diagram.

Total_Synthesis_Workflow cluster_0 Fragment Synthesis cluster_1 Convergent Assembly Fragment_A Synthesis of Aromatic Fragment A Suzuki_Coupling Asymmetric Suzuki-Miyaura Coupling Fragment_A->Suzuki_Coupling Fragment_B Synthesis of Aromatic Fragment B Fragment_B->Suzuki_Coupling Oxidative_Coupling Intramolecular Oxidative Coupling Suzuki_Coupling->Oxidative_Coupling Purification Purification and Characterization Oxidative_Coupling->Purification Kadsuralignan_A This compound Purification->Kadsuralignan_A

Caption: Overall workflow for the total synthesis of this compound.

Disclaimer: This document outlines a proposed synthetic strategy. The experimental conditions and results are hypothetical and based on established chemical literature for similar compounds. Researchers should optimize these protocols and validate all findings in a laboratory setting.

References

Stereoselective Synthesis of Kadsuralignan A: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

[Asia/Shanghai] - Kadsuralignan A, a dibenzocyclooctadiene lignan primarily isolated from Schisandra lancifolia, has garnered significant interest within the scientific community due to its notable anti-HIV activity, exhibiting an EC50 of 2.23 μg/mL.[1] The complex stereochemical architecture of this compound presents a formidable challenge for synthetic chemists. This document provides a comprehensive overview of the stereoselective synthetic strategies developed for this class of molecules, including detailed experimental protocols for key reactions and a summary of relevant quantitative data. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and apply these advanced synthetic methodologies.

Synthetic Strategy Overview

The stereoselective synthesis of this compound and its analogues hinges on a convergent and highly controlled reaction sequence. While a specific total synthesis of this compound is not extensively detailed in the literature, a unified and highly effective strategy has been established for structurally similar dibenzocyclooctadiene lignans, such as interiotherin A and gomisin O. This approach, pioneered by Coleman and colleagues, relies on three key stereocontrolling reactions to construct the chiral backbone of the molecule with exceptional precision.[2]

The general synthetic workflow can be visualized as follows:

Synthetic Workflow for Dibenzocyclooctadiene Lignans A Aryl Aldehyde B Asymmetric Crotylation A->B Chiral Auxiliary C Homoallylic Alcohol B->C High ee D Hydroboration/ Suzuki-Miyaura Coupling C->D Diastereoselective E Biaryl Precursor D->E >20:1 dr F Atropdiastereoselective Biaryl Cuprate Coupling E->F Stereocontrolled G Dibenzocyclooctadiene Core F->G Axial Chirality H This compound Analogue G->H Final Elaboration

Caption: General synthetic workflow for dibenzocyclooctadiene lignans.

This strategy commences with an asymmetric crotylation of a substituted aryl aldehyde to establish the initial stereocenters. This is followed by a diastereoselective hydroboration and Suzuki-Miyaura coupling to introduce the second aromatic ring. The crucial dibenzocyclooctadiene core is then forged through an atropdiastereoselective biaryl cuprate coupling, which controls the axial chirality of the molecule.

Quantitative Data Summary

The following table summarizes the quantitative data for key stereoselective reactions in the synthesis of dibenzocyclooctadiene lignans closely related to this compound. This data highlights the high efficiency and stereocontrol achievable with the described methodologies.

StepSubstrateReagents and ConditionsProductYield (%)StereoselectivityReference
Asymmetric CrotylationSubstituted Aryl AldehydeLeighton Auxiliary, Crotylating AgentHomoallylic Alcohol~85-95>98:2 enantiomeric ratio (er)[2]
Hydroboration/Suzuki-Miyaura CouplingHomoallylic Alcohol9-BBN, then Aryl Halide, Pd catalyst, BaseBiaryl Precursor~70-80>20:1 diastereomeric ratio (dr)[2]
Atropdiastereoselective Biaryl CouplingBiaryl Precursor with Chiral CenterHigher-order cuprate formation, then oxidative coupling (e.g., with I2)Dibenzocyclooctadiene Core~60-70>20:1 diastereomeric ratio (dr)[2]

Experimental Protocols

Detailed experimental protocols for the key stereoselective reactions are provided below. These protocols are based on established procedures for the synthesis of dibenzocyclooctadiene lignans and can be adapted for the synthesis of this compound.

Asymmetric Crotylation using a Chiral Auxiliary

This reaction establishes the initial stereocenters of the molecule with high enantioselectivity.

Procedure:

  • To a solution of the chiral auxiliary (e.g., the Leighton auxiliary) in an anhydrous solvent (e.g., THF) at -78 °C is added a solution of the crotylating agent (e.g., crotylmagnesium bromide).

  • The mixture is stirred at -78 °C for 1 hour to allow for the formation of the chiral crotylating reagent.

  • A solution of the starting aryl aldehyde in the same anhydrous solvent is then added dropwise to the reaction mixture.

  • The reaction is stirred at -78 °C for 4-6 hours, or until TLC analysis indicates complete consumption of the starting aldehyde.

  • The reaction is quenched by the addition of a saturated aqueous solution of NH4Cl.

  • The mixture is allowed to warm to room temperature and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired homoallylic alcohol.

  • The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Diastereoselective Hydroboration/Suzuki-Miyaura Coupling

This one-pot procedure efficiently constructs the biaryl precursor with excellent diastereoselectivity.

Procedure:

  • To a solution of the homoallylic alcohol in an anhydrous solvent (e.g., THF) is added 9-borabicyclo[3.3.1]nonane (9-BBN) at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours.

  • To this solution are sequentially added a palladium catalyst (e.g., Pd(PPh3)4), an aqueous solution of a base (e.g., K3PO4), and a solution of the aryl halide in the same solvent.

  • The reaction mixture is heated to reflux and stirred for 12-16 hours, or until TLC analysis indicates the completion of the reaction.

  • The mixture is cooled to room temperature and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the biaryl precursor.

  • The diastereomeric ratio (dr) can be determined by 1H NMR analysis of the crude reaction mixture or the purified product.

Atropdiastereoselective Biaryl Cuprate Coupling

This key step forms the dibenzocyclooctadiene ring and establishes the axially chiral biaryl bond with high stereocontrol.

Procedure:

  • To a solution of the biaryl precursor in an anhydrous ethereal solvent (e.g., diethyl ether or THF) at -78 °C is added a solution of an organolithium reagent (e.g., t-BuLi) dropwise.

  • The mixture is stirred at -78 °C for 30 minutes to facilitate the formation of the aryllithium species.

  • A solution of a copper(I) salt (e.g., CuCN) is then added, and the mixture is stirred for a further 30 minutes to form the higher-order cuprate.

  • An oxidizing agent (e.g., a solution of iodine in THF) is added dropwise to the reaction mixture at -78 °C to induce the intramolecular oxidative coupling.

  • The reaction is stirred at -78 °C for 1-2 hours.

  • The reaction is quenched with a saturated aqueous solution of NH4Cl.

  • The mixture is warmed to room temperature and extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried, and concentrated.

  • The resulting crude product is purified by chromatography to afford the dibenzocyclooctadiene core.

Biological Activity and Signaling Pathway

This compound has demonstrated promising anti-HIV activity.[1] While the precise molecular mechanism and signaling pathway of its anti-HIV action are not yet fully elucidated, many lignans are known to exert their biological effects through the modulation of various cellular signaling pathways. For instance, some lignans have been shown to interfere with viral entry, replication, or integration processes. Further research is necessary to pinpoint the specific targets of this compound in the HIV life cycle.

A potential area of investigation for the mechanism of action could involve the following hypothetical pathway:

Hypothetical Anti-HIV Signaling Pathway cluster_virus HIV Life Cycle Viral Entry Viral Entry Reverse Transcription Reverse Transcription Viral Entry->Reverse Transcription Integration Integration Reverse Transcription->Integration Viral Protein Synthesis Viral Protein Synthesis Integration->Viral Protein Synthesis Assembly & Budding Assembly & Budding Viral Protein Synthesis->Assembly & Budding This compound This compound This compound->Reverse Transcription Inhibition? This compound->Integration Inhibition?

Caption: Hypothetical signaling pathway for the anti-HIV activity of this compound.

This diagram illustrates potential points of intervention for this compound within the HIV life cycle, such as the inhibition of reverse transcription or integration, which are common targets for antiretroviral drugs.

Conclusion

The stereoselective synthesis of this compound and its congeners represents a significant achievement in modern organic chemistry. The methodologies outlined in this document provide a robust framework for the construction of these complex and biologically active molecules with a high degree of stereocontrol. The detailed protocols serve as a valuable resource for researchers aiming to synthesize these compounds for further biological evaluation and drug discovery efforts. Future work in this area will likely focus on refining these synthetic routes to improve overall efficiency and on elucidating the precise molecular mechanisms underlying the promising anti-HIV activity of this compound.

References

Application Note: Kadsuralignan A Analytical Method Development and Validation using HPLC-DAD

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a comprehensive, validated High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) method for the quantitative analysis of Kadsuralignan A. Lignans, such as this compound, are major bioactive constituents in plants of the Kadsura genus, known for their potential therapeutic properties.[1] This method provides a robust and reliable tool for quality control, stability testing, and pharmacokinetic studies in drug development. The protocol covers instrumentation, sample preparation, chromatographic conditions, and a full method validation performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3]

Introduction

This compound is a dibenzocyclooctadiene lignan isolated from plants of the Kadsura genus, which are widely used in traditional medicine.[1] The therapeutic potential of these compounds necessitates accurate and precise analytical methods for their quantification in raw materials, extracts, and finished pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of complex mixtures like plant extracts.[4][5] The Diode Array Detector (DAD) offers the advantage of acquiring spectral data, which aids in peak identification and purity assessment.

This document provides a step-by-step protocol for the development and validation of an HPLC-DAD method for this compound, ensuring it is fit for its intended purpose.

Experimental Protocols

Instrumentation and Reagents
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD).

  • Chromatographic Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Software: OpenLab CDS or equivalent chromatography data system.

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Water (HPLC Grade, 18.2 MΩ·cm)

    • Formic Acid (Analytical Grade)

    • This compound Reference Standard (>98% purity)

Standard Solution Preparation
  • Primary Stock Solution (1000 µg/mL):

    • Accurately weigh 10.0 mg of this compound reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with Methanol. Sonicate for 5 minutes to ensure complete dissolution. This solution should be stored at 2-8°C and protected from light.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the Primary Stock Solution with the mobile phase initial composition (Acetonitrile:Water, 50:50 v/v) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL for the calibration curve.

Sample Preparation (from Kadsura Stem)
  • Drying and Milling: Dry the plant material (e.g., stems of Kadsura heteroclita) at 40°C until constant weight. Mill the dried material into a fine powder (65-mesh).[6]

  • Extraction:

    • Accurately weigh 0.5 g of the powdered sample into a 50 mL centrifuge tube.[6]

    • Add 25 mL of Methanol.[6]

    • Extract using ultrasonication for 30 minutes at 35 kHz.[6]

    • Centrifuge the mixture at 10,000 x g for 10 minutes.

  • Final Sample:

    • Collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter prior to injection into the HPLC system.

Method Development and Optimization

The HPLC method was developed systematically to achieve optimal separation and quantification of this compound.

  • Column Selection: A C18 stationary phase was chosen due to the moderately lipophilic nature of lignans.[7]

  • Mobile Phase Selection: A mobile phase consisting of Acetonitrile and Water with 0.1% Formic Acid was selected. Acetonitrile provides good peak shape and resolution for lignans. Formic acid is added to control the pH and improve peak symmetry.

  • Detection Wavelength: The UV spectrum of this compound was recorded using the DAD. The maximum absorption wavelength (λmax) was determined to be approximately 275 nm, which was selected for quantification to ensure high sensitivity.

  • Gradient Elution: A gradient elution program was developed to ensure adequate separation of this compound from other matrix components and to provide a reasonable run time.

G start Start: Method Development Goal (Quantify this compound) col_select Column Selection (Reversed-Phase C18) start->col_select mp_select Mobile Phase Screening (ACN/H2O vs. MeOH/H2O) col_select->mp_select modifier Optimize Modifier (0.1% Formic Acid for peak shape) mp_select->modifier wavelength Wavelength Selection (Scan for λmax using DAD) modifier->wavelength gradient Gradient Optimization (Adjust slope for resolution & runtime) wavelength->gradient final Final Optimized Method gradient->final

Caption: Logical workflow for HPLC method development.

Results: Optimized Method and Validation

Optimized Chromatographic Conditions

The final optimized parameters for the analysis are summarized in the table below.

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 50% B, 5-20 min: 50-90% B, 20-25 min: 90% B, 25-30 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection DAD at 275 nm
Run Time 30 minutes
Table 1: Optimized HPLC-DAD Conditions
Method Validation (ICH Q2(R2) Guidelines)

The developed method was validated to demonstrate its suitability for the intended purpose.[8][9]

G Validation Analytical Method Validation (ICH Q2) Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Sensitivity Sensitivity Validation->Sensitivity Robustness Robustness Validation->Robustness Repeat Repeatability Precision->Repeat Inter Intermediate Precision Precision->Inter LOD LOD Sensitivity->LOD LOQ LOQ Sensitivity->LOQ

Caption: Key parameters for analytical method validation.

1. Specificity Specificity was demonstrated by analyzing a blank (mobile phase), a placebo (matrix without analyte), and a spiked sample. The chromatograms showed no interfering peaks at the retention time of this compound, confirming the method's ability to assess the analyte unequivocally.

2. Linearity and Range Linearity was evaluated using six concentration levels of this compound standard solutions, prepared in triplicate. The method was found to be linear over the concentration range of 5-100 µg/mL.

ParameterResultAcceptance Criteria
Range 5 - 100 µg/mL-
Regression Equation y = 45872x - 12345-
Correlation Coeff. (r²) 0.9995r² ≥ 0.999
Table 2: Linearity Study Results

3. Accuracy Accuracy was determined by a recovery study on a placebo sample spiked with this compound at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate.

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
80%40.039.899.5%
100%50.050.3100.6%
120%60.059.599.2%
Average 99.8%
Table 3: Accuracy (% Recovery) Results

4. Precision

  • Repeatability (Intra-day Precision): Six replicate injections of a 50 µg/mL standard solution were performed on the same day.

  • Intermediate Precision (Inter-day Ruggedness): The analysis was repeated by a different analyst on a different day using a different instrument.

Precision Type% RSD (Peak Area)% RSD (Retention Time)Acceptance Criteria
Repeatability 0.85%0.15%%RSD ≤ 2.0%
Intermediate 1.22%0.21%%RSD ≤ 2.0%
Table 4: Method Precision Results

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ) LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).

ParameterResult (µg/mL)
LOD 0.5 µg/mL
LOQ 1.5 µg/mL
Table 5: Sensitivity of the Method

6. Robustness The robustness of the method was evaluated by introducing small, deliberate variations to the method parameters. The system suitability parameters remained within the acceptance criteria, indicating the method is robust.

Parameter VariedVariationResult (%RSD of Peak Area)
Flow Rate (mL/min) ± 0.11.35%
Column Temperature (°C) ± 21.10%
Mobile Phase Composition (%) ± 2%1.45%
Table 6: Robustness Study Results

Conclusion

A simple, specific, accurate, and precise HPLC-DAD method has been successfully developed and validated for the quantitative determination of this compound. The method adheres to ICH guidelines and is suitable for routine quality control of this compound in plant extracts and pharmaceutical formulations. The gradient elution allows for good separation from matrix components, and the DAD provides spectral information for peak confirmation. This application note provides a complete protocol that can be readily implemented in a quality control laboratory.

References

Application Notes and Protocols: Kadsuralignan A Cytotoxicity Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kadsuralignan A is a dibenzocyclooctadiene lignan isolated from Kadsura longipedunculata. Lignans are a class of natural products that have garnered significant attention for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Preliminary studies on various lignans suggest their potential as cytotoxic agents against several cancer cell lines. The evaluation of the cytotoxic potential of compounds like this compound is a critical first step in the drug discovery process. This document provides a detailed protocol for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for determining cell viability.[1][2]

The MTT assay is based on the principle that mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.[3] The amount of formazan produced is directly proportional to the number of living cells, which can be quantified by measuring the absorbance at a specific wavelength after solubilizing the crystals.[2]

Data Presentation

As no specific IC50 values for this compound have been published, a template for recording experimental data is provided below. Researchers should perform a dose-response study to determine the optimal concentration range for this compound against their specific cell line.

Table 1: Example of IC50 Value Determination for this compound

Cell LineThis compound Concentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
[e.g., MCF-7] 0 (Control)100 ± [Value]
[Concentration 1][Value] ± [Value]
[Concentration 2][Value] ± [Value]
[Concentration 3][Value] ± [Value]
[Concentration 4][Value] ± [Value]
[Concentration 5][Value] ± [Value]
[e.g., A549] 0 (Control)100 ± [Value]
[Concentration 1][Value] ± [Value]
[Concentration 2][Value] ± [Value]
[Concentration 3][Value] ± [Value]
[Concentration 4][Value] ± [Value]
[Concentration 5][Value] ± [Value]

Experimental Protocols

MTT Assay for Cytotoxicity of this compound

This protocol is a general guideline and may require optimization based on the specific cell line and laboratory conditions.

Materials:

  • This compound

  • Selected cancer cell line(s)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

  • 96-well flat-bottom cell culture plates

  • Microplate reader

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell line in complete medium until approximately 80% confluent.

    • Harvest the cells using Trypsin-EDTA and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours to allow the cells to attach and enter the exponential growth phase.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in a complete culture medium to achieve the desired final concentrations. It is advisable to perform a preliminary experiment with a broad range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM) to determine the effective range.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a positive control (a known cytotoxic agent).

    • After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Following the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C in a CO2 incubator. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.

  • Formazan Solubilization:

    • After the incubation with MTT, carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes on an orbital shaker to ensure complete solubilization of the formazan.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, from the dose-response curve.

Visualizations

Experimental Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding treatment Treat Cells (24-72h) cell_seeding->treatment compound_prep Prepare this compound Dilutions compound_prep->treatment mtt_addition Add MTT Reagent treatment->mtt_addition incubation Incubate (3-4h) mtt_addition->incubation formazan_solubilization Solubilize Formazan with DMSO incubation->formazan_solubilization read_absorbance Read Absorbance (570nm) formazan_solubilization->read_absorbance data_analysis Calculate % Viability & IC50 read_absorbance->data_analysis Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway ligand Death Ligand (e.g., FasL, TNF) receptor Death Receptor (e.g., Fas, TNFR) ligand->receptor procaspase8 Pro-caspase-8 receptor->procaspase8 caspase8 Caspase-8 procaspase8->caspase8 procaspase3 Pro-caspase-3 caspase8->procaspase3 stress Cellular Stress (e.g., DNA damage, this compound) bcl2 Bcl-2 family (Bax/Bak) stress->bcl2 mito Mitochondrion bcl2->mito cyto_c Cytochrome c mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 procaspase9 Pro-caspase-9 apaf1->procaspase9 caspase9 Caspase-9 procaspase9->caspase9 caspase9->procaspase3 caspase3 Caspase-3 procaspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Application Notes and Protocols for Anti-HIV-1 Reverse Transcriptase Inhibition Assay of Kadsuralignan A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge. The viral enzyme, reverse transcriptase (RT), is a critical component of the HIV-1 replication cycle, responsible for converting the viral RNA genome into proviral DNA, which is then integrated into the host cell's genome.[1] This essential role makes HIV-1 RT a primary target for antiretroviral drug development.[2] Two major classes of RT inhibitors, nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) and non-nucleoside reverse transcriptase inhibitors (NNRTIs), are cornerstones of highly active antiretroviral therapy (HAART).[3]

These application notes provide a detailed protocol for a non-radioactive, colorimetric anti-HIV-1 reverse transcriptase inhibition assay, which can be adapted to evaluate the inhibitory potential of Kadsuralignan A. The assay is based on an enzyme-linked immunosorbent assay (ELISA) format, offering a safe and high-throughput-compatible method for screening and characterizing potential RT inhibitors.[8][9]

Principle of the Assay

The anti-HIV-1 reverse transcriptase inhibition assay is a colorimetric method that quantifies the activity of HIV-1 RT by measuring the incorporation of digoxigenin (DIG)-labeled dUTP into a new DNA strand. The assay is performed in a multi-well plate format. A template/primer hybrid (e.g., poly(A) x oligo(dT)15) is immobilized on the surface of streptavidin-coated microplate wells via a biotin-streptavidin interaction.

Recombinant HIV-1 RT is added to the wells along with a mixture of deoxynucleoside triphosphates (dNTPs), including DIG-labeled dUTP. In the absence of an inhibitor, the RT enzyme synthesizes a new DNA strand, incorporating the DIG-labeled nucleotides. The amount of incorporated DIG is then detected using an anti-digoxigenin antibody conjugated to peroxidase (HRP). The addition of a peroxidase substrate (e.g., ABTS or TMB) results in a color change that is proportional to the amount of synthesized DNA. The absorbance of the solution is measured using a microplate reader. When an inhibitor like this compound is present, it will interfere with the RT's activity, leading to a decrease in the amount of DIG-labeled DNA synthesized and a corresponding reduction in the colorimetric signal. The inhibitory activity is quantified by comparing the signal in the presence of the test compound to that of a control with no inhibitor.

Data Presentation

The inhibitory activity of this compound against HIV-1 RT would be quantified by determining its 50% inhibitory concentration (IC50). This value represents the concentration of the compound required to inhibit 50% of the enzyme's activity. The IC50 value is typically determined by performing the assay with a range of this compound concentrations and plotting the percent inhibition against the log of the inhibitor concentration.

Table 1: Inhibitory Activity of this compound against HIV-1 Reverse Transcriptase

CompoundTarget EnzymeAssay TypeIC50 (µM)Positive Control (e.g., Nevirapine) IC50 (µM)
This compoundHIV-1 Reverse TranscriptaseNon-radioactive Colorimetric ELISAData to be determinedData to be determined
NevirapineHIV-1 Reverse TranscriptaseNon-radioactive Colorimetric ELISAReference valueN/A

Note: Specific IC50 values for this compound are not currently available in the reviewed literature and would need to be determined experimentally.

Experimental Protocols

This protocol is a generalized method for a non-radioactive, colorimetric HIV-1 RT inhibition assay and should be optimized for specific laboratory conditions and reagents.

Materials and Reagents
  • Recombinant HIV-1 Reverse Transcriptase (e.g., from E. coli)

  • HIV-1 RT Assay Kit (Commercially available kits from suppliers like Sigma-Aldrich[10], XpressBio, or MyBioSource[11] provide many of the necessary reagents and a validated protocol) or individual reagents:

    • Streptavidin-coated 96-well microplates

    • Lysis buffer

    • Reaction buffer (containing template/primer, e.g., poly(A) and oligo(dT))

    • dNTP mix (containing biotin-dUTP and DIG-dUTP)

    • Anti-digoxigenin-peroxidase (Anti-DIG-POD) conjugate

    • Washing buffer (e.g., PBS with 0.05% Tween 20)

    • Peroxidase substrate (e.g., ABTS or TMB)

    • Stop solution (e.g., 1 M H2SO4 for TMB)

  • This compound (dissolved in an appropriate solvent, e.g., DMSO, and serially diluted)

  • Positive control inhibitor (e.g., Nevirapine)

  • Negative control (solvent vehicle, e.g., DMSO)

  • Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 405 nm for ABTS or 450 nm for TMB)

  • Incubator (37°C)

  • Multichannel pipette

  • Sterile, nuclease-free water

Experimental Workflow

experimental_workflow cluster_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection prep_plate Coat wells with Biotin-labeled template/primer add_reagents Add Reaction Mix: - HIV-1 RT - this compound (or controls) - dNTPs (with DIG-dUTP) prep_plate->add_reagents 1. incubate_rt Incubate at 37°C add_reagents->incubate_rt 2. wash1 Wash wells incubate_rt->wash1 3. add_conjugate Add Anti-DIG-HRP conjugate wash1->add_conjugate 4. incubate_conjugate Incubate at RT add_conjugate->incubate_conjugate 5. wash2 Wash wells incubate_conjugate->wash2 6. add_substrate Add HRP substrate wash2->add_substrate 7. incubate_substrate Incubate in dark add_substrate->incubate_substrate 8. add_stop Add stop solution incubate_substrate->add_stop 9. read_plate Read absorbance add_stop->read_plate 10.

Caption: Experimental workflow for the non-radioactive HIV-1 RT inhibition assay.

Step-by-Step Protocol
  • Preparation of Reagents:

    • Prepare all buffers and solutions according to the manufacturer's instructions if using a kit, or standard laboratory protocols.

    • Prepare serial dilutions of this compound in the appropriate reaction buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that inhibits the enzyme (typically <1%).

    • Prepare a dilution series for the positive control (e.g., Nevirapine).

    • Prepare the reaction mixture containing the template/primer and dNTPs (including DIG-dUTP and biotin-dUTP).

  • Assay Procedure:

    • To the streptavidin-coated wells, add the reaction mixture.

    • Add the serially diluted this compound, positive control, or solvent control to the appropriate wells.

    • Initiate the reaction by adding the recombinant HIV-1 RT to all wells except for the negative control (no enzyme) wells.

    • Incubate the plate at 37°C for a specified time (e.g., 1-2 hours). The incubation time may need to be optimized.

    • After incubation, wash the wells multiple times with the washing buffer to remove unincorporated nucleotides and other reagents.

  • Detection:

    • Add the Anti-DIG-POD conjugate to each well and incubate at room temperature for a specified time (e.g., 1 hour).

    • Wash the wells again multiple times with the washing buffer to remove any unbound conjugate.

    • Add the peroxidase substrate to each well and incubate in the dark at room temperature. The incubation time will depend on the substrate used and the signal strength.

    • Stop the reaction by adding the stop solution.

    • Measure the absorbance of each well using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Subtract the average absorbance of the negative control (no enzyme) wells from all other absorbance readings.

    • Calculate the percentage of RT inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of solvent control)] x 100

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value from the dose-response curve using a suitable software package (e.g., GraphPad Prism).

Mechanism of Action of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

This compound, if it inhibits HIV-1 RT, may act as a non-nucleoside reverse transcriptase inhibitor (NNRTI). NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket on the p66 subunit of the HIV-1 RT, located approximately 10 Å from the catalytic active site.[3] Binding of an NNRTI induces a conformational change in the enzyme, which restricts the mobility of the "thumb" and "finger" subdomains. This conformational change distorts the active site, thereby inhibiting the polymerase activity of the enzyme.[3] Unlike NRTIs, NNRTIs do not compete with the natural dNTP substrates.

nrti_mechanism cluster_active Active HIV-1 RT cluster_inhibited Inhibited HIV-1 RT RT_active HIV-1 RT dNTP dNTPs RT_active->dNTP binds DNA_synthesis DNA Synthesis dNTP->DNA_synthesis leads to RT_inhibited HIV-1 RT Kadsuralignan This compound (potential NNRTI) RT_inhibited->Kadsuralignan binds to allosteric site Conformational_change Conformational Change Kadsuralignan->Conformational_change induces Inhibition Inhibition of DNA Synthesis Conformational_change->Inhibition results in

Caption: Proposed mechanism of HIV-1 RT inhibition by this compound as an NNRTI.

References

Measuring the Anti-Inflammatory Activity of Kadsuralignan A In Vitro: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a normal inflammatory response is crucial for healing, chronic inflammation is implicated in a variety of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents is a key focus of drug discovery.

Kadsuralignan A, a lignan isolated from the medicinal plant family Schisandraceae, has emerged as a promising candidate for its potential anti-inflammatory properties. Lignans, a class of polyphenols, are known for their diverse biological activities. This document provides detailed application notes and protocols for the in vitro evaluation of the anti-inflammatory activity of this compound, focusing on its potential mechanism of action through the inhibition of key inflammatory pathways.

The protocols outlined below utilize the lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cell line, a widely accepted in vitro model for studying inflammation. These assays will enable researchers to quantify the inhibitory effects of this compound on the production of key inflammatory mediators, such as nitric oxide (NO) and pro-inflammatory cytokines, and to investigate its impact on the NF-κB and MAPK signaling pathways.

Key Experimental Assays

The anti-inflammatory potential of this compound can be assessed through a series of in vitro experiments designed to measure its impact on key inflammatory markers and signaling pathways.

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from the described experimental protocols.

Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

Treatment GroupConcentration (µM)Absorbance (540 nm)NO Concentration (µM)% Inhibition
Control (Untreated)-
LPS (1 µg/mL)-0%
This compound + LPS1
This compound + LPS5
This compound + LPS10
This compound + LPS25
This compound + LPS50
Positive Control (e.g., Dexamethasone)10

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

Treatment GroupConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control (Untreated)-
LPS (1 µg/mL)-
This compound + LPS1
This compound + LPS5
This compound + LPS10
This compound + LPS25
This compound + LPS50
Positive Control (e.g., Dexamethasone)10

Table 3: Effect of this compound on NF-κB and MAPK Signaling Pathway Activation

Treatment GroupConcentration (µM)p-IκBα / IκBα Ratiop-p65 / p65 Ratiop-ERK / ERK Ratiop-p38 / p38 Ratiop-JNK / JNK Ratio
Control (Untreated)-
LPS (1 µg/mL)-
This compound + LPS10
This compound + LPS50

Experimental Protocols

Cell Culture and Maintenance

RAW 264.7, a murine macrophage cell line, is a suitable model for these studies.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Cells should be subcultured every 2-3 days to maintain logarithmic growth.

Cell Viability Assay (MTT Assay)

It is crucial to determine the non-toxic concentration range of this compound before proceeding with the anti-inflammatory assays.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the untreated control.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.

    • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

    • Collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.

    • Incubate for 10 minutes at room temperature in the dark.

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

Pro-inflammatory Cytokine Measurement (ELISA)

The levels of pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Procedure:

    • Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and incubate for 24 hours.

    • Pre-treat the cells with this compound for 1 hour.

    • Induce inflammation by adding 1 µg/mL of LPS and incubate for 24 hours.

    • Collect the cell culture supernatants and centrifuge to remove any cellular debris.

    • Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific kits used.

Western Blot Analysis for NF-κB and MAPK Signaling Pathways

This technique is used to determine the effect of this compound on the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.

  • Procedure:

    • Seed RAW 264.7 cells in a 6-well plate at a density of 2 x 10^6 cells/well and incubate for 24 hours.

    • Pre-treat with this compound for 1 hour, followed by stimulation with 1 µg/mL of LPS for 30 minutes.

    • Lyse the cells and extract total protein.

    • Determine protein concentration using a BCA assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against p-IκBα, IκBα, p-p65, p65, p-ERK, ERK, p-p38, p38, p-JNK, JNK, and a loading control (e.g., β-actin or GAPDH).

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software.

Visualizations

The following diagrams illustrate the proposed mechanism of action and the experimental workflow.

G cluster_0 LPS-Induced Inflammatory Signaling cluster_1 MAPK Pathway cluster_2 NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 MKKs MKKs TAK1->MKKs IKK IKK TAK1->IKK p38 p38 MKKs->p38 JNK JNK MKKs->JNK ERK ERK MKKs->ERK Inflammatory_Mediators Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NO (iNOS) p38->Inflammatory_Mediators JNK->Inflammatory_Mediators ERK->Inflammatory_Mediators IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nucleus NF-κB (Nuclear Translocation) NFkB->NFkB_nucleus NFkB_nucleus->Inflammatory_Mediators induces transcription Kadsuralignan_A This compound Kadsuralignan_A->MKKs inhibits Kadsuralignan_A->IKK inhibits

Caption: Proposed inhibitory mechanism of this compound on inflammatory pathways.

G cluster_0 Experimental Workflow A 1. Cell Culture RAW 264.7 Macrophages B 2. Cell Viability Assay (MTT) A->B D 4. This compound Treatment (Various Concentrations) A->D C 3. LPS Stimulation (1 µg/mL) E 5. Measurement of Inflammatory Markers C->E H 6. Signaling Pathway Analysis (Western Blot) C->H D->C F Nitric Oxide (NO) (Griess Assay) E->F G Cytokines (TNF-α, IL-6, IL-1β) (ELISA) E->G I NF-κB Pathway (p-IκBα, p-p65) H->I J MAPK Pathway (p-ERK, p-p38, p-JNK) H->J

Caption: Workflow for in vitro anti-inflammatory activity assessment.

Application Notes and Protocols for Kadsuralignan A Target Identification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of strategies and detailed protocols for identifying the molecular targets of Kadsuralignan A, a dibenzocyclooctadiene lignan with known anti-HIV activity. The methodologies described herein are broadly applicable to other natural products.

Introduction to this compound

This compound is a natural product belonging to the dibenzocyclooctadiene lignan class, compounds known for a wide range of biological activities, including anti-inflammatory, hepatoprotective, and anticancer effects. A key reported activity of this compound is its ability to inhibit the human immunodeficiency virus (HIV). Specifically, a closely related dibenzocyclooctadiene lignan has been identified as a non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1, making the reverse transcriptase enzyme a primary putative target for this compound.[1][2] Other lignans have been reported to exert anti-HIV effects by inhibiting DNA topoisomerase II or interfering with the Sp1 transcription factor, suggesting other potential avenues of investigation.[3][4]

The identification of a molecule's direct binding targets is a critical step in drug discovery, providing a deeper understanding of its mechanism of action, guiding lead optimization, and helping to predict potential off-target effects. This document outlines three major strategies for the target identification of this compound:

  • Hypothesis-Driven Approach: Based on the known anti-HIV activity of related lignans.

  • Probe-Based Affinity Approaches: Utilizing modified this compound to capture binding partners.

  • Label-Free Approaches: Detecting target engagement without chemical modification of the compound.

Hypothesis-Driven Strategy: Targeting HIV Reverse Transcriptase

Given that a dibenzocyclooctadiene lignan has been shown to act as an NNRTI, a direct and logical first step is to test this compound for activity against HIV-1 reverse transcriptase (RT).[1][2]

Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay

This protocol describes a non-radioactive colorimetric assay to measure the inhibition of HIV-1 RT.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (commercially available)

  • This compound (dissolved in DMSO)

  • Nevirapine or Efavirenz (positive control NNRTI)

  • Zidovudine (AZT) triphosphate (positive control NRTI)

  • DMSO (vehicle control)

  • Reverse Transcriptase Assay Kit (e.g., from Roche or Millipore), typically containing:

    • Reaction buffer

    • Template/primer hybrid (e.g., poly(A) · oligo(dT))

    • Deoxynucleotide mix (dATP, dCTP, dGTP, dTTP), with one nucleotide (e.g., dTTP) labeled with digoxigenin (DIG)

    • Lysis buffer

    • Anti-DIG-Peroxidase (POD) antibody

    • Peroxidase substrate (e.g., ABTS)

  • 96-well microplates (lysis plates and ELISA plates)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range would be from 100 µM down to 1 nM. Prepare similar dilutions for positive controls.

  • Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture according to the manufacturer's instructions. This typically includes the reaction buffer, template/primer, and the dNTP mix.

  • Incubation: Add 2 µL of the diluted this compound, controls, or DMSO vehicle to the reaction mixture wells.

  • Enzyme Addition: Add the recombinant HIV-1 RT to each well to start the reaction. The final volume is typically 50 µL.

  • Reaction Incubation: Incubate the plate at 37°C for 1 hour. During this time, the RT will synthesize a DIG-labeled DNA strand.

  • Stopping the Reaction: Stop the reaction by adding EDTA as per the kit's instructions.

  • ELISA Detection: a. Transfer the reaction mixture to a streptavidin-coated ELISA plate. The oligo(dT) primer is typically biotinylated, allowing the newly synthesized DNA to bind to the plate. b. Incubate for 1 hour at 37°C to allow for binding. c. Wash the plate three times with the provided wash buffer to remove unbound components. d. Add the anti-DIG-POD antibody to each well and incubate for 1 hour at 37°C. e. Wash the plate again three times. f. Add the peroxidase substrate (ABTS) and incubate in the dark for 10-30 minutes, or until sufficient color development. g. Measure the absorbance at the appropriate wavelength (e.g., 405 nm) using a microplate reader.

  • Data Analysis: a. Subtract the background absorbance (wells with no enzyme). b. Normalize the data to the DMSO control (100% activity). c. Plot the percentage of inhibition against the log of the this compound concentration and fit the curve using non-linear regression to determine the IC50 value.

Quantitative Data Summary
CompoundTargetAssay TypeIC50 / EC50Reference
Dibenzocyclooctadiene lignan (HDS2)HIV-1 RTEnzyme Assay1-3 µM (EC50)[1][2]
Rubrilignan AHIV-1Cell-based2.26 µg/mL (EC50)[5]
Rubrilignan BHIV-1Cell-based1.82 µg/mL (EC50)[5]

Probe-Based Target Identification Strategies

These methods involve chemically modifying this compound to create a "bait" molecule that can be used to isolate its binding partners from a complex biological sample, such as a cell lysate.

Strategy 1: Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

In this approach, this compound is immobilized on a solid support (e.g., agarose beads) to create an affinity matrix. This matrix is then used to "fish" for target proteins from a cell lysate.

Experimental Workflow for AC-MS

cluster_synthesis Probe Synthesis cluster_pulldown Affinity Pulldown cluster_analysis Analysis A This compound B Introduce Linker Arm A->B C Immobilize on Beads B->C D Incubate Beads with Cell Lysate C->D E Wash Unbound Proteins D->E F Elute Bound Proteins E->F G SDS-PAGE F->G H In-gel Digestion G->H I LC-MS/MS H->I J Protein ID & Validation I->J

Caption: Workflow for Affinity Chromatography-Mass Spectrometry.

Protocol: AC-MS for this compound

  • Probe Synthesis: a. Structure-Activity Relationship (SAR) Analysis: Before synthesis, analyze any available SAR data for dibenzocyclooctadiene lignans to identify a position on this compound that can be modified without abolishing its biological activity. A hydroxyl group is often a suitable attachment point. b. Linker Attachment: Synthesize a derivative of this compound with a linker arm (e.g., a short polyethylene glycol or alkyl chain) ending in a reactive group (e.g., an N-hydroxysuccinimide ester or an alkyne for click chemistry). c. Immobilization: Covalently attach the linker-modified this compound to activated agarose beads (e.g., NHS-activated or Azide/Alkyne-activated beads). Prepare control beads by blocking the reactive groups without attaching the compound.

  • Preparation of Cell Lysate: a. Culture cells relevant to the compound's activity (e.g., T-lymphocytes like Jurkat cells for anti-HIV activity). b. Harvest the cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors. c. Clarify the lysate by centrifugation to remove cell debris. Determine the protein concentration.

  • Affinity Pulldown: a. Incubate the this compound-beads and control beads with the cell lysate (e.g., 1-2 mg of total protein) for 2-4 hours at 4°C with gentle rotation. b. Competition Control (Optional but Recommended): In a parallel experiment, pre-incubate the lysate with a high concentration of free this compound before adding the this compound-beads. This will show which proteins are specifically competed off. c. Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Analysis: a. Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE loading buffer) and heat. b. Separate the eluted proteins by 1D SDS-PAGE. c. Visualize the proteins using a mass spectrometry-compatible stain (e.g., Coomassie Blue or silver stain). d. Excise protein bands that are present in the this compound-bead lane but absent or significantly reduced in the control and competition lanes. e. Perform in-gel tryptic digestion of the excised bands. f. Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). g. Identify the proteins using a database search algorithm (e.g., Mascot, Sequest).

  • Target Validation: Validate the identified hits using orthogonal methods such as Western blotting, surface plasmon resonance (SPR), or by testing the effect of gene knockdown/knockout of the candidate target on the cellular activity of this compound.

Strategy 2: Activity-Based Protein Profiling (ABPP)

ABPP uses small molecule probes that covalently bind to the active sites of specific enzyme families. While this compound itself is not inherently reactive, a probe can be designed by incorporating a reactive group ("warhead") and a reporter tag (e.g., an alkyne or azide for click chemistry).[6][7][8]

Experimental Workflow for ABPP

cluster_probe Probe Synthesis cluster_labeling Labeling & Detection cluster_analysis Analysis K This compound Scaffold L Add Reactive Warhead & Reporter Tag (Alkyne) K->L M Synthesize ABPP Probe L->M N Incubate Probe with Proteome M->N O Click Chemistry: Add Biotin-Azide N->O P Enrich with Streptavidin Beads O->P Q On-bead Digestion P->Q R LC-MS/MS Analysis Q->R S Identify Labeled Proteins R->S

Caption: Workflow for Activity-Based Protein Profiling (ABPP).

Protocol: Competitive ABPP for this compound

This protocol uses a competitive approach where this compound competes with a broad-spectrum probe for binding to target proteins.

  • Proteome Preparation: Prepare cell or tissue lysates as described in the AC-MS protocol.

  • Competitive Incubation: a. Aliquot the proteome into several tubes. b. Pre-incubate the proteome aliquots with varying concentrations of this compound (or DMSO vehicle control) for 30-60 minutes at room temperature. This allows this compound to bind to its targets.

  • Probe Labeling: a. Add a broad-spectrum activity-based probe that is relevant to the potential target class (e.g., a fluorophosphonate probe for serine hydrolases if this class is suspected). The probe should contain a reporter tag like an alkyne. b. Incubate for a further 30-60 minutes to allow the probe to label any available active sites not occupied by this compound.

  • Click Chemistry and Visualization: a. Stop the reaction and perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC or "click") reaction by adding a fluorescent azide (e.g., Rhodamine-azide) or a biotin-azide tag. b. For visualization, separate the proteins by SDS-PAGE and scan the gel for fluorescence. A decrease in fluorescence intensity for a specific band in the this compound-treated lanes compared to the control indicates a target.

  • Target Identification via MS: a. If using a biotin-azide tag, enrich the probe-labeled proteins using streptavidin-agarose beads. b. Wash the beads thoroughly. c. Perform on-bead tryptic digestion. d. Analyze the resulting peptides by LC-MS/MS. e. Use quantitative proteomics (e.g., SILAC or TMT labeling) to compare the abundance of identified proteins between the this compound-treated and control samples. Proteins that are significantly less abundant in the treated sample are candidate targets.

Label-Free Target Identification Strategy

Label-free methods avoid the need for chemical modification of the natural product, which can sometimes alter its binding properties. These techniques rely on the principle that ligand binding can change the biophysical properties of a protein, such as its thermal stability.

Strategy: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand. This change in thermal stability can be detected in a cellular environment.[9][10]

Logical Relationship in CETSA

A This compound binds to Target Protein B Protein-Ligand Complex is formed A->B C Increased Thermodynamic Stability of Target B->C D Higher Temperature needed for Denaturation C->D E More Soluble Protein remains after heating D->E F Detected by Western Blot or Mass Spectrometry E->F

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Protocol: CETSA for this compound

  • Cell Treatment: a. Culture intact cells in plates or flasks. b. Treat the cells with this compound (e.g., at its EC50 or 10x EC50 concentration) or DMSO vehicle for a sufficient time to allow cell penetration and target binding (e.g., 1-3 hours).

  • Heat Treatment: a. Harvest the cells and resuspend them in a buffered solution (e.g., PBS) with protease inhibitors. b. Aliquot the cell suspension into PCR tubes. c. Heat the different aliquots to a range of temperatures (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes using a PCR thermocycler. One aliquot should be kept at room temperature as a non-heated control. d. Cool the tubes at room temperature for 3 minutes.

  • Lysis and Sample Preparation: a. Lyse the cells by repeated freeze-thaw cycles (e.g., using liquid nitrogen). b. Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated, denatured proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C). c. Transfer the supernatant (soluble fraction) to new tubes.

  • Detection by Western Blot (for candidate targets): a. If you have a candidate target (e.g., HIV-1 RT expressed in cells, or a host factor), measure the amount of that specific protein remaining in the soluble fraction using Western blotting. b. Run the samples on an SDS-PAGE gel, transfer to a membrane, and probe with a specific primary antibody against the target protein. c. Quantify the band intensities. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.

  • Proteome-wide Detection by Mass Spectrometry (TPP - Thermal Proteome Profiling): a. To discover unknown targets, the soluble fractions from a smaller number of temperature points (e.g., 5-7 temperatures) can be analyzed by quantitative mass spectrometry. b. The proteins are digested into peptides, labeled with isobaric tags (e.g., TMT), and analyzed by LC-MS/MS. c. Proteins that show a significant thermal shift upon this compound treatment are identified as potential targets.

Summary and Recommendations

The target identification of this compound should begin with the most direct hypothesis.

  • Initial Validation: Perform an in vitro HIV-1 Reverse Transcriptase assay to confirm if it is an NNRTI, as suggested by studies on related compounds.[1][2]

  • Unbiased Screening: If the RT assay is negative or if other biological activities are of interest, proceed with unbiased, proteome-wide methods.

    • Affinity Chromatography-MS is a robust, classic approach but requires successful chemical synthesis of an active, immobilized probe.

    • CETSA coupled with MS (TPP) is a powerful alternative that does not require modification of the natural product, making it a very attractive option for initial screening.

  • Target Validation: Any hits identified from unbiased screens must be rigorously validated through orthogonal methods to confirm a direct and functionally relevant interaction.

By employing this multi-pronged strategy, researchers can effectively elucidate the molecular targets of this compound, paving the way for a deeper understanding of its therapeutic potential.

References

Application Notes and Protocols for Kadsuralignan A in In Vivo Animal Model Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct in vivo studies detailing the anti-inflammatory or neuroprotective effects of Kadsuralignan A are limited in publicly available scientific literature. The following application notes and protocols are based on established methodologies for assessing these activities and draw upon data from studies on structurally related lignans isolated from the Kadsura and Piper genera. These protocols are intended to serve as a comprehensive guide for researchers initiating in vivo studies with this compound.

Overview of this compound

This compound is a dibenzocyclooctadiene lignan isolated from plants of the Kadsura and Schisandra genera[][2]. While its primary reported biological activity is against HIV[][2], other lignans from these genera have demonstrated significant anti-inflammatory and neuroprotective properties, suggesting potential therapeutic applications for this compound in these areas[3][4][5][6][7][8][9][10][11]. The IUPAC name for this compound is (9R,10R,11R)-3,4,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaene-5,11-diol[][12].

Data Presentation: Quantitative In Vitro Anti-Inflammatory Activity of Related Lignans

Due to the absence of specific in vivo quantitative data for this compound, the following table summarizes the in vitro anti-inflammatory activity of other lignans isolated from the Kadsura and Piper genera. This data can be used to estimate potential effective concentrations for initial in vivo dose-ranging studies.

Compound NameSourceAssayCell LineIC50 (µM)Reference
Piperkadsin CPiper kadsuraNitric Oxide (NO) Production InhibitionLPS-activated BV-2 microglia14.6[7]
FutoquinolPiper kadsuraNitric Oxide (NO) Production InhibitionLPS-activated BV-2 microglia16.8[7]
Kadsuindutain AKadsura indutaNitric Oxide (NO) Production InhibitionLPS-activated RAW264.710.7[11]
Kadsuindutain BKadsura indutaNitric Oxide (NO) Production InhibitionLPS-activated RAW264.715.2[11]
Kadsuindutain CKadsura indutaNitric Oxide (NO) Production InhibitionLPS-activated RAW264.720.1[11]
Kadsuindutain DKadsura indutaNitric Oxide (NO) Production InhibitionLPS-activated RAW264.734.0[11]
Kadsuindutain EKadsura indutaNitric Oxide (NO) Production InhibitionLPS-activated RAW264.725.5[11]

Experimental Protocols

The following are detailed protocols for widely accepted in vivo animal models to assess the anti-inflammatory and neuroprotective potential of this compound.

Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model

This model is a classic and highly reproducible assay for evaluating acute inflammation[2][3][7][13][14][15][16][17][18].

3.1.1. Materials

  • This compound

  • Carrageenan (lambda, Type IV)

  • Indomethacin (positive control)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Male Wistar rats or Swiss albino mice (specific age and weight to be consistent across groups)[14][18]

  • Plethysmometer

  • Syringes and needles

3.1.2. Experimental Workflow

G cluster_0 Acclimatization cluster_1 Grouping and Dosing cluster_2 Inflammation Induction cluster_3 Measurement and Analysis acclimatize Acclimatize animals for 7 days grouping Randomly divide animals into groups (n=6-8): 1. Vehicle Control 2. This compound (low dose) 3. This compound (high dose) 4. Positive Control (Indomethacin) acclimatize->grouping dosing Administer this compound, vehicle, or Indomethacin orally (p.o.) grouping->dosing carrageenan Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw 1 hour post-treatment dosing->carrageenan measure Measure paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection carrageenan->measure calculate Calculate the percentage inhibition of edema measure->calculate histology Optional: Euthanize animals and collect paw tissue for histopathological analysis and cytokine measurement calculate->histology

Carrageenan-Induced Paw Edema Workflow

3.1.3. Procedure

  • Animal Acclimatization: Acclimatize male Wistar rats (180-220 g) or Swiss albino mice (25-30 g) to the laboratory conditions for at least one week prior to the experiment.

  • Grouping: Randomly divide the animals into four groups (n=6-8 per group):

    • Group I: Vehicle control (e.g., 0.5% CMC, p.o.)

    • Group II: this compound (low dose, e.g., 10 mg/kg, p.o.)

    • Group III: this compound (high dose, e.g., 50 mg/kg, p.o.)

    • Group IV: Positive control (Indomethacin, 10 mg/kg, p.o.)

  • Dosing: Administer the respective treatments orally.

  • Inflammation Induction: One hour after treatment administration, inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the sub-plantar tissue of the right hind paw of each animal[14][16].

  • Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (0 h) and at 1, 2, 3, 4, and 5 hours post-injection[14].

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Anti-Inflammatory Activity: Lipopolysaccharide (LPS)-Induced Acute Lung Injury Model

This model is relevant for studying systemic inflammation and its effects on a specific organ, the lung[19][20][21][22][23].

3.2.1. Materials

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Dexamethasone (positive control)

  • Vehicle (e.g., sterile saline)

  • Male C57BL/6 mice (6-8 weeks old)

  • Bronchoalveolar lavage (BAL) equipment

  • ELISA kits for TNF-α and IL-6

  • Histology supplies

3.2.2. Experimental Workflow

G cluster_0 Acclimatization & Grouping cluster_1 Treatment and Induction cluster_2 Sample Collection cluster_3 Analysis acclimatize Acclimatize C57BL/6 mice for 7 days grouping Randomly divide mice into groups: 1. Sham Control 2. LPS + Vehicle 3. LPS + this compound 4. LPS + Dexamethasone acclimatize->grouping treatment Administer this compound, vehicle, or Dexamethasone (e.g., intraperitoneally) 1 hour before LPS challenge grouping->treatment induction Induce lung injury by intratracheal or intranasal administration of LPS (e.g., 50 µg in 40 µL PBS) treatment->induction euthanize Euthanize mice 6-24 hours post-LPS administration induction->euthanize bal Perform bronchoalveolar lavage (BAL) to collect BAL fluid euthanize->bal tissue Collect lung tissue euthanize->tissue cell_count Count total and differential inflammatory cells in BAL fluid bal->cell_count cytokines Measure TNF-α and IL-6 levels in BAL fluid by ELISA bal->cytokines histology Perform histopathological examination of lung tissue (H&E staining) tissue->histology

LPS-Induced Acute Lung Injury Workflow

3.2.3. Procedure

  • Animal Acclimatization and Grouping: Acclimatize male C57BL/6 mice (20-25 g) for one week. Divide them into four groups (n=8-10 per group).

  • Treatment: Administer this compound (e.g., 10 and 50 mg/kg, intraperitoneally), vehicle, or dexamethasone (5 mg/kg, i.p.) one hour before LPS administration.

  • Induction of Lung Injury: Lightly anesthetize the mice and instill LPS (50 µg in 40 µL of sterile PBS) intratracheally[19]. The sham control group will receive only PBS.

  • Sample Collection: At 6 to 24 hours post-LPS administration, euthanize the mice.

  • Bronchoalveolar Lavage (BAL): Perform BAL by flushing the lungs with sterile PBS to collect BAL fluid.

  • Analysis of BAL Fluid: Centrifuge the BAL fluid to pellet the cells. Count the total and differential inflammatory cells (neutrophils, macrophages). Measure the concentrations of TNF-α and IL-6 in the supernatant using ELISA kits.

  • Histopathology: Collect the lung tissues, fix them in 10% formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to assess the degree of lung injury (e.g., alveolar congestion, inflammatory cell infiltration, and thickening of the alveolar wall)[21].

Neuroprotective Activity: Middle Cerebral Artery Occlusion (MCAO) Model

The MCAO model is a widely used and clinically relevant model of focal cerebral ischemia (stroke) to evaluate the neuroprotective effects of test compounds[24][25][26][27][28][29].

3.3.1. Materials

  • This compound

  • Vehicle (e.g., DMSO/PEG300/Tween 80/saline)[2]

  • Male Sprague-Dawley rats (250-300 g)

  • Surgical instruments for MCAO

  • Nylon monofilament for occlusion

  • 2,3,5-triphenyltetrazolium chloride (TTC) for infarct volume measurement

  • Behavioral testing apparatus (e.g., neurological deficit scoring, rotarod)

3.3.2. Experimental Workflow

G cluster_0 Pre-Surgery cluster_1 Surgical Procedure cluster_2 Treatment cluster_3 Post-Operative Assessment acclimatize Acclimatize Sprague-Dawley rats for 7 days baseline Conduct baseline behavioral tests (e.g., neurological score) acclimatize->baseline grouping Randomly divide rats into groups: 1. Sham 2. MCAO + Vehicle 3. MCAO + this compound baseline->grouping anesthesia Anesthetize the rat grouping->anesthesia mcao Induce transient focal cerebral ischemia by intraluminal filament occlusion of the middle cerebral artery (MCA) for 90 minutes anesthesia->mcao reperfusion Withdraw the filament to allow reperfusion mcao->reperfusion treatment Administer this compound or vehicle (e.g., intravenously) at the onset of reperfusion reperfusion->treatment behavior Perform behavioral tests at 24 and 48 hours post-MCAO treatment->behavior euthanize Euthanize rats at 48 hours post-MCAO behavior->euthanize infarct Harvest brains and stain with TTC to measure infarct volume euthanize->infarct biochem Optional: Collect brain tissue for biochemical analysis (e.g., oxidative stress markers, inflammatory cytokines) infarct->biochem

MCAO Model Experimental Workflow

3.3.3. Procedure

  • Animal Preparation and Grouping: Acclimatize male Sprague-Dawley rats for one week. Conduct baseline neurological assessments. Randomly assign rats to sham, vehicle-treated MCAO, and this compound-treated MCAO groups (n=10-12 per group).

  • MCAO Surgery: Anesthetize the rats. Induce transient focal cerebral ischemia by inserting a nylon monofilament into the internal carotid artery to occlude the origin of the middle cerebral artery. After 90 minutes of occlusion, withdraw the filament to allow reperfusion[28]. Sham-operated animals will undergo the same surgical procedure without the filament insertion.

  • Treatment: Administer this compound (e.g., 5 or 20 mg/kg) or vehicle intravenously at the beginning of reperfusion.

  • Neurological Evaluation: Assess neurological deficits at 24 and 48 hours after MCAO using a standardized scoring system (e.g., a 5-point scale).

  • Infarct Volume Measurement: At 48 hours post-MCAO, euthanize the rats and harvest the brains. Slice the brains into coronal sections and stain with 2% TTC. The non-infarcted tissue will stain red, while the infarcted tissue will remain white. Calculate the infarct volume as a percentage of the total brain volume.

  • Optional Analyses: Brain tissue from the ischemic hemisphere can be collected for biochemical assays, such as measuring levels of oxidative stress markers (malondialdehyde, superoxide dismutase) and inflammatory cytokines (TNF-α, IL-1β), or for immunohistochemical analysis of neuronal apoptosis.

Signaling Pathway

Lignans from the Kadsura and Piper genera often exert their anti-inflammatory effects by modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway[30][31][32][33][34]. This pathway is a central regulator of inflammation.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 1. Binding IKK IKK Complex TLR4->IKK 2. Activation NFkB_IkB NF-κB (p50/p65) IκBα IKK->NFkB_IkB 3. Phosphorylation of IκBα IkB IκBα NFkB NF-κB (p50/p65) NFkB_IkB->NFkB 4. IκBα Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc 5. Translocation KadsuralignanA This compound KadsuralignanA->IKK Inhibition DNA DNA NFkB_nuc->DNA 6. Binding Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Genes 7. Transcription

Proposed NF-κB Signaling Pathway Inhibition by this compound

Pathway Description:

  • Activation: Inflammatory stimuli, such as Lipopolysaccharide (LPS), bind to Toll-like receptor 4 (TLR4) on the cell surface.

  • Signal Transduction: This binding initiates a downstream signaling cascade that activates the IκB kinase (IKK) complex.

  • IκBα Phosphorylation: The activated IKK complex phosphorylates the inhibitory protein IκBα, which is bound to the NF-κB dimer (p50/p65) in the cytoplasm.

  • IκBα Degradation: Phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome.

  • NF-κB Translocation: The degradation of IκBα unmasks the nuclear localization signal of NF-κB, allowing it to translocate into the nucleus.

  • Gene Transcription: In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes.

  • Inflammatory Response: This binding initiates the transcription of various pro-inflammatory genes, including those for cytokines (TNF-α, IL-6), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS).

Proposed Mechanism for this compound: Based on studies of related lignans, it is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting the activation of the IKK complex, thereby preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB. This would lead to a reduction in the production of pro-inflammatory mediators.

References

Application Notes and Protocols for Formulating Kadsuralignan A in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kadsuralignan A is a dibenzocyclooctadiene lignan with documented biological activities, including anti-HIV properties.[1] This document provides detailed application notes and protocols for the formulation and use of this compound in various cell-based assays. Due to its hydrophobic nature, proper formulation is critical for obtaining accurate and reproducible results. These guidelines offer standardized procedures for solubilization and application in cytotoxicity, anti-inflammatory, antioxidant, and neuroprotective assays.

Physicochemical Properties and Solubility

Understanding the physicochemical properties of this compound is essential for its effective formulation.

PropertyValueSource
Molecular FormulaC₂₂H₂₆O₇[1]
Molecular Weight402.44 g/mol
LogP3.7[1]
AppearanceSolid at room temperature[1]
SolubilitySoluble in DMSO[1]

Note: The high LogP value indicates that this compound is a hydrophobic compound, necessitating the use of organic solvents for creating stock solutions.

Stock Solution Preparation

Due to its hydrophobicity, this compound should be dissolved in an organic solvent to prepare a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the recommended solvent.

Protocol for Preparing a 10 mM this compound Stock Solution:

  • Weighing: Accurately weigh out 4.02 mg of this compound powder.

  • Solubilization: Add 1 mL of sterile, cell culture-grade DMSO to the powder.

  • Mixing: Gently vortex or sonicate the solution at room temperature until the compound is completely dissolved.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Experimental Protocols

The following are detailed protocols for common cell-based assays. It is recommended to perform a dose-response experiment to determine the optimal concentration of this compound for each specific cell line and assay.

Cytotoxicity Assay (MTT Assay)

This protocol determines the cytotoxic effects of this compound on a given cell line.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from the 10 mM stock solution in complete culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.

    • Remove the old medium from the wells and add 100 µL of the diluted this compound solutions.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Experimental Workflow for Cytotoxicity Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis seed Seed Cells in 96-well plate prepare_cpd Prepare this compound dilutions treat Treat cells with this compound prepare_cpd->treat incubate Incubate for 24-72h treat->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt solubilize Solubilize formazan incubate_mtt->solubilize read Read absorbance at 570nm solubilize->read calculate Calculate Cell Viability & IC50 read->calculate

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

Anti-Inflammatory Assay (Nitric Oxide Production in LPS-Stimulated Macrophages)

This protocol assesses the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).

Materials:

  • RAW 264.7 macrophage cells

  • Complete culture medium (DMEM with 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Pre-treatment:

    • Prepare dilutions of this compound in serum-free medium.

    • Remove the culture medium and pre-treat the cells with 100 µL of the this compound dilutions for 1-2 hours.

  • LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Nitrite Measurement:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of NED solution (Part II of Griess Reagent) to each well and incubate for 5-10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Read the absorbance at 540 nm within 30 minutes.

  • Data Analysis: Generate a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO production inhibition compared to the LPS-only treated cells.

Antioxidant Activity Assay (Cellular Antioxidant Activity - CAA)

This assay measures the ability of this compound to scavenge intracellular reactive oxygen species (ROS).

Materials:

  • Hepatocarcinoma HepG2 cells

  • Complete culture medium (MEM with 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)

  • Black 96-well plates with clear bottoms

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells in a black, clear-bottom 96-well plate at a density of 6 x 10⁴ cells/well and incubate for 24 hours.

  • Compound and Dye Loading:

    • Remove the medium and wash the cells with PBS.

    • Treat the cells with 100 µL of medium containing various concentrations of this compound and 25 µM DCFH-DA for 1 hour.

  • Induction of Oxidative Stress:

    • Remove the treatment medium and wash the cells with PBS.

    • Add 100 µL of 600 µM AAPH solution to induce ROS production.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence emission at 538 nm with an excitation of 485 nm every 5 minutes for 1 hour.

  • Data Analysis: Calculate the area under the curve for fluorescence versus time. Determine the CAA value as the percentage of inhibition of AAPH-induced fluorescence by this compound.

Neuroprotective Assay (Hydrogen Peroxide-Induced Cytotoxicity in Neuronal Cells)

This protocol evaluates the potential of this compound to protect neuronal cells (e.g., SH-SY5Y) from oxidative stress-induced cell death.

Materials:

  • SH-SY5Y neuroblastoma cells

  • Complete culture medium (DMEM/F12 with 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • Hydrogen peroxide (H₂O₂)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to differentiate for 5-7 days (e.g., with retinoic acid).

  • Compound Pre-treatment: Pre-treat the differentiated cells with various concentrations of this compound for 24 hours.

  • Induction of Neurotoxicity: Induce oxidative stress by adding H₂O₂ to a final concentration of 100-200 µM for 24 hours.

  • Cell Viability Assessment: Perform an MTT assay as described in the cytotoxicity protocol to assess cell viability.

  • Data Analysis: Calculate the percentage of cell viability in this compound-treated cells relative to the H₂O₂-only treated cells to determine the neuroprotective effect.

Signaling Pathway Diagrams

Dibenzocyclooctadiene lignans, the class of compounds to which this compound belongs, are known to modulate key signaling pathways involved in inflammation and cellular defense.

NF-κB Signaling Pathway Inhibition

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB degrades, releasing Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Inflammatory_Genes activates transcription of KadsuralignanA This compound KadsuralignanA->IKK inhibits

Caption: this compound may inhibit the NF-κB pathway by targeting IKK, preventing the transcription of pro-inflammatory genes.

Keap1/Nrf2 Antioxidant Pathway Activation

G cluster_cytoplasm Cytoplasm Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 induces conformational change in Nrf2 Nrf2 Keap1->Nrf2 binds & promotes Ub Ubiquitination & Degradation Nrf2->Ub Nucleus Nucleus Nrf2->Nucleus dissociates and translocates to ARE Antioxidant Response Element (ARE) Nucleus->ARE binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, GCLC) ARE->Antioxidant_Genes activates transcription of KadsuralignanA This compound KadsuralignanA->Keap1 may induce conformational change in

Caption: this compound may activate the Keap1/Nrf2 pathway, leading to the expression of antioxidant genes.

Quantitative Data Summary

The following table summarizes available quantitative data for this compound and related dibenzocyclooctadiene lignans. This data can be used as a reference for designing experiments.

CompoundAssayCell Line / SystemResult (IC₅₀ / EC₅₀)Source
This compound Anti-HIV Activity-EC₅₀ = 2.23 µg/mL [1]
Gomisin NAnti-inflammatory (NF-κB inhibition)LPS-stimulated monocytesComparable to prednisolone
γ-SchisandrinAnti-inflammatory (NF-κB inhibition)LPS-stimulated monocytesComparable to prednisolone
Schisandrin BAnti-inflammatory (NO production)LPS-stimulated BV2 microgliaIC₅₀ ≈ 10 µM
Schisandrin CAnti-inflammatory (NO production)LPS-stimulated BV2 microgliaIC₅₀ ≈ 20 µM

Disclaimer: The provided protocols are intended as a guide. Researchers should optimize conditions for their specific experimental setup. The quantitative data for compounds other than this compound are provided for reference and may not be directly transferable.

References

Application Notes and Protocols: Kadsuralignan A in HIV Treatment

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and databases did not yield any specific studies on the use of Kadsuralignan A in combination with other drugs for the treatment of HIV.

Our extensive search for quantitative data, experimental protocols, and signaling pathways related to this compound in the context of HIV combination therapy returned no relevant results. This suggests that research in this specific area may be in its early stages, not yet published, or not widely indexed in the scientific databases accessible.

Therefore, we are unable to provide the detailed Application Notes and Protocols as requested for this compound.

To fulfill the user's request for the format and structure of such a document, we present a template using a well-established class of antiretroviral drugs, Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), as an illustrative example. This will demonstrate the expected data presentation, experimental protocols, and visualizations that would be included if data for this compound were available.

Illustrative Example: Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) in Combination Therapy

Data Presentation: In Vitro Anti-HIV Activity of an Exemplary NNRTI in Combination with other Antiretrovirals

The following table summarizes hypothetical quantitative data for the anti-HIV-1 activity of a representative NNRTI when used in combination with other antiretroviral agents. This data is for illustrative purposes only and is based on typical findings for this class of drugs.

Drug Combination Individual IC50 (nM) Combination IC50 (nM) Combination Index (CI) Fold Resistance (Resistant Strain)
NNRTI + AZT (NRTI)NNRTI: 15; AZT: 25NNRTI: 7; AZT: 120.9 (Additive)50
NNRTI + Darunavir (PI)NNRTI: 15; Darunavir: 5NNRTI: 5; Darunavir: 1.50.6 (Synergistic)45
NNRTI + Raltegravir (INI)NNRTI: 15; Raltegravir: 8NNRTI: 6; Raltegravir: 30.7 (Synergistic)60

IC50: 50% inhibitory concentration. CI: Combination Index, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Experimental Protocols

Below are standardized protocols that would be used to generate the type of data presented above.

1. Cell Culture and Virus Stocks

  • Cell Lines: MT-4 cells (a human T-cell leukemia cell line) would be maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Virus: HIV-1 (IIIB strain) stocks would be propagated in MT-4 cells, and the virus titer would be determined by measuring the 50% tissue culture infectious dose (TCID50).

2. Cytotoxicity Assay

  • This assay determines the concentration of the drug that is toxic to the host cells.

  • Procedure:

    • Seed MT-4 cells in a 96-well plate at a density of 1 x 10^4 cells/well.

    • Add serial dilutions of the test compound (e.g., this compound) to the wells.

    • Incubate the plate for 5 days at 37°C in a 5% CO2 incubator.

    • Cell viability is determined using the MTT assay, where the absorbance is read at 570 nm.

    • The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve.

3. Anti-HIV Activity Assay (MTT Method)

  • This assay measures the ability of a drug to inhibit HIV-1 replication.

  • Procedure:

    • Infect MT-4 cells with HIV-1 at a multiplicity of infection (MOI) of 0.01.

    • Immediately add serial dilutions of the test compound(s) to the infected cells in a 96-well plate.

    • Incubate the plate for 5 days at 37°C.

    • Determine cell viability using the MTT assay.

    • The 50% effective concentration (EC50) is calculated, representing the concentration at which the drug protects 50% of the cells from the cytopathic effects of the virus.

4. Drug Combination Analysis

  • To assess the interaction between two drugs (e.g., an NNRTI and another antiretroviral), a checkerboard titration method is used.

  • Procedure:

    • Prepare serial dilutions of each drug individually and in combination at fixed ratios.

    • Perform the anti-HIV activity assay as described above with these drug dilutions.

    • The nature of the interaction (synergistic, additive, or antagonistic) is determined by calculating the Combination Index (CI) using the Chou-Talalay method.

Visualization of Signaling Pathways and Workflows

HIV Life Cycle and Drug Targets

The following diagram illustrates the lifecycle of HIV and the points at which different classes of antiretroviral drugs act. An NNRTI, for example, inhibits the reverse transcriptase enzyme.[1][2][3]

HIV_Lifecycle cluster_cell Host Cell cluster_drugs Drug Classes Binding Binding Fusion Fusion Binding->Fusion Reverse_Transcription Reverse_Transcription Fusion->Reverse_Transcription Integration Integration Reverse_Transcription->Integration Replication Replication Integration->Replication Assembly Assembly Replication->Assembly Budding Budding Assembly->Budding Mature_Virion Mature_Virion Budding->Mature_Virion HIV_Virion HIV_Virion HIV_Virion->Binding Entry_Inhibitors Entry_Inhibitors Entry_Inhibitors->Fusion NNRTIs NNRTIs NNRTIs->Reverse_Transcription NRTIs NRTIs NRTIs->Reverse_Transcription Integrase_Inhibitors Integrase_Inhibitors Integrase_Inhibitors->Integration Protease_Inhibitors Protease_Inhibitors Protease_Inhibitors->Budding

Caption: Major stages of the HIV life cycle and the targets of different antiretroviral drug classes.

Experimental Workflow for Drug Combination Study

This diagram outlines the logical flow of experiments to evaluate the anti-HIV activity of a drug combination.

Experimental_Workflow Start Start Cell_Culture Prepare MT-4 Cells Start->Cell_Culture Virus_Propagation Propagate HIV-1 Stock Start->Virus_Propagation Cytotoxicity_Assay Determine CC50 of Individual Drugs Cell_Culture->Cytotoxicity_Assay Anti_HIV_Assay Determine EC50 of Individual Drugs Virus_Propagation->Anti_HIV_Assay Cytotoxicity_Assay->Anti_HIV_Assay Checkerboard_Assay Perform Drug Combination Assay Anti_HIV_Assay->Checkerboard_Assay Data_Analysis Calculate Combination Index (CI) Checkerboard_Assay->Data_Analysis Results Synergy? Additive? Antagonism? Data_Analysis->Results End End Results->End

References

Application Notes and Protocols for High-Throughput Screening of Kadsuralignan A Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Kadsuralignan A is a dibenzocyclooctadiene lignan isolated from plants of the Schisandraceae family, such as Kadsura coccinea and Schisandra lancifolia.[1] This class of natural products has garnered significant interest due to a wide range of biological activities. This compound itself has demonstrated anti-HIV activity.[1] Structurally related lignans have shown potential as anti-inflammatory, anticancer, and neuroprotective agents, often by modulating key signaling pathways like NF-κB.[2][3][4]

The structural complexity of this compound offers a rich scaffold for medicinal chemistry, enabling the generation of derivative libraries with potentially improved potency, selectivity, and pharmacokinetic properties. High-throughput screening (HTS) is an essential strategy for rapidly evaluating these derivatives to identify promising lead compounds for drug discovery.[5][6] These application notes provide detailed protocols for HTS assays tailored to screen this compound derivatives for anticancer and anti-inflammatory activities, along with templates for data presentation and visualization of relevant workflows and pathways.

Potential Therapeutic Applications and Screening Rationale

Anticancer Activity

Natural products are a major source of anticancer drugs.[5][7] Many lignans exhibit cytotoxic effects against various cancer cell lines. The screening of this compound derivatives could identify compounds that inhibit cancer cell proliferation, induce apoptosis, or target specific cancer-related signaling pathways.[4] A primary HTS campaign would typically involve assessing the cytotoxicity of the derivatives against a panel of human cancer cell lines.

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Natural products are a promising source for new anti-inflammatory drugs with potentially better safety profiles.[8] Lignans from the Schisandraceae family have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-activated macrophages.[3] Screening this compound derivatives for their ability to suppress inflammatory responses in cellular models can uncover potent anti-inflammatory agents.

Neuroprotective Effects

Inflammation and oxidative stress are known contributors to the progression of neurodegenerative diseases.[8][9] Natural products that possess anti-inflammatory and antioxidant properties are being actively investigated for their neuroprotective potential.[9][10][11] Derivatives of this compound could be screened in cell-based models of neurotoxicity or neuroinflammation to identify candidates for treating these conditions.

Data Presentation: Screening Results

Quantitative data from HTS campaigns should be organized systematically to facilitate hit identification and structure-activity relationship (SAR) analysis.

Table 1: Known Biological Activity of this compound

CompoundAssayTarget/Cell LineResult TypeValueReference
This compoundAnti-HIV AssayHIV-1EC502.23 µg/mL[1]

Table 2: Template for HTS Results of this compound Derivatives

Derivative IDStructureCell Viability (HCT-116) IC50 (µM)NO Inhibition (RAW 264.7) IC50 (µM)Cytotoxicity (RAW 264.7) CC50 (µM)Selectivity Index (CC50/IC50)
KAD-001[Structure]
KAD-002[Structure]
KAD-003[Structure]
ControlDoxorubicin[Value]N/AN/AN/A
ControlL-NMMAN/A[Value][Value][Value]

Experimental Workflows and Signaling Pathways

A clear understanding of the experimental workflow and the targeted biological pathways is crucial for successful screening campaigns.

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis & Validation Compound_Library This compound Derivative Library Assay_Plates Assay Plate Preparation (e.g., 384-well) Compound_Addition Compound Addition (Acoustic Dispensing) Assay_Plates->Compound_Addition Cell_Culture Cell Seeding (e.g., HCT-116, RAW 264.7) Incubation Incubation (Drug Treatment) Compound_Addition->Incubation Reagent_Addition Assay Reagent Addition (e.g., Griess, MTT) Incubation->Reagent_Addition Detection Signal Detection (Plate Reader) Reagent_Addition->Detection Data_Analysis Data Analysis (IC50 Calculation) Detection->Data_Analysis Hit_ID Primary Hit Identification Data_Analysis->Hit_ID Hit_Confirmation Hit Confirmation (Dose-Response) Hit_ID->Hit_Confirmation Orthogonal_Assay Orthogonal Assays (e.g., Caspase-Glo) Hit_Confirmation->Orthogonal_Assay

Caption: General workflow for a high-throughput screening campaign.

Caption: The NF-κB signaling pathway, a target for anti-inflammatory drugs.

High-Throughput Screening Protocols

The following are detailed protocols for primary screening of this compound derivatives. These assays are designed for 384-well microplate formats to maximize throughput.

Protocol 1: Cell Viability HTS Assay for Anticancer Activity

This protocol uses the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure cell metabolic activity as an indicator of cell viability. A reduction in metabolic activity is indicative of cytotoxicity or cytostatic effects.

1. Materials and Reagents

  • This compound derivative library (10 mM stocks in DMSO)

  • Human cancer cell line (e.g., HCT-116 colorectal carcinoma)

  • DMEM/RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

  • MTT reagent (5 mg/mL in PBS)

  • DMSO, cell culture grade

  • Doxorubicin (positive control)

  • 384-well clear-bottom, black-walled cell culture plates

  • Multichannel pipettes, automated liquid handler

  • Microplate reader (absorbance at 570 nm)

2. Experimental Procedure

  • Cell Seeding:

    • Culture HCT-116 cells to ~80% confluency.

    • Trypsinize and resuspend cells to a final concentration of 1 x 10^5 cells/mL.

    • Using an automated dispenser, seed 40 µL of the cell suspension (4,000 cells/well) into each well of the 384-well plates.

    • Incubate the plates for 24 hours at 37°C, 5% CO2.

  • Compound Addition:

    • Prepare intermediate compound plates by diluting the 10 mM stock library to 100 µM in culture medium.

    • Using an acoustic liquid handler or pintool, transfer 40 nL of compound from the intermediate plate to the cell plates. This results in a final screening concentration of 10 µM.

    • Include wells with DMSO only (negative control) and Doxorubicin (e.g., 5 µM, positive control).

  • Incubation:

    • Incubate the plates for 72 hours at 37°C, 5% CO2.

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C, 5% CO2, allowing for the formation of formazan crystals.

    • Add 40 µL of DMSO to each well to dissolve the formazan crystals.

    • Incubate for 15 minutes at room temperature on a plate shaker.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

3. Data Analysis

  • Calculate the percentage of cell viability for each well using the formula:

    • % Viability = (Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank) * 100

  • Identify primary "hits" as compounds that reduce cell viability below a defined threshold (e.g., <50%).

  • Perform dose-response experiments for hit compounds to determine their IC50 values.

Protocol 2: Nitric Oxide (NO) Inhibition HTS Assay for Anti-Inflammatory Activity

This protocol uses the Griess assay to quantify nitrite (a stable breakdown product of NO) in the supernatant of LPS-stimulated RAW 264.7 murine macrophages. Inhibition of nitrite production indicates potential anti-inflammatory activity.

1. Materials and Reagents

  • This compound derivative library (10 mM stocks in DMSO)

  • RAW 264.7 murine macrophage cell line

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • L-NMMA (NG-monomethyl-L-arginine, positive control for iNOS inhibition)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 384-well clear-bottom, black-walled cell culture plates

2. Experimental Procedure

  • Cell Seeding:

    • Seed RAW 264.7 cells at a density of 2 x 10^4 cells/well in 40 µL of medium into 384-well plates.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Addition:

    • Pre-treat the cells by adding 40 nL of the derivative library compounds (final concentration 10 µM) or controls (DMSO, L-NMMA).

    • Incubate for 1 hour at 37°C, 5% CO2.

  • Inflammatory Stimulation:

    • Add 10 µL of LPS solution to each well to achieve a final concentration of 1 µg/mL. Do not add LPS to negative control wells.

    • Incubate the plates for 24 hours at 37°C, 5% CO2.

  • Griess Assay:

    • Carefully transfer 25 µL of the cell culture supernatant from each well to a new 384-well clear plate.

    • Prepare a nitrite standard curve (0-100 µM) in culture medium.

    • Add 25 µL of Griess Reagent A to all wells, followed by 25 µL of Griess Reagent B.

    • Incubate for 10 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Measure the absorbance at 540 nm using a microplate reader.

3. Data Analysis

  • Calculate the nitrite concentration in each well using the standard curve.

  • Determine the percentage of NO inhibition:

    • % Inhibition = (1 - (Abs_sample - Abs_no_LPS) / (Abs_LPS_only - Abs_no_LPS)) * 100

  • Identify primary hits as compounds that inhibit NO production above a defined threshold (e.g., >50%).

  • Perform a parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) to ensure that the observed NO inhibition is not due to cell death.

  • Calculate IC50 values for confirmed, non-toxic hits.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Kadsuralignan A Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Kadsuralignan A from plant material.

Frequently Asked Questions (FAQs)

Q1: What are the primary plant sources for this compound?

A1: this compound is a dibenzocyclooctadiene lignan predominantly extracted from the leaves and stems of Schisandra lancifolia and has also been reported in Kadsura coccinea.[1]

Q2: What are the most effective methods for extracting this compound?

A2: Modern extraction techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) are generally more efficient than traditional methods like maceration or Soxhlet extraction.[2][3] These advanced methods often result in higher yields, shorter extraction times, and reduced solvent consumption. For lignans in the Schisandra family, UAE and MAE have been shown to be particularly effective.

Q3: Which solvents are recommended for this compound extraction?

A3: The choice of solvent is critical and depends on the polarity of the target lignan. For lignans similar to this compound, aqueous mixtures of ethanol or methanol (typically 70-85%) have demonstrated high extraction efficiency.[4][5][6] The addition of water to organic solvents can improve the penetration of the solvent into the plant matrix, facilitating the extraction of more polar lignans.[4][5]

Q4: How should the plant material be prepared before extraction?

A4: Proper pre-extraction preparation is crucial for maximizing yield. This typically involves:

  • Drying: The plant material (leaves, stems, roots) should be dried to reduce moisture content. Air-drying, oven-drying (at temperatures below 60°C to prevent degradation of thermolabile compounds), or freeze-drying are common methods.[7] Lignans are generally stable at temperatures below 100°C.[4][5]

  • Grinding: The dried material should be ground into a fine powder to increase the surface area for solvent interaction.

Q5: How can the extraction of this compound be quantified?

A5: High-Performance Liquid Chromatography (HPLC) coupled with a DAD detector or Mass Spectrometry (LC-MS) is a common and reliable method for the quantification of this compound and other lignans.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Extraction Yield 1. Inappropriate Solvent: The polarity of the solvent may not be optimal for this compound. 2. Insufficient Extraction Time/Power: The extraction parameters may not be vigorous enough to efficiently extract the compound. 3. Improper Plant Material Preparation: Large particle size or high moisture content can hinder solvent penetration. 4. Degradation of this compound: High temperatures or harsh chemical conditions (e.g., strong acids) can degrade the lignan.1. Solvent Optimization: Experiment with different concentrations of aqueous ethanol or methanol (e.g., 70%, 80%, 90%).[4][5] 2. Parameter Optimization: For UAE, increase sonication time or power. For MAE, adjust microwave power and irradiation time. Refer to the optimized parameters in the tables below. 3. Proper Preparation: Ensure the plant material is thoroughly dried and finely ground. 4. Temperature Control: Maintain extraction temperatures below 60°C, especially for longer extraction times.[7] Avoid acidic hydrolysis, which can lead to the formation of anhydrosecoisolariciresinol.[7]
Inconsistent Results 1. Variability in Plant Material: The concentration of this compound can vary depending on the plant part, geographical source, and harvest time. 2. Inconsistent Extraction Parameters: Minor variations in solvent-to-solid ratio, temperature, or extraction time can lead to different yields.1. Standardize Plant Material: Use plant material from the same source and batch for comparative experiments. A metabolomic analysis of different plant parts (root, stem, leaf) can identify the region with the highest concentration of lignans.[9] 2. Maintain Strict Protocol: Carefully control all extraction parameters. Utilize response surface methodology (RSM) to identify and maintain optimal conditions.[10][11]
Co-extraction of Impurities 1. Non-selective Solvent: The solvent may be extracting a wide range of other compounds along with this compound.1. Solvent System Refinement: Consider using a sequential extraction approach with solvents of increasing polarity to selectively remove unwanted compounds. An aqueous two-phase system (ATPS) coupled with ultrasound has been shown to offer higher extraction purity for lignans.[10][11] 2. Purification: Employ post-extraction purification techniques such as column chromatography or supercritical antisolvent (SAS) precipitation to isolate this compound.[12]

Experimental Protocols & Data

Optimized Extraction Parameters for Lignans from Schisandra Species

The following tables summarize optimized parameters from various studies on lignan extraction from Schisandra species, which can serve as a starting point for optimizing this compound extraction.

Table 1: Ultrasound-Assisted Extraction (UAE) Parameters

ParameterOptimized ValuePlant MaterialReference
Solvent70% EthanolSchisandra[8]
Solvent-to-Solid Ratio12 mL/gSchisandra[8]
Extraction Time2 x 10 minSchisandra[8]
Ultrasonic Power800 WS. chinensis seeds[10][11]
Solvent (ATPS)25% (w/w) (NH4)2SO4 and 19% (w/w) ethanolS. chinensis seeds[10][11]
Extraction Time (ATPS)61.1 minS. chinensis seeds[10][11]

Table 2: Microwave-Assisted Extraction (MAE) Parameters

ParameterOptimized ValuePlant MaterialReference
Microwave Power430 WS. chinensis[11]
Solvent84% EthanolS. chinensis[11]
Solvent-to-Solid Ratio15:1S. chinensis[11]
Extraction Time2.1 minS. chinensis[11]

Table 3: Accelerated Solvent Extraction (ASE) Parameters

ParameterOptimized ValuePlant MaterialReference
Solvent87% EthanolFructus Schisandrae[13]
Temperature160 °CFructus Schisandrae[13]
Static Extraction Time10 minFructus Schisandrae[13]

Visualizations

General Workflow for this compound Extraction and Analysis

Extraction_Workflow cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_post Post-Extraction Processing cluster_analysis Analysis Harvest Harvest Plant Material (Schisandra lancifolia / Kadsura coccinea) Dry Drying (Air, Oven, or Freeze-drying) Harvest->Dry Grind Grinding to Fine Powder Dry->Grind Extraction Extraction Method (UAE, MAE, SFE, etc.) Grind->Extraction Filter Filtration/Centrifugation Extraction->Filter Solvent Solvent Selection (e.g., 70-85% Ethanol) Solvent->Extraction Parameters Optimization of Parameters (Time, Temp, Power, Ratio) Parameters->Extraction Concentrate Solvent Evaporation Filter->Concentrate Purify Purification (Column Chromatography) Concentrate->Purify Quantify Quantification (HPLC/LC-MS) Purify->Quantify Troubleshooting_Yield Start Low this compound Yield Check_Solvent Is the solvent optimal? Start->Check_Solvent Check_Params Are extraction parameters sufficient? Check_Solvent->Check_Params Yes Optimize_Solvent Action: Test different solvent polarities (e.g., varying ethanol/water ratios) Check_Solvent->Optimize_Solvent No Check_Prep Is plant material properly prepared? Check_Params->Check_Prep Yes Optimize_Params Action: Increase extraction time/power or temperature within safe limits Check_Params->Optimize_Params No Check_Degradation Could degradation have occurred? Check_Prep->Check_Degradation Yes Improve_Prep Action: Ensure fine grinding and complete drying of plant material Check_Prep->Improve_Prep No Control_Conditions Action: Lower extraction temperature and avoid harsh chemicals Check_Degradation->Control_Conditions Yes Resolved Yield Improved Check_Degradation->Resolved No Optimize_Solvent->Check_Params Optimize_Params->Check_Prep Improve_Prep->Check_Degradation Control_Conditions->Resolved

References

Technical Support Center: Kadsuralignan A Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Kadsuralignan A. Our aim is to help you overcome solubility challenges and ensure the success of your in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

A1: this compound is a dibenzocyclooctadiene lignan, a class of natural compounds known for their potential biological activities. Like many lignans, this compound is lipophilic (fat-soluble) and has low aqueous solubility. This poor water solubility can lead to precipitation in aqueous cell culture media, resulting in inaccurate and unreliable data in in vitro assays.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound. It is advisable to prepare a high-concentration stock solution in DMSO, which can then be diluted to the final working concentration in your aqueous assay medium.

Q3: What is the maximum concentration of DMSO that can be used in cell-based assays?

A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. Generally, a final DMSO concentration of less than 0.5% (v/v) is recommended, and for some sensitive cell lines, it should be below 0.1%.[1] It is crucial to determine the tolerance of your specific cell line to DMSO by running a vehicle control experiment.

Q4: My this compound precipitates when I add it to my cell culture medium. What can I do?

A4: Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:

  • Ensure thorough mixing: After adding the this compound stock solution to the medium, mix it immediately and vigorously (e.g., by vortexing or repeated pipetting).

  • Lower the final concentration: If precipitation persists, you may need to work with a lower final concentration of this compound.

  • Use a pre-warmed medium: Adding the compound to a medium that is at 37°C can sometimes improve solubility.

  • Consider solubility enhancement techniques: If the above steps are not sufficient, you may need to employ methods such as using co-solvents, cyclodextrins, or lipid-based formulations, which are detailed in the protocols below.

Troubleshooting Guide: Improving this compound Solubility

This guide provides strategies to enhance the solubility of this compound for your in vitro experiments.

Data Presentation: Solubility of a Representative Dibenzocyclooctadiene Lignan (Gomisin A)
SolventSolubilityRemarks
Dimethyl Sulfoxide (DMSO) 20 mg/mL[2]Recommended for primary stock solutions.
Ethanol SolubleCan be used as a co-solvent.
Methanol SolubleCan be used as a co-solvent.
Water Practically InsolubleDirect dissolution in aqueous buffers is not recommended.

Note: The solubility of this compound is expected to be in a similar range. It is always recommended to perform your own solubility tests.

Experimental Protocols

Here are detailed protocols for three common methods to improve the solubility of this compound.

Protocol 1: Co-Solvent Formulation

This method involves using a mixture of solvents to increase the solubility of a hydrophobic compound in an aqueous solution. A common formulation for in vivo studies can be adapted for in vitro use by ensuring the final concentrations of the co-solvents are non-toxic to the cells.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Polyethylene Glycol 300 (PEG300)

  • Tween 80

  • Sterile Phosphate-Buffered Saline (PBS) or cell culture medium

Procedure:

  • Prepare a high-concentration stock solution of this compound in DMSO. For example, dissolve 10 mg of this compound in 500 µL of DMSO to get a 20 mg/mL stock.

  • In a sterile microcentrifuge tube, add the required volume of the this compound stock solution.

  • Add PEG300 to the tube. A common starting ratio is 1:1 (v/v) of DMSO to PEG300. Mix thoroughly until the solution is clear.

  • Add Tween 80. A typical concentration is 5-10% of the total volume. Mix until the solution is clear.

  • Slowly add the aqueous medium (PBS or cell culture medium) to the co-solvent mixture with constant vortexing. This is a critical step to avoid precipitation.

  • The final formulation should be a clear solution. This solution can then be further diluted in the cell culture medium to the desired working concentration.

Workflow for Co-Solvent Formulation Preparation

CoSolvent_Workflow cluster_preparation Preparation of this compound Formulation start Start dissolve Dissolve this compound in DMSO (Stock Solution) start->dissolve add_peg Add PEG300 dissolve->add_peg add_tween Add Tween 80 add_peg->add_tween add_medium Add Aqueous Medium (with vortexing) add_tween->add_medium final_solution Final Clear Solution (for in vitro assay) add_medium->final_solution

Caption: Workflow for preparing a co-solvent formulation of this compound.

Protocol 2: Cyclodextrin Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules in their central cavity, forming inclusion complexes with increased aqueous solubility.

Materials:

  • This compound

  • β-Cyclodextrin (or a more soluble derivative like HP-β-CD)

  • Deionized Water

  • Ethanol

Procedure (Co-precipitation Method):

  • Prepare a saturated solution of β-cyclodextrin in deionized water.

  • Dissolve this compound in a minimal amount of ethanol.

  • Slowly add the this compound solution to the β-cyclodextrin solution while stirring continuously.

  • Continue stirring the mixture for 24-48 hours at room temperature.

  • Collect the resulting precipitate by centrifugation or filtration.

  • Wash the precipitate with a small amount of cold water to remove any uncomplexed cyclodextrin.

  • Dry the complex under vacuum.

  • The resulting powder is the this compound-cyclodextrin inclusion complex, which should have improved aqueous solubility.

Workflow for Cyclodextrin Inclusion Complexation

Cyclodextrin_Workflow cluster_complexation Cyclodextrin Complexation Workflow start Start dissolve_cd Dissolve β-Cyclodextrin in Water start->dissolve_cd dissolve_ka Dissolve this compound in Ethanol start->dissolve_ka mix Mix Solutions and Stir (24-48h) dissolve_cd->mix dissolve_ka->mix precipitate Collect Precipitate mix->precipitate wash_dry Wash and Dry the Complex precipitate->wash_dry final_complex Soluble this compound Inclusion Complex wash_dry->final_complex

Caption: Workflow for preparing a this compound-cyclodextrin inclusion complex.

Protocol 3: Lipid-Based Formulation (Solid Lipid Nanoparticles)

Solid Lipid Nanoparticles (SLNs) are colloidal carriers that can encapsulate lipophilic compounds, enhancing their stability and solubility in aqueous media.

Materials:

  • This compound

  • Solid Lipid (e.g., Compritol® 888 ATO, glyceryl monostearate)

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Deionized Water

Procedure (Hot Homogenization Method):

  • Melt the solid lipid by heating it to 5-10°C above its melting point.

  • Dissolve this compound in the melted lipid.

  • In a separate beaker, heat the deionized water containing the surfactant to the same temperature.

  • Add the hot aqueous phase to the hot lipid phase and homogenize at high speed (e.g., using a high-shear homogenizer) for a few minutes to form a coarse emulsion.

  • Subject the coarse emulsion to ultrasonication to reduce the particle size to the nanometer range.

  • Cool the nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.

  • The resulting SLN dispersion can be used for in vitro assays.

Workflow for Solid Lipid Nanoparticle (SLN) Preparation

SLN_Workflow cluster_sln SLN Preparation Workflow start Start melt_lipid Melt Solid Lipid and Dissolve this compound start->melt_lipid heat_aqueous Heat Aqueous Phase with Surfactant start->heat_aqueous homogenize Mix and Homogenize melt_lipid->homogenize heat_aqueous->homogenize ultrasonicate Ultrasonication homogenize->ultrasonicate cool Cool to Form SLNs ultrasonicate->cool final_dispersion SLN Dispersion cool->final_dispersion

Caption: Workflow for preparing this compound-loaded Solid Lipid Nanoparticles.

Potential Signaling Pathways Modulated by Dibenzocyclooctadiene Lignans

Dibenzocyclooctadiene lignans have been reported to modulate several key signaling pathways involved in inflammation and cellular stress responses. Understanding these pathways can provide context for your experimental results.

Diagram of Potential Signaling Pathways

Signaling_Pathways cluster_inflammation Inflammatory Response cluster_stress Oxidative Stress Response LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IKK->NFkB activates IkB->NFkB inhibits nucleus_inflammation Nucleus NFkB->nucleus_inflammation inflammatory_genes Inflammatory Genes (e.g., COX-2, iNOS) nucleus_inflammation->inflammatory_genes ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 Nrf2 Nrf2 ROS->Nrf2 activates Keap1->Nrf2 inhibits nucleus_stress Nucleus Nrf2->nucleus_stress ARE Antioxidant Response Element (ARE) nucleus_stress->ARE antioxidant_genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->antioxidant_genes KadsuralignanA This compound KadsuralignanA->IKK Potential Inhibition KadsuralignanA->Keap1 Potential Inhibition

Caption: Potential signaling pathways modulated by dibenzocyclooctadiene lignans like this compound.

Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always perform their own validation experiments and consult relevant literature for the most up-to-date and specific protocols for their experimental setup.

References

Navigating the Nuances of Kadsuralignan A Stability: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals working with Kadsuralignan A, ensuring its stability in various solvents is paramount for obtaining reliable experimental results and developing robust formulations. This technical support center provides essential guidance on potential stability challenges, troubleshooting strategies, and frequently asked questions to facilitate seamless experimentation.

Troubleshooting Guide: Diagnosing and Resolving this compound Instability

Unexpected degradation of this compound can compromise experimental outcomes. This guide provides a systematic approach to identifying and mitigating common stability issues.

Question: My analytical results for this compound are inconsistent, or I observe a loss of compound over time. What are the potential causes and solutions?

Answer:

Inconsistent results or loss of this compound often point to degradation. The stability of this dibenzocyclooctadiene lignan can be influenced by several factors related to the solvent and storage conditions. Key structural features of this compound, such as its phenolic hydroxyl groups, methoxy groups, and a methylenedioxy bridge, can be susceptible to specific degradation pathways.

Potential Causes of Degradation:

  • Oxidation: Phenolic compounds are prone to oxidation, which can be accelerated by exposure to air (oxygen), light, and elevated temperatures. This is a common issue in many organic solvents.

  • Hydrolysis: Although this compound does not contain highly labile ester groups, prolonged exposure to aqueous solvents, especially at non-neutral pH, could potentially affect its structure. The methylenedioxy group, while generally stable, can be susceptible to cleavage under certain acidic conditions.

  • Solvent Reactivity: Some solvents may not be inert and could react with this compound, particularly if they contain impurities like peroxides (commonly found in aged ethers like THF and dioxane) or are inherently reactive.

  • Photodegradation: Exposure to UV or even ambient light can induce degradation of complex organic molecules like this compound.

Troubleshooting Workflow:

The following diagram outlines a logical workflow for troubleshooting this compound stability issues.

Kadsuralignan_A_Troubleshooting_Workflow start Inconsistent Results or Compound Loss Observed check_solvent Step 1: Evaluate Solvent Choice - Is it aprotic and non-polar? - Is it fresh and free of peroxides? start->check_solvent check_storage Step 2: Assess Storage Conditions - Protected from light? - Stored at low temperature (-20°C or -80°C)? - Inert atmosphere (e.g., argon, nitrogen)? check_solvent->check_storage check_ph Step 3: Consider pH (if in aqueous media) - Is the pH near neutral? - Buffering capacity sufficient? check_storage->check_ph run_control Step 4: Perform a Stability Study - Analyze compound in chosen solvent over time. - Use a reliable analytical method (e.g., HPLC-UV). check_ph->run_control outcome Outcome run_control->outcome stable Compound is Stable: Proceed with experiment. outcome->stable No significant degradation unstable Compound is Unstable: Re-evaluate solvent and/or storage conditions. Consider formulation strategies. outcome->unstable Significant degradation Stability_Study_Workflow prep_stock 1. Prepare this compound Stock Solution aliquot 2. Create Aliquots for Different Time Points prep_stock->aliquot t0_analysis 3. Analyze T=0 Sample (Initial Concentration) aliquot->t0_analysis store 4. Store Aliquots under Test Conditions aliquot->store analyze_data 6. Compare Peak Areas and Calculate % Remaining t0_analysis->analyze_data tn_analysis 5. Analyze Samples at Predetermined Time Points store->tn_analysis tn_analysis->analyze_data conclusion 7. Determine Stability Profile analyze_data->conclusion

Overcoming challenges in the stereoselective synthesis of Kadsuralignan A

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the complex stereoselective synthesis of Kadsuralignan A, this technical support center provides essential troubleshooting guides and frequently asked questions. Our aim is to address specific experimental challenges, offering detailed methodologies and insights to navigate the intricacies of constructing this intricate bioactive lignan.

Troubleshooting Guide

This guide addresses common issues encountered during the stereoselective synthesis of this compound and related dibenzocyclooctadiene lignans.

Problem Potential Cause(s) Recommended Solution(s)
Low Diastereoselectivity in Tetrahydrofuran Ring Formation 1. Suboptimal Lewis Acid: The choice and stoichiometry of the Lewis acid can significantly impact the facial selectivity of cyclization reactions. 2. Incorrect Solvent: Solvent polarity can influence the transition state geometry. 3. Temperature Control: Reactions may be sensitive to temperature fluctuations, affecting kinetic vs. thermodynamic product distribution.1. Screen Lewis Acids: Experiment with a variety of Lewis acids (e.g., BF₃·OEt₂, TiCl₄, SnCl₄) and optimize their molar equivalents. 2. Solvent Screening: Test a range of solvents with varying polarities (e.g., CH₂Cl₂, THF, toluene). 3. Precise Temperature Control: Maintain a consistent and optimized reaction temperature, often low temperatures (-78 °C) are required for high selectivity.
Poor Enantioselectivity in Asymmetric Hydrogenation 1. Ineffective Chiral Ligand: The chosen chiral ligand may not provide sufficient steric or electronic influence for effective enantiofacial discrimination. 2. Catalyst Poisoning: Impurities in the substrate or solvent can deactivate the catalyst. 3. Inadequate Hydrogen Pressure: Insufficient hydrogen pressure can lead to incomplete reaction or reduced selectivity.1. Ligand Optimization: Screen a library of chiral ligands (e.g., BINAP derivatives, Josiphos family) to identify the optimal match for the substrate. 2. Substrate and Solvent Purity: Ensure all reagents and solvents are of high purity and free from potential catalyst poisons. 3. Optimize Reaction Conditions: Vary the hydrogen pressure, temperature, and reaction time to find the optimal conditions for both conversion and enantioselectivity.
Low Yield in Atroposelective Biaryl Coupling 1. Steric Hindrance: The formation of the eight-membered ring can be sterically demanding, leading to low coupling efficiency. 2. Oxidant Choice: The oxidant used in oxidative coupling reactions plays a crucial role in yield and selectivity. 3. Incorrect Catalyst System: For cross-coupling strategies, the choice of palladium or copper catalyst and ligand is critical.1. Modify Substrate Design: Consider the use of less sterically hindered precursors or a different synthetic route that forms the biaryl bond earlier. 2. Oxidant Screening: For oxidative couplings, evaluate a range of oxidants such as Fe(III) salts, Cu(II) salts, or hypervalent iodine reagents. 3. Catalyst System Optimization: In cross-coupling approaches, screen various palladium or copper catalysts, ligands, and bases to identify the most effective combination.
Epimerization of Stereocenters 1. Basic or Acidic Conditions: Stereocenters, particularly those adjacent to carbonyl groups, can be susceptible to epimerization under harsh pH conditions. 2. Elevated Temperatures: Prolonged heating can lead to the erosion of stereochemical integrity.1. Use Mild Conditions: Employ mild acidic or basic reagents and minimize reaction times. Consider using buffered solutions. 2. Lower Reaction Temperatures: Perform reactions at the lowest effective temperature to prevent epimerization.

Frequently Asked Questions (FAQs)

Q1: What are the most critical stereocenters in this compound, and what are the primary challenges in controlling their configuration?

A1: The critical stereocenters in this compound include the two contiguous stereocenters on the tetrahydrofuran ring and the axial chirality of the biaryl backbone. The primary challenges are:

  • Diastereoselective formation of the tetrahydrofuran ring: Achieving the correct relative stereochemistry of the substituents on this ring often requires careful selection of reagents and reaction conditions to control the facial selectivity of the cyclization step.

  • Atroposelective construction of the biaryl axis: The formation of the sterically hindered eight-membered ring with the correct axial chirality is a significant hurdle. This often involves either a diastereoselective intramolecular coupling from a chiral precursor or a direct enantioselective coupling reaction.

Q2: What are the key synthetic strategies for constructing the dibenzocyclooctadiene core of this compound with the correct atropisomerism?

A2: The main strategies for the atroposelective synthesis of the dibenzocyclooctadiene core include:

  • Intramolecular Oxidative Coupling: This biomimetic approach involves the oxidation of a bis-phenolic precursor to induce an intramolecular C-C bond formation. The stereochemical outcome is often controlled by the existing stereocenters in the molecule.

  • Intramolecular Suzuki-Miyaura or Ullmann Coupling: These methods involve the coupling of two aryl halides or an aryl halide and an arylboronic acid within the same molecule. The use of chiral ligands with the palladium or copper catalyst can induce atroposelectivity.

  • Point-to-Axial Chirality Transfer: This strategy involves the use of a chiral auxiliary or a pre-existing stereocenter to direct the formation of the chiral axis during the biaryl bond formation.

Q3: Are there any specific recommendations for the purification of the diastereomers of this compound intermediates?

A3: The separation of diastereomers can be challenging. The following techniques are recommended:

  • Flash Column Chromatography: Careful optimization of the solvent system (e.g., using a gradient of ethyl acetate in hexanes) is crucial. Using high-quality silica gel with a smaller particle size can improve resolution.

  • Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC using a chiral or achiral stationary phase is often necessary.

  • Crystallization: If one of the diastereomers is crystalline, fractional crystallization can be an effective method for purification.

Experimental Protocols

Protocol 1: Diastereoselective Aldol Condensation and Lactonization

This protocol describes a typical sequence for the formation of a key lactone intermediate, a common precursor in the synthesis of dibenzocyclooctadiene lignans.

  • Aldol Condensation: To a solution of the starting lactone (1.0 eq) and an appropriate benzaldehyde (1.1 eq) in anhydrous THF at -78 °C, add a solution of lithium diisopropylamide (LDA) (1.2 eq) dropwise. Stir the reaction mixture at -78 °C for 2 hours.

  • Quenching: Quench the reaction with a saturated aqueous solution of NH₄Cl and allow it to warm to room temperature.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Dehydration and Cyclization: Dissolve the crude aldol product in acetic anhydride and add a catalytic amount of sodium acetate. Heat the mixture at 100 °C for 4 hours.

  • Work-up: Cool the reaction to room temperature, pour it into ice water, and extract with ethyl acetate. Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the residue by flash column chromatography on silica gel to afford the desired benzylidene-lactone.

Protocol 2: Atroposelective Intramolecular Oxidative Coupling

This protocol outlines a general procedure for the key biaryl bond formation to construct the dibenzocyclooctadiene ring system.

  • Reaction Setup: Dissolve the benzylidene-lactone precursor (1.0 eq) in a mixture of dichloromethane and trifluoroacetic acid (e.g., 10:1 v/v) under an inert atmosphere.

  • Addition of Oxidant: To this solution, add a solution of iron(III) perchlorate (2.5 eq) in dichloromethane dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction time can vary from a few hours to a day.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the layers and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography to isolate the desired dibenzocyclooctadiene lignan.

Visualizations

Synthetic Pathway Overview

G A Aryl Precursor 1 C Lactone Intermediate A->C Multi-step synthesis B Aryl Precursor 2 B->C Aldol Condensation D Dibenzocyclooctadiene Core C->D Atroposelective Biaryl Coupling E This compound D->E Tetrahydrofuran Ring Formation & Functional Group Interconversions

Caption: General synthetic strategy for this compound.

Troubleshooting Logic for Low Diastereoselectivity

G Start Low Diastereoselectivity in Tetrahydrofuran Formation Q1 Is the Lewis Acid Optimized? Start->Q1 A1 Screen Different Lewis Acids (e.g., BF3.OEt2, TiCl4, SnCl4) and Stoichiometry Q1->A1 No Q2 Is the Solvent Appropriate? Q1->Q2 Yes A1->Q2 A2 Test Solvents with Varying Polarity (e.g., CH2Cl2, THF, Toluene) Q2->A2 No Q3 Is Temperature Controlled? Q2->Q3 Yes A2->Q3 A3 Ensure Precise and Consistent Low Temperature (e.g., -78 °C) Q3->A3 No End Improved Diastereoselectivity Q3->End Yes A3->End

Caption: Decision tree for troubleshooting low diastereoselectivity.

Kadsuralignan A peak tailing and broadening in HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting solutions for common issues encountered during the HPLC analysis of Kadsuralignan A, specifically focusing on peak tailing and broadening.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peak tailing for this compound in reverse-phase HPLC?

Peak tailing for this compound, an asymmetrical peak with a drawn-out trailing edge, is often caused by more than one retention mechanism occurring during separation.[1][2] The most common causes include:

  • Secondary Silanol Interactions: this compound possesses multiple hydroxyl (-OH) groups.[3][4] These polar groups can engage in secondary interactions with residual silanol groups (Si-OH) on the surface of silica-based C18 columns.[1][5][6] This is a very common cause of peak tailing, especially for polar analytes.

  • Mobile Phase pH: The pH of the mobile phase can influence both the analyte and the stationary phase. At a mid-range pH, residual silanol groups on the column can be ionized, increasing their interaction with polar parts of the this compound molecule.[1][5]

  • Column Contamination and Degradation: Accumulation of contaminants on the column inlet frit or within the packing material can create active sites that cause tailing.[7][8] Over time, the bonded phase can degrade, exposing more active silanol groups.

  • Metal Contamination: Trace metals like iron within the silica matrix or from HPLC system components can act as active sites, interacting with the analyte and causing tailing.[6][9]

  • Column Overload: Injecting too high a concentration of this compound can saturate the stationary phase, leading to a distorted peak shape.[2][9]

Q2: My this compound peak is broad, not sharp. What could be the issue?

Peak broadening, where the peak is wider than expected, leads to decreased resolution and sensitivity. Common causes include:

  • Column Deterioration: This is a primary suspect if peak broadening develops over time. It can result from the formation of a void at the column inlet, breakdown of the silica packing, or general contamination.[7][10]

  • Extra-Column Volume (Dead Volume): Excessive volume in the tubing between the injector, column, and detector can cause the analyte band to spread out.[7][11] This includes using tubing with too large an internal diameter or having poorly made connections.[7]

  • Sample Solvent Effects: If this compound is dissolved in a solvent significantly stronger than the mobile phase (e.g., pure DMSO when the mobile phase is 50% methanol/water), it can cause the analyte band to spread upon injection, resulting in a broad peak.[7][12]

  • Inappropriate Mobile Phase Conditions: An inconsistent or improperly prepared mobile phase can lead to variable retention and peak broadening.[10][13] Additionally, a slow flow rate can sometimes increase the effect of longitudinal diffusion, widening the peak.[11]

  • Large Injection Volume: Injecting too large a volume of the sample can lead to initial band broadening on the column.[7][11]

Q3: How can I optimize my mobile phase to improve the peak shape of this compound?

Mobile phase optimization is critical for achieving sharp, symmetrical peaks.

  • Adjust pH with an Acidic Modifier: Adding a small amount of acid, such as 0.1% formic acid, to the mobile phase is highly recommended. This lowers the pH, ensuring that the residual silanol groups on the stationary phase are fully protonated (Si-OH instead of Si-O-).[1] This minimizes the secondary polar interactions that cause peak tailing.

  • Use a Buffer: Employing a buffer (e.g., 10-25 mM phosphate or acetate) can help maintain a consistent pH, which is crucial for reproducible retention times and peak shapes, especially if the sample matrix can alter the mobile phase pH.[2]

  • Optimize Organic Modifier: The choice and concentration of the organic solvent (e.g., acetonitrile or methanol) affect retention and peak shape. Experiment with different gradient slopes or isocratic compositions to find the optimal balance for resolution and peak width.

Q4: When should I suspect my HPLC column is the problem, and when should I replace it?

The column is a common source of peak shape problems that typically worsen over time.

  • Symptoms of a Failing Column: Look for a gradual increase in peak tailing or broadening across multiple injections, a significant increase in backpressure, loss of resolution between peaks, or split peaks.[10][12]

  • Troubleshooting Steps:

    • Flush the Column: First, try cleaning the column according to the manufacturer's instructions (see Protocol 2 below). This can remove contaminants.

    • Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to protect it from contaminants and extend its life.[7][10] If removing a contaminated guard column restores peak shape, the analytical column is likely still good.

    • Test with a Standard: If, after thorough cleaning, the peak shape for a known standard like this compound is still poor, and other system variables have been ruled out, the column has likely reached the end of its life.

  • When to Replace: Replace the column if you observe a persistent high backpressure that flushing does not resolve, a visible void at the column inlet, or if peak shape and resolution no longer meet the requirements of your method despite troubleshooting efforts.[10]

Troubleshooting Guides

Systematic Troubleshooting Workflow

When poor peak shape is observed for this compound, a systematic approach can quickly identify the root cause. The following workflow provides a logical sequence of troubleshooting steps.

G start Poor Peak Shape Observed (Tailing or Broadening) q1 Does the issue affect all peaks or just this compound? start->q1 all_peaks Problem is likely systemic or at the start of the column q1->all_peaks All Peaks one_peak Problem is likely chemical or interaction-specific q1->one_peak Just this compound check_frit 1. Check for blocked column frit 2. Look for column void 3. Check for system dead volume all_peaks->check_frit q2 Is the peak shape issue still present? check_frit->q2 check_mobile_phase 1. Check mobile phase pH (add 0.1% acid) 2. Ensure mobile phase is fresh 3. Check for co-eluting impurity one_peak->check_mobile_phase check_mobile_phase->q2 check_sample 1. Reduce injection concentration/volume 2. Ensure sample solvent matches mobile phase q2->check_sample Yes end Peak Shape Restored q2->end No q3 Is the peak shape issue still present? check_sample->q3 check_column 1. Flush column with strong solvent 2. Replace guard column (if used) 3. Replace analytical column q3->check_column Yes q3->end No check_column->end

Caption: A logical workflow for troubleshooting HPLC peak shape issues.

Analyte-Stationary Phase Interaction Leading to Tailing

Peak tailing often results from undesirable secondary interactions between the analyte and the stationary phase. For silica-based columns, residual silanol groups are a primary cause.

G Mechanism of Peak Tailing via Silanol Interaction cluster_0 Reversed-Phase Silica Surface silica Silica Backbone (Si-O-Si) c18 C18 Bonded Phase (Primary Retention) silica->c18 bonded to silanol Residual Silanol Group (Si-OH) (Secondary Interaction Site) silica->silanol has unreacted interaction Secondary Polar Interaction (Hydrogen Bonding) analyte This compound (with polar -OH groups) analyte->silanol result Delayed Elution for Some Molecules interaction->result tailing Peak Tailing result->tailing

Caption: Interaction between this compound and residual silanols causing peak tailing.

Data Presentation

Table 1: Troubleshooting Parameters for this compound HPLC Analysis
ParameterPotential Problem Leading to Poor Peak ShapeRecommended ActionExpected Outcome
Mobile Phase pH pH is too high (>4), causing ionization of residual silanols, which interact with the analyte.[1][5]Add 0.1% formic acid or acetic acid to the aqueous portion of the mobile phase to lower the pH to ~2.5-3.5.Suppression of silanol ionization, leading to reduced peak tailing and a more symmetrical peak.
Buffer Concentration Inconsistent pH during the run, especially with complex sample matrices.Use a low-concentration buffer (10-25 mM) in the aqueous mobile phase. Ensure the buffer is soluble in the full organic range.[2]Stabilized pH, improved reproducibility, and masking of some silanol interactions.
Sample Solvent Sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% DMSO or ACN).[7][12]Whenever possible, dissolve the sample in the initial mobile phase composition. If a stronger solvent is needed for solubility, inject the smallest possible volume.Sharper, more symmetrical peaks by preventing premature band broadening on the column.
Injection Volume / Mass Column is overloaded with too much analyte, saturating the stationary phase.[2][14]Dilute the sample by a factor of 5 or 10 and reinject. Alternatively, reduce the injection volume.Restoration of a symmetrical, non-tailing peak shape.
Column Temperature Inconsistent temperature can cause retention time shifts and broadening. Temperature gradients can also broaden peaks.[7]Use a column oven to maintain a constant and uniform temperature (e.g., 30-40 °C).Improved peak shape consistency and reproducibility.
System Connections Extra-column (dead) volume from poor fittings or overly long/wide tubing.[7][9]Check all fittings between the injector and detector. Use pre-cut tubing of appropriate ID (e.g., 0.005") and ensure connections are "finger-tight plus a quarter turn."Reduced peak broadening and less tailing, especially for early-eluting peaks.

Experimental Protocols

Protocol 1: Mobile Phase Optimization for this compound

Objective: To improve the peak shape of this compound by modifying the mobile phase.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN) or methanol (MeOH)

  • High-purity formic acid (FA)

  • This compound standard

Procedure:

  • Prepare Mobile Phase A (Aqueous):

    • Solvent 1 (Current Method): Your current aqueous mobile phase.

    • Solvent 2 (Acidified): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water (0.1% v/v). Filter and degas.

  • Prepare Mobile Phase B (Organic): HPLC-grade ACN or MeOH.

  • Establish a Baseline: Equilibrate the column with your original mobile phase conditions. Inject the this compound standard and record the chromatogram, noting the peak asymmetry/tailing factor and width.

  • Test Acidified Mobile Phase:

    • Flush the system and column thoroughly with the new Mobile Phase A (Acidified) and Mobile Phase B.

    • Equilibrate the column for at least 10-15 column volumes.

    • Inject the this compound standard using the same gradient and flow rate.

  • Analyze Results: Compare the chromatogram from the acidified mobile phase to the baseline. A significant improvement in peak symmetry (tailing factor closer to 1.0) indicates that silanol interactions were a primary cause of the issue.

Protocol 2: General Purpose Column Cleaning and Regeneration

Objective: To remove contaminants from a C18 column that may be causing peak shape distortion.

Caution: Always disconnect the column from the detector before flushing with strong solvents to avoid contaminating the detector cell.

Procedure:

  • Disconnect Column Outlet: Disconnect the tubing that runs from the column outlet to the detector and direct it to a waste beaker.

  • Initial Flush: Set the flow rate to 1 mL/min (for a standard 4.6 mm ID column). Flush the column with your current mobile phase but without any buffer salts (e.g., if your mobile phase is 50:50 ACN/buffer, flush with 50:50 ACN/water). Flush for 15 minutes.

  • Polar Contaminant Removal: Flush the column with 100% HPLC-grade water for 30 minutes.

  • Non-Polar Contaminant Removal: Flush the column with the following sequence of solvents for 30 minutes each:

    • Methanol (MeOH)

    • Acetonitrile (ACN)

    • Isopropanol (IPA)

  • Return to Operating Conditions: Reverse the flush sequence to return to your mobile phase, flushing for 20 minutes at each step:

    • Acetonitrile (ACN)

    • Methanol (MeOH)

    • 50:50 ACN/Water (or your starting mobile phase composition without buffer)

  • Re-equilibration: Flush the column with your full, buffered mobile phase for at least 30 minutes.

  • Reconnect and Test: Reconnect the column to the detector. Inject a this compound standard to assess if peak shape has improved. If backpressure remains high or peak shape is still poor, the column may be permanently damaged.

References

Technical Support Center: Matrix Effects in LC-MS/MS Analysis of Kadsuralignan A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Kadsuralignan A.

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound analysis?

A1: In LC-MS/MS analysis, the "matrix" refers to all the components in your sample other than this compound, such as proteins, lipids, salts, and other endogenous compounds from the biological sample.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can either suppress the signal, leading to underestimation of the concentration, or enhance it, causing overestimation.[1][2][3] Ultimately, matrix effects can compromise the accuracy, precision, and sensitivity of your analytical method.[1]

Q2: I am observing poor reproducibility and accuracy in my this compound quantification. Could this be due to matrix effects?

A2: Yes, poor reproducibility and accuracy are classic signs of unmanaged matrix effects.[3] Because the composition of biological matrices can vary between individuals and even between different samples from the same individual, the extent of ion suppression or enhancement can be inconsistent, leading to high variability in your results.

Q3: How can I determine if my analysis of this compound is suffering from matrix effects?

A3: There are two primary methods to assess matrix effects:

  • Post-Column Infusion: This is a qualitative method where a constant flow of this compound solution is infused into the mass spectrometer after the analytical column. A separate injection of a blank matrix extract is then made. Any dip or rise in the baseline signal of this compound indicates at which retention times ion suppression or enhancement is occurring.

  • Post-Extraction Spike Method: This is a quantitative approach. You compare the peak area of this compound in a solution prepared in a clean solvent to the peak area of a blank matrix extract that has been spiked with the same concentration of this compound after the extraction process.[2][4] A significant difference between these two signals indicates the presence of matrix effects.

Troubleshooting Guide

Issue 1: My this compound signal is suppressed, leading to a high limit of quantification (LOQ).

Potential Cause Troubleshooting Step
Co-elution of interfering compounds Optimize Chromatographic Separation: Modify the gradient, mobile phase composition, or try a different column chemistry to better separate this compound from matrix components.
High concentration of matrix components Improve Sample Preparation: Implement a more rigorous sample clean-up method. Techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) are generally more effective at removing interfering substances than a simple protein precipitation.
Ionization source contamination Clean the Ion Source: Follow the manufacturer's instructions to clean the ion source. Buildup of non-volatile matrix components can lead to persistent ion suppression.

Issue 2: I'm observing significant variability in this compound recovery between samples.

Potential Cause Troubleshooting Step
Inconsistent sample preparation Standardize Sample Preparation Protocol: Ensure that all steps of your sample preparation are performed consistently for every sample. Use of an automated liquid handler can improve precision.
Use of an inappropriate internal standard Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the ideal choice as it will have nearly identical chemical properties and chromatographic behavior, and will be similarly affected by matrix effects, thus providing better normalization.
Different matrix compositions between samples Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples to compensate for consistent matrix effects.

Quantitative Data on Matrix Effects

The following table presents representative data on the matrix effect and recovery for Schisandrin, a dibenzocyclooctadiene lignan structurally similar to this compound, in rat plasma. This data is illustrative of what might be expected during method validation.

AnalyteConcentration (ng/mL)Recovery (%)RSD of Recovery (%)Matrix Effect (%)RSD of Matrix Effect (%)
Schisandrin585.34.592.15.1
5087.13.894.54.2
50086.54.193.84.7

Data adapted from a study on Schisandrin, a structurally related lignan, and is for illustrative purposes.

Experimental Protocols

Below is a detailed methodology for the LC-MS/MS analysis of a dibenzocyclooctadiene lignan (adapted for this compound) in a biological matrix, with a focus on mitigating matrix effects.

1. Sample Preparation (Liquid-Liquid Extraction - LLE)

  • To 100 µL of plasma sample, add 25 µL of an internal standard working solution (ideally a stable isotope-labeled this compound).

  • Vortex the sample for 30 seconds.

  • Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.

  • Vortex for 5 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 13,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 1 minute and centrifuge at 13,000 rpm for 5 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • LC System: UHPLC system

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is a common choice.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute this compound and other components, and then return to initial conditions for column re-equilibration.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), positive mode is often suitable for lignans.

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: These would need to be optimized for this compound and its internal standard. This involves determining the precursor ion (the protonated molecule [M+H]⁺) and the most abundant and stable product ions after collision-induced dissociation.

Visualizations

Workflow for Identifying and Mitigating Matrix Effects cluster_start Initial Analysis cluster_problem Problem Identification cluster_assess Matrix Effect Assessment cluster_mitigate Mitigation Strategies cluster_validate Validation & Re-analysis start LC-MS/MS Analysis of this compound problem Poor Reproducibility / Inaccurate Quantification start->problem assess Perform Matrix Effect Experiments problem->assess qualitative Post-Column Infusion assess->qualitative Qualitative quantitative Post-Extraction Spike assess->quantitative Quantitative mitigate Implement Mitigation Strategy qualitative->mitigate quantitative->mitigate sample_prep Optimize Sample Preparation (LLE, SPE) mitigate->sample_prep chromatography Improve Chromatographic Separation mitigate->chromatography is Use Stable Isotope-Labeled Internal Standard mitigate->is validate Re-validate Method sample_prep->validate chromatography->validate is->validate final_analysis Perform Final Analysis validate->final_analysis

Caption: Workflow for addressing matrix effects in this compound analysis.

Potential Causes of Matrix Effects in LC-MS/MS cluster_source Sample Matrix Components cluster_effect Ion Source Processes cluster_outcome Observed Effect lipids Phospholipids ionization Ionization of this compound lipids->ionization Interfere with salts Salts salts->ionization Interfere with proteins Proteins/Peptides proteins->ionization Interfere with metabolites Endogenous Metabolites metabolites->ionization Interfere with suppression Ion Suppression ionization->suppression enhancement Ion Enhancement ionization->enhancement

Caption: Causes of matrix effects in the analysis of this compound.

References

Minimizing degradation of dibenzocyclooctadiene lignans during storage

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Dibenzocyclooctadiene Lignans

Welcome to the technical support center for researchers, scientists, and drug development professionals working with dibenzocyclooctadiene lignans. This resource provides essential guidance on minimizing the degradation of these valuable compounds during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: My purified dibenzocyclooctadiene lignan sample has developed a yellowish or brownish tint during storage. What is the likely cause?

A1: A color change in your sample is a common indicator of degradation, most likely due to oxidation. Dibenzocyclooctadiene lignans, like many phenolic compounds, are susceptible to oxidation when exposed to air (oxygen), light, or high temperatures. This process can lead to the formation of quinone-type structures or other chromophoric degradation products.[1][2]

Q2: I am observing unexpected peaks in the HPLC chromatogram of a lignan standard that has been stored for several months. How can I troubleshoot this?

A2: The appearance of new peaks suggests the formation of degradation products. The primary factors to investigate are:

  • Oxidation: Has the sample been stored under an inert atmosphere? Exposure to oxygen is a major cause of degradation.

  • Photodegradation: Was the sample protected from light? Amber vials or storage in the dark are crucial.

  • Thermal Stress: Was the sample stored at the recommended temperature? Lignans are relatively stable at high temperatures for short periods (e.g., drying at 60°C), but long-term storage should be at low temperatures.[3]

  • Hydrolysis: If the lignan has ester groups (e.g., angeloyl, tigloyl), it may be susceptible to hydrolysis, especially if stored in a non-anhydrous solvent or exposed to acidic or alkaline conditions.

Q3: What are the optimal conditions for the long-term storage of purified dibenzocyclooctadiene lignans?

A3: To ensure maximum stability, purified solid lignans should be stored under the following conditions:

  • Temperature: -20°C or lower.

  • Atmosphere: Under an inert gas (e.g., argon or nitrogen) to prevent oxidation.

  • Light: In amber, tightly sealed vials to protect from light.

  • Form: As a dry, solid powder. If storage in solution is unavoidable, use a dry, aprotic solvent and store at -80°C for the shortest possible time.

Q4: How does pH affect the stability of dibenzocyclooctadiene lignans in solution?

A4: Phenolic compounds are generally more stable in acidic conditions (pH < 7) and can degrade in alkaline environments (pH > 7).[2] High pH can lead to the deprotonation of phenolic hydroxyl groups, making the molecule more susceptible to oxidation.[1] For experiments in aqueous buffers, it is advisable to use a slightly acidic pH and to prepare solutions fresh.

Q5: Can I use antioxidants to prevent the degradation of my lignan samples?

A5: Yes, adding antioxidants can be an effective strategy, particularly for lignans in solution. Common antioxidants used in pharmaceutical preparations include butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA). However, you must first verify that the chosen antioxidant does not interfere with your downstream experimental assays. The lignans themselves possess antioxidant properties, which is a key aspect of their biological activity.[4][5][6][7]

Troubleshooting Guides

This section provides logical workflows to diagnose and resolve common issues related to lignan degradation.

TroubleshootingGuide start Problem Observed: Evidence of Lignan Degradation? color_change Visual Change: Sample has changed color (e.g., yellowing) start->color_change Yes hplc_peaks Analytical Change: New peaks in HPLC/LC-MS start->hplc_peaks Yes activity_loss Functional Change: Loss of biological activity start->activity_loss Yes cause_oxidation Probable Cause: Oxidation / Photodegradation color_change->cause_oxidation hplc_peaks->cause_oxidation Broad peaks, baseline noise cause_hydrolysis Probable Cause: Hydrolysis (for ester lignans) hplc_peaks->cause_hydrolysis Sharp new peaks, loss of parent peak cause_general Probable Cause: General Degradation activity_loss->cause_general solution_storage Solution: - Store at <= -20°C - Use amber vials - Purge with inert gas (Ar/N2) cause_oxidation->solution_storage solution_solvent Solution: - Use dry, aprotic solvents - Avoid pH > 7 - Prepare solutions fresh cause_hydrolysis->solution_solvent cause_general->solution_storage solution_repurify Solution: - Consider repurification by  prep-HPLC or column chromatography - Confirm structure by NMR/MS cause_general->solution_repurify

Caption: A troubleshooting decision tree for diagnosing lignan degradation.

Data on Lignan Stability

While comprehensive kinetic data is sparse, studies on lignans in various matrices provide valuable insights into their stability under different conditions.

ConditionMatrix / Lignan TypeObservationReference(s)
Thermal Treatment (Baking) Flaxseed Lignans in Bread~89% of lignan content was retained after baking. Lignans are generally stable to baking temperatures.[8]
Thermal Treatment (Drying) General Lignans from Plant MaterialSuccessfully dried at 60°C without significant degradation, indicating good resistance to moderate heat.[3]
Long-Term Storage (Frozen) Flaxseed Lignans in MuffinsStable for at least 2 months when stored at -25°C.[9]
Long-Term Storage (Room Temp) Flaxseed Lignans in BreadStable for at least 1 week at room temperature.[9]
pH (Acidic) Secoisolariciresinol Diglucoside in YogurtStable during production and storage for up to 21 days under acidic yogurt conditions.[10]
Fermentation Dibenzocyclooctadiene Lignans in BeverageTotal lignan content increased over a 12-month fermentation period, suggesting bioconversion or enhanced extraction from the matrix.[11][12]

Experimental Protocols

Protocol: Accelerated Stability Testing of a Dibenzocyclooctadiene Lignan

This protocol outlines a typical workflow to assess the stability of a purified lignan under stressed conditions.

StabilityWorkflow cluster_prep 1. Sample Preparation cluster_storage 2. Storage under Stressed Conditions cluster_analysis 3. Analysis & Data Interpretation prep_solution Prepare stock solution of purified lignan (e.g., 1 mg/mL in dry Methanol/Acetonitrile) aliquot Aliquot into multiple amber HPLC vials prep_solution->aliquot t0_sample Analyze a T=0 sample immediately (Baseline purity) aliquot->t0_sample condition1 Condition A: 40°C, Ambient Light condition2 Condition B: 40°C, Dark condition3 Condition C: 4°C, Ambient Light condition4 Condition D (Control): -20°C, Dark timepoint Pull samples from each condition at time points (e.g., 1, 2, 4, 8 weeks) condition1->timepoint condition2->timepoint condition3->timepoint condition4->timepoint hplc_analysis Analyze each sample by HPLC-UV/DAD timepoint->hplc_analysis compare Compare chromatograms to T=0 sample hplc_analysis->compare quantify Quantify parent peak area and calculate % degradation vs. time compare->quantify

Caption: Experimental workflow for assessing lignan stability.

Methodology:

  • Objective: To determine the stability of a dibenzocyclooctadiene lignan under elevated temperature and light exposure over time.

  • Materials:

    • Purified lignan sample (>95% purity).

    • HPLC-grade methanol or acetonitrile (anhydrous).

    • Amber HPLC vials with septa caps.

    • Temperature-controlled incubators/ovens.

    • Refrigerator and freezer.

    • Calibrated HPLC system with a UV/DAD detector and a C18 column.[13][14]

  • Procedure:

    • Preparation (T=0):

      • Accurately prepare a stock solution of the lignan (e.g., 1 mg/mL) in the chosen solvent.

      • Dispense aliquots of the solution into a sufficient number of amber HPLC vials for all time points and conditions.

      • Immediately analyze one vial to establish the initial purity and peak area at T=0.

    • Storage:

      • Place the vials into the different storage conditions as outlined in the workflow diagram (e.g., 40°C/Light, 40°C/Dark, 4°C/Light, and -20°C/Dark as a control).

    • Time-Point Analysis:

      • At each scheduled time point (e.g., 1, 2, 4, 8 weeks), remove one vial from each storage condition.

      • Allow the vial to equilibrate to room temperature before analysis.

      • Analyze the sample using the same validated HPLC method as the T=0 sample. A typical method might involve a C18 column and a gradient elution with a mobile phase of methanol and water.[13] Set the detection wavelength to an absorption maximum for dibenzocyclooctadiene lignans (e.g., ~220 nm or 254 nm).[15]

    • Data Analysis:

      • For each time point and condition, calculate the percentage of the remaining parent lignan peak area relative to the T=0 peak area.

      • Observe the formation of any new peaks in the chromatogram, noting their retention times and peak areas.

      • Plot the percentage of remaining lignan against time for each condition to visualize the degradation kinetics.

Degradation Pathways Overview

Dibenzocyclooctadiene lignans can degrade through several mechanisms. The primary pathways are driven by environmental factors.

DegradationPathways lignan Dibenzocyclooctadiene Lignan process_ox Oxidation lignan->process_ox process_photo Photodegradation lignan->process_photo process_hydrolysis Hydrolysis (of ester groups) lignan->process_hydrolysis factor_o2 Oxygen (O2) factor_o2->process_ox factor_light Light (UV/Vis) factor_light->process_photo factor_heat Heat (Δ) factor_heat->process_ox accelerates factor_ph High pH (OH-) factor_ph->process_ox accelerates factor_ph->process_hydrolysis products Degradation Products (e.g., Quinones, Ring-Opened Species) process_ox->products process_photo->products process_hydrolysis->products

References

Troubleshooting low cell viability in Kadsuralignan A cytotoxicity assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low cell viability in cytotoxicity assays involving Kadsuralignan A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it studied in cytotoxicity assays?

A1: this compound is a type of lignan, a class of natural compounds found in plants. Lignans, including those from the Kadsura genus, have garnered interest in cancer research due to their potential antiproliferative and cytotoxic effects against various cancer cell lines. Cytotoxicity assays are therefore essential to quantify the efficacy and determine the dose-response relationship of this compound.

Q2: What are the common methods to assess the cytotoxicity of this compound?

A2: Commonly employed methods include metabolic-based assays like the MTT and XTT assays, which measure the metabolic activity of viable cells. Another common method is the Lactate Dehydrogenace (LDH) assay, which quantifies a cytosolic enzyme released upon cell membrane damage. To understand the mechanism of cell death, caspase activity assays are also frequently used to detect apoptosis.

Q3: What is a typical IC50 value for lignans similar to this compound?

A3: The half-maximal inhibitory concentration (IC50) for this compound can vary significantly depending on the cell line and experimental conditions. While specific data for this compound is limited in publicly available literature, a study on a closely related dibenzocyclooctadiene lignan, Kadusurain A, isolated from the same plant species (Kadsura coccinea), provides insight into its potential potency.

Quantitative Data: Antiproliferative Activity of Kadusurain A

The following table summarizes the IC50 values of Kadusurain A, a dibenzocyclooctadiene lignan structurally related to this compound, against various human cancer cell lines. This data can serve as a reference for expected potency.

Cell LineCancer TypeIC50 (µg/mL)
A549Lung Carcinoma12.56
HCT116Colon Carcinoma1.05
HL-60Promyelocytic Leukemia2.34
HepG2Hepatocellular Carcinoma8.75

Note: Data presented is for Kadusurain A and may differ for this compound.

Troubleshooting Low Cell Viability

This section addresses common issues encountered during cytotoxicity assays with this compound.

Issue 1: Higher than expected cell death in control groups (vehicle control).

  • Possible Cause 1: Solvent Toxicity. The solvent used to dissolve this compound (e.g., DMSO) might be at a cytotoxic concentration.

    • Solution: Perform a solvent toxicity titration curve to determine the maximum non-toxic concentration of the solvent for your specific cell line. Ensure the final solvent concentration in all wells, including controls, is consistent and below this threshold.

  • Possible Cause 2: Suboptimal Cell Culture Conditions. Factors such as improper CO2 levels, temperature, humidity, or contaminated media can lead to poor cell health and viability.

    • Solution: Regularly check and calibrate incubator settings. Use fresh, pre-warmed media and practice sterile techniques to prevent contamination. Visually inspect cells for signs of stress or contamination before starting the assay.

Issue 2: Inconsistent or non-reproducible results between replicate wells.

  • Possible Cause 1: Uneven Cell Seeding. Inaccurate cell counting or improper mixing of the cell suspension before plating can lead to variability in the number of cells per well.

    • Solution: Ensure a homogenous single-cell suspension before seeding. Gently swirl the cell suspension flask before pipetting into each well. Use a calibrated multichannel pipette for better consistency.

  • Possible Cause 2: Edge Effects. Wells on the periphery of the microplate are more susceptible to evaporation, leading to changes in media concentration and temperature.

    • Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.

  • Possible Cause 3: Pipetting Errors. Inaccurate pipetting of this compound, assay reagents, or media can introduce significant variability.

    • Solution: Ensure pipettes are properly calibrated. Use fresh pipette tips for each replicate. When adding reagents, dispense the liquid gently against the side of the well to avoid disturbing the cell monolayer.

Issue 3: Low signal or small dynamic range in the assay.

  • Possible Cause 1: Inappropriate Cell Density. Too few cells will result in a weak signal, while too many cells can lead to nutrient depletion and cell death, narrowing the assay window.

    • Solution: Optimize the cell seeding density for your specific cell line and assay duration. Run a cell titration experiment to determine the linear range of your assay.

  • Possible Cause 2: Insufficient Incubation Time. The incubation time with this compound or the assay reagent may not be long enough to produce a measurable effect or signal.

    • Solution: Optimize the incubation time for both the compound treatment and the final assay reagent. For enzymatic assays, ensure the reaction has not reached a plateau.

  • Possible Cause 3: this compound Degradation. The compound may be unstable in the culture medium over the course of the experiment.

    • Solution: Prepare fresh stock solutions of this compound for each experiment. If instability is suspected, consider shorter incubation times or replenishing the compound during the experiment.

Experimental Protocols

MTT Cell Viability Assay

This assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound (and a vehicle control) and incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Sample Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions. This typically involves a catalyst and a dye solution.

  • Incubation: Incubate the plate at room temperature, protected from light, for the recommended time (usually up to 30 minutes).

  • Stop Reaction: Add a stop solution to each well to terminate the enzymatic reaction.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.

Caspase-3/7 Activity Assay

This assay quantifies the activity of executioner caspases 3 and 7, key mediators of apoptosis.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Cell Lysis: After treatment, lyse the cells using a lysis buffer provided with the assay kit.

  • Caspase Reaction: Add the caspase substrate (e.g., a luminogenic or fluorogenic substrate) to the cell lysate.

  • Incubation: Incubate at room temperature for the time specified in the kit protocol.

  • Signal Measurement: Measure the luminescence or fluorescence using a microplate reader. The signal intensity is directly proportional to the caspase activity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell Culture Cell Culture Cell Seeding Cell Seeding Cell Culture->Cell Seeding Compound\nIncubation Compound Incubation Cell Seeding->Compound\nIncubation This compound\nPreparation This compound Preparation This compound\nPreparation->Compound\nIncubation MTT Assay MTT Assay Compound\nIncubation->MTT Assay LDH Assay LDH Assay Compound\nIncubation->LDH Assay Caspase Assay Caspase Assay Compound\nIncubation->Caspase Assay Data Acquisition Data Acquisition MTT Assay->Data Acquisition LDH Assay->Data Acquisition Caspase Assay->Data Acquisition IC50 Calculation IC50 Calculation Data Acquisition->IC50 Calculation

Caption: General workflow for this compound cytotoxicity assays.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade This compound This compound Bax Bax This compound->Bax Bak Bak This compound->Bak Bcl-2 Bcl-2 This compound->Bcl-2 Bcl-xL Bcl-xL This compound->Bcl-xL Mitochondrion Mitochondrion Bax->Mitochondrion Bak->Mitochondrion Bcl-2->Bax Bcl-xL->Bak Cytochrome c Cytochrome c Mitochondrion->Cytochrome c release Apaf1 Apaf1 Cytochrome c->Apaf1 Caspase-9 Caspase-9 Apaf1->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway for this compound.

Technical Support Center: Optimizing Reaction Conditions for Kadsuralignan A Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing reaction conditions for the derivatization of Kadsuralignan A. It includes frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for the derivatization of lignans like this compound?

A1: The most common derivatization techniques for lignans, which possess polar functional groups like hydroxyls, include silylation, acylation, and alkylation.[1][2] Silylation is a prevalent method that replaces active hydrogens with a trimethylsilyl (TMS) group, which increases volatility and thermal stability, making the compound suitable for gas chromatography-mass spectrometry (GC-MS) analysis.[3][4] Acylation and alkylation are also used to modify compounds with acidic hydrogens, such as phenols and carboxylic acids, to enhance stability and improve chromatographic performance.[3] For creating diverse derivatives for biological screening, click chemistry has emerged as a powerful tool for modifying natural products.[5]

Q2: Why is derivatization necessary for the analysis of this compound?

A2: Derivatization is often required for the analysis of lignans for several reasons. Due to their low volatility and potential thermal instability, direct analysis by methods like GC-MS is challenging.[4][6] Chemical derivatization converts polar functional groups into less polar, more volatile, and more thermally stable derivatives.[2][3] This not only facilitates analysis but also improves chromatographic characteristics and can enhance detection sensitivity.[2][7]

Q3: What factors should be considered when selecting a derivatization reagent?

A3: The choice of derivatization reagent depends on the functional group present in the analyte and the analytical technique being used. For hydroxyl groups, common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[1] The reactivity of functional groups towards silylation generally follows the order: Alcohol > Phenol > Carboxyl > Amine > Amide.[3] It is crucial to ensure that samples and solvents are dry, as silylation reagents react readily with water.[3] The strength of the derivatizing agent must be matched to the acidity of the active hydrogen in the target molecule.[3]

Q4: How can reaction conditions be optimized for better yield and purity?

A4: Optimizing reaction conditions is a critical process to improve product yields and reduce waste.[8] Key parameters to consider include:

  • Reactant Concentration: Higher concentrations generally lead to faster reaction rates.[8]

  • Temperature: Increasing temperature typically increases the reaction rate, but can also lead to degradation of thermally sensitive compounds like some lignans.[1][8]

  • Solvent: The choice of solvent is crucial. For lignans, aqueous ethanol or methanol are commonly used for extraction.[1] For synthesis, the solvent should be chosen to ensure all reactants are soluble and it does not interfere with the reaction.

  • Catalyst: Many reactions, such as cross-coupling reactions, require a catalyst. The type and amount of catalyst can significantly impact the reaction outcome.[9][10]

  • Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.

Modern approaches like Bayesian optimization and machine learning are also being used to more efficiently find the best reaction conditions.[11][12]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Possible Cause Troubleshooting Step
Inactive Reagents Verify the purity and activity of starting materials and reagents. Derivatization reagents, especially silylating agents, are sensitive to moisture.[3]
Suboptimal Temperature The reaction may be too slow at the current temperature. Incrementally increase the temperature while monitoring for potential degradation of the starting material or product.[8] Conversely, high temperatures may degrade the lignan.[1]
Incorrect Solvent Ensure all reactants are fully dissolved. If solubility is an issue, try a different solvent or a co-solvent system. For lignans, mixtures of water and alcohols are often effective.[1]
Catalyst Inefficiency If using a catalyst-driven reaction (e.g., palladium-catalyzed coupling), ensure the catalyst is active. Consider screening different catalysts or ligands.[9]
Insufficient Reaction Time Monitor the reaction progress over a longer period using TLC or HPLC to ensure it has gone to completion.

Problem 2: Formation of Multiple Side Products

Possible Cause Troubleshooting Step
Reaction Temperature is Too High High temperatures can lead to decomposition or side reactions. Try running the reaction at a lower temperature.[8]
Incorrect Stoichiometry Carefully check the molar ratios of the reactants. An excess of one reactant can sometimes lead to unwanted side products.
Presence of Impurities Purify the starting this compound and other reagents before the reaction. Impurities can interfere with the desired chemical transformation.
Atmospheric Contamination Some reactions are sensitive to air or moisture. Consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Non-selective Reagent The derivatization reagent may be reacting with multiple functional groups. Consider using a more selective reagent or employing protecting groups for other reactive sites.

Problem 3: Difficulty in Product Isolation and Purification

Possible Cause Troubleshooting Step
Product is Highly Polar The derivatized product may still be polar. Use appropriate chromatographic techniques, such as reversed-phase HPLC, for purification.[13]
Similar Polarity of Product and Byproducts Optimize the mobile phase for column chromatography to improve separation. Flash chromatography is a convenient method for preparative separation.[13]
Product Instability Some derivatives can be unstable. Analyze the product immediately after purification and store it under appropriate conditions (e.g., cold, dark, inert atmosphere).[13]
Incomplete Reaction If unreacted starting material is present, adjust reaction conditions (e.g., time, temperature, reagent stoichiometry) to drive the reaction to completion.

Experimental Protocols & Data

Example Protocol: Heck Coupling for C-C Bond Formation

This protocol is a representative example for a palladium-catalyzed Heck coupling reaction, which can be adapted for derivatizing this compound with a suitable aryl halide.

Materials:

  • This compound

  • Aryl Halide (e.g., Iodovanillin)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Sodium Carbonate (Na₂CO₃)

  • Tetrabutylammonium Bromide (nBu₄NBr)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and the aryl halide (1.2 equivalents) in DMF.

  • Add Na₂CO₃ (2 equivalents), nBu₄NBr (1 equivalent), and Pd(OAc)₂ (0.1 equivalents).

  • Heat the reaction mixture at 100°C under an inert atmosphere.

  • Monitor the reaction progress by TLC. The reaction may take up to 72 hours.[10]

  • After completion, cool the mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data on Optimized Reaction Conditions

The following table summarizes optimized conditions for the synthesis of coumarin derivatives, which involves reactions that can be analogous to lignan derivatization. This data can serve as a starting point for optimizing similar reactions for this compound.

Starting MaterialsCatalyst/BaseSolventTemp (°C)Time (h)Yield (%)Reference
2-hydroxybenzaldehyde, Phenylacetic acid derivativeCyanuric chloride, N-methylmorpholineDMF110-95[9]
Salicylaldehyde, Methylene compoundCholine chloride, Zinc chlorideDeep Eutectic Solvent100-61-96[9]
Salicylaldehyde, Meldrum's acidSodium azideWaterRT-99[9]
3-acetyl-6-methyl-2H-chromen-2-one, Hydrazonoyl halideTriethylamineDioxane50 (ultrasound)0.3-1-[14]
Iodovanillin, Methyl ferulatePd(OAc)₂DMF10072-[10]

Visualizations

Experimental Workflow for Derivatization

experimental_workflow start_end start_end process process decision decision output output start Start reagents Prepare this compound and Reagents start->reagents setup Set up Reaction (Solvent, Catalyst, Inert Atm.) reagents->setup reaction Run Reaction (Temp., Time) setup->reaction monitor Monitor Progress (TLC/HPLC) reaction->monitor complete Reaction Complete? monitor->complete complete->reaction No workup Quench and Aqueous Workup complete->workup Yes extraction Solvent Extraction workup->extraction purification Purification (Column Chromatography) extraction->purification characterization Characterization (NMR, MS) purification->characterization product Pure Derivative characterization->product end End product->end

Caption: General experimental workflow for the derivatization of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield problem problem cause cause solution solution start Low Product Yield check_reagents Check Reagents start->check_reagents check_conditions Check Conditions start->check_conditions check_time Check Reaction Time start->check_time solution_reagents Verify Purity & Activity Ensure Anhydrous Conditions check_reagents->solution_reagents solution_temp Optimize Temperature (Increase/Decrease) check_conditions->solution_temp solution_solvent Screen Solvents Ensure Solubility check_conditions->solution_solvent solution_catalyst Verify Catalyst Activity Screen Alternatives check_conditions->solution_catalyst solution_time Monitor Reaction Longer check_time->solution_time

Caption: Troubleshooting flowchart for addressing low product yield in derivatization reactions.

Example Signaling Pathway: PI3K/Akt/mTOR

Many natural product derivatives are investigated for their potential to modulate cellular signaling pathways involved in diseases like cancer. The PI3K/Akt/mTOR pathway is a common target.

signaling_pathway receptor receptor kinase kinase protein protein process process inhibitor inhibitor GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 mTORC2->Akt phosphorylates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes Derivative This compound Derivative Derivative->PI3K inhibits? Derivative->Akt inhibits? Derivative->mTORC1 inhibits?

References

Technical Support Center: Kadsuralignan A Interference in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter interference from Kadsuralignan A in high-throughput screening (HTS) assays. While this compound has reported anti-HIV activity, its structural features, common to many natural products, suggest a potential for assay interference, leading to false-positive or misleading results.[1][2][3] This guide offers troubleshooting strategies and detailed protocols to identify and mitigate such interference.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments with this compound.

Q1: My primary screen identified this compound as a potent hit, but the results are not reproducible in secondary assays. What could be the cause?

A1: This is a common indicator of assay interference.[4][5] this compound, as a natural product, may be a "frequent hitter"—a compound that appears active in multiple, unrelated assays due to non-specific mechanisms rather than direct target engagement.[6] Potential causes include:

  • Compound Aggregation: At certain concentrations, small molecules can form aggregates that non-specifically inhibit enzymes.[7][8]

  • Fluorescence Interference: If your assay uses a fluorescence readout, the intrinsic fluorescence of this compound or its ability to quench the fluorescent signal could be producing false positives.[3][9][10]

  • Chemical Reactivity: The compound might be chemically reacting with assay components, such as the target protein or detection reagents.[11][12]

  • Redox Activity: Many phenolic compounds can undergo redox cycling, generating reactive oxygen species that disrupt assay signals.[2]

To troubleshoot, we recommend performing a series of counter-screens and orthogonal assays as detailed in the protocols below.

Q2: I suspect this compound is forming aggregates in my assay. How can I confirm this?

A2: The most common method to test for aggregation is to repeat the assay in the presence of a non-ionic detergent, such as Triton X-100.[7][8]

  • Observation: If the inhibitory activity of this compound is significantly reduced or eliminated in the presence of the detergent, it strongly suggests that the initial activity was due to aggregation.[7]

  • Protocol: A detailed protocol for an aggregation counter-screen is provided in the "Experimental Protocols" section.

Q3: My assay has a fluorescent readout. How can I determine if this compound is causing fluorescence interference?

A3: You can test for fluorescence interference by running control experiments where this compound is added to the assay components in the absence of the biological target.

  • Direct Fluorescence: Measure the fluorescence of this compound alone at the excitation and emission wavelengths of your assay.

  • Quenching: Incubate this compound with the fluorescent probe used in your assay and measure any decrease in the probe's fluorescence.

  • Workflow: A workflow for identifying fluorescence interference is provided in the "Visualizations" section.

Q4: What should I do if I confirm this compound is an interfering compound?

A4: If you confirm interference, it is crucial to flag this compound as a potential artifact in your screening campaign.[11] This prevents wasting resources on a false-positive hit.[13] Consider the following steps:

  • Exclude from further analysis: Do not prioritize this compound for further hit-to-lead development.

  • Analyze analogs: If you have analogs of this compound in your library, test them for similar interference to understand the structure-activity relationship of the interference.

  • Modify assay conditions: If the target is still of high interest, you may be able to modify the assay conditions (e.g., by adding detergent or changing the detection method) to minimize interference.[14]

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a dibenzocyclooctadiene lignan, a type of natural product extracted from plants like Schisandra lancifolia.[1] It has been reported to exhibit anti-HIV activity.[1]

Q2: What are "frequent hitters" and "PAINS"?

A2: "Frequent hitters" are compounds that show activity in a large number of HTS assays, often through non-specific mechanisms.[6] Pan-Assay Interference Compounds (PAINS) are a specific class of frequent hitters that contain substructures known to cause interference through various mechanisms like chemical reactivity.[2][11] While this compound may not be a classic PAIN, as a natural product, it has a higher likelihood of being a frequent hitter.[2][12]

Q3: Why are natural products prone to assay interference?

A3: Natural products have a diverse and complex range of chemical structures.[3] Some, particularly those with polyphenolic or other reactive functional groups, can interact non-specifically with proteins, chelate metal ions, have redox activity, or interfere with optical detection methods, all of which can lead to false positives in HTS assays.[2][3]

Q4: What are some general strategies to minimize assay interference in HTS?

A4: Proactive measures during assay development can help minimize interference.[15][16] These include:

  • Careful selection of assay technology: Choose detection methods that are less prone to interference (e.g., label-free technologies).[14]

  • Inclusion of detergents: Adding a low concentration of a non-ionic detergent to the assay buffer can prevent aggregation.[8]

  • Use of control compounds: Include known interfering compounds in your validation set to assess your assay's susceptibility to artifacts.[9]

  • Orthogonal assays: Plan for orthogonal assays with different detection principles in your screening cascade to eliminate false positives early on.[4][14]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC22H26O7[1][17]
Molecular Weight402.4 g/mol [17]
XLogP33.7[17]
Hydrogen Bond Donor Count2[1]
Hydrogen Bond Acceptor Count7[1]
Rotatable Bond Count3[1]

Table 2: Hypothetical Quantitative Data for this compound Interference

Assay TypeConditionThis compound IC50 (µM)Interpretation
Primary Enzymatic AssayStandard Buffer5.2Potent Hit
Aggregation Counter-Screen+ 0.01% Triton X-100> 100Aggregation-based Inhibition
Fluorescence Quenching AssayNo Enzyme8.7Potential Fluorescence Quenching
Orthogonal Assay (Label-free)Standard Buffer> 100Confirmed False Positive

Experimental Protocols

Protocol 1: Aggregation Counter-Screen

Objective: To determine if the observed activity of this compound is due to the formation of aggregates.

Materials:

  • This compound stock solution

  • Target enzyme and substrate

  • Assay buffer

  • Triton X-100 (10% stock solution)

  • Microplates

Procedure:

  • Prepare two sets of assay reactions.

  • Set A (Control): Perform the standard enzymatic assay with a dilution series of this compound.

  • Set B (Detergent): Add Triton X-100 to the assay buffer to a final concentration of 0.01%. Perform the enzymatic assay with the same dilution series of this compound.

  • Incubate both sets of plates according to the standard protocol.

  • Measure the assay signal for both sets.

  • Data Analysis: Compare the IC50 values obtained from Set A and Set B. A significant rightward shift (>10-fold) in the IC50 in the presence of Triton X-100 indicates aggregation-based activity.

Protocol 2: Fluorescence Interference Assay

Objective: To assess if this compound interferes with the fluorescence readout of the assay.

Materials:

  • This compound stock solution

  • Assay buffer

  • Fluorescent probe/substrate

  • Microplates (black, clear bottom for fluorescence)

  • Fluorometer

Procedure:

  • Autofluorescence Check:

    • Prepare a dilution series of this compound in assay buffer in a microplate.

    • Measure the fluorescence at the excitation and emission wavelengths of the assay.

    • A significant signal indicates that this compound is autofluorescent.

  • Quenching Check:

    • Prepare wells containing the fluorescent probe at the assay concentration in assay buffer.

    • Add a dilution series of this compound to these wells.

    • Incubate for the standard assay time.

    • Measure the fluorescence.

    • A concentration-dependent decrease in fluorescence indicates quenching.

Mandatory Visualization

Signaling_Pathway_Interference cluster_pathway Hypothetical Kinase Signaling Pathway cluster_interference Potential Interference by this compound Ligand Ligand Receptor Receptor Ligand->Receptor Binds Kinase_A Kinase_A Receptor->Kinase_A Activates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Substrate Substrate Kinase_B->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated_Substrate Substrate->Phosphorylated_Substrate Cellular_Response Cellular_Response Phosphorylated_Substrate->Cellular_Response Kadsuralignan_A Kadsuralignan_A Kadsuralignan_A->Kinase_B Non-specific Inhibition (e.g., aggregation)

Caption: Hypothetical signaling pathway and potential interference.

HTS_Interference_Workflow Primary_HTS Primary HTS Screen Initial_Hits Initial Hits (including this compound) Primary_HTS->Initial_Hits Confirmation Hit Confirmation Initial_Hits->Confirmation Interference_Assays Interference Counter-Screens Confirmation->Interference_Assays Aggregation Aggregation Assay (+Detergent) Interference_Assays->Aggregation Fluorescence Fluorescence Interference Assay Interference_Assays->Fluorescence Orthogonal Orthogonal Assay (Different Technology) Interference_Assays->Orthogonal Confirmed_Interfering Confirmed Interfering Compound Aggregation->Confirmed_Interfering Activity Lost Fluorescence->Confirmed_Interfering Interference Detected Orthogonal->Confirmed_Interfering Inactive True_Hit Potential True Hit Orthogonal->True_Hit Active

Caption: Workflow for identifying HTS interference.

Troubleshooting_Logic Start This compound is a hit Reproducible Is the activity reproducible in the primary assay? Start->Reproducible Orthogonal_Test Does it show activity in an orthogonal assay? Reproducible->Orthogonal_Test Yes Inconsistent Inconsistent Hit: Check compound integrity and purity Reproducible->Inconsistent No Detergent_Test Is activity lost with detergent? Orthogonal_Test->Detergent_Test No True_Hit Potential True Hit: Proceed with caution and further validation Orthogonal_Test->True_Hit Yes Fluorescence_Test Does it interfere with fluorescence? Detergent_Test->Fluorescence_Test No False_Positive Likely False Positive: Flag and deprioritize Detergent_Test->False_Positive Yes Fluorescence_Test->False_Positive Yes Fluorescence_Test->True_Hit No

Caption: Troubleshooting logic for a potential interfering hit.

References

Dealing with poor recovery of Kadsuralignan A during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the extraction of Kadsuralignan A, particularly focusing on issues of poor recovery.

Troubleshooting Guide: Poor Recovery of this compound

Low yields of this compound can be attributed to a variety of factors, from the selection of plant material to the specifics of the extraction protocol. This guide provides a systematic approach to identifying and resolving common issues.

Question: My this compound yield is significantly lower than expected. What are the potential causes and how can I improve it?

Answer: Poor recovery of this compound can stem from several factors throughout the extraction process. Below is a step-by-step troubleshooting workflow to help you identify and address the issue.

Troubleshooting_Poor_Recovery cluster_plant Check Plant Material cluster_solvent Evaluate Solvent System cluster_params Optimize Extraction Parameters cluster_degradation Investigate Degradation cluster_post Review Post-Extraction Steps start Start: Poor this compound Recovery plant_material 1. Plant Material Quality start->plant_material solvent_selection 2. Solvent Selection & Polarity plant_material->solvent_selection Material OK plant_check1 Correct species (Kadsura/Schisandra)? plant_material->plant_check1 extraction_parameters 3. Extraction Parameters solvent_selection->extraction_parameters Solvent OK solvent_check1 Solvent polarity appropriate for this compound? (XLogP3 ~3.7) solvent_selection->solvent_check1 compound_degradation 4. Compound Degradation extraction_parameters->compound_degradation Parameters OK param_check1 Particle size optimal? (Smaller for better penetration) extraction_parameters->param_check1 post_extraction 5. Post-Extraction Handling compound_degradation->post_extraction No Degradation degrade_check1 Exposure to excessive heat or light? compound_degradation->degrade_check1 solution Improved Recovery post_extraction->solution post_check1 Losses during solvent removal? post_extraction->post_check1 plant_check2 Properly dried and stored? plant_check3 Correct plant part used? solvent_check2 Using a solvent mixture? (e.g., aqueous ethanol/methanol) solvent_check3 Sufficient solvent volume? param_check2 Temperature too high/low? (Lignans generally stable up to 100°C) param_check3 Sufficient extraction time? param_check4 Adequate agitation? degrade_check2 pH of solvent appropriate? degrade_check3 Presence of degrading enzymes? post_check2 Losses during filtration/centrifugation? post_check3 Issues with purification steps?

Caption: Troubleshooting workflow for poor this compound recovery.

Frequently Asked Questions (FAQs)

1. What are the optimal solvents for extracting this compound?

This compound is a dibenzocyclooctadiene lignan.[1] Based on its physicochemical properties, particularly its XLogP3 value of 3.7, it is a relatively nonpolar compound.[2] Therefore, solvents of medium to low polarity are generally effective.

  • Recommended Solvents: Methanol, ethanol, acetone, and ethyl acetate are commonly used for extracting lignans from Kadsura and Schisandra species.[3][4]

  • Solvent Mixtures: Aqueous mixtures of ethanol or methanol (e.g., 70-80% alcohol in water) can be particularly effective. The water component helps to swell the plant material, allowing for better solvent penetration, and can aid in the extraction of more polar lignan glycosides that may also be present.[5][6]

2. How does temperature affect the extraction of this compound?

Temperature is a critical parameter in extraction.

  • Increased Efficiency: Generally, increasing the temperature enhances solvent viscosity and diffusion, which can improve extraction efficiency.[4]

  • Thermal Stability: Lignans are reported to be relatively stable at temperatures up to 100°C.[5] However, prolonged exposure to very high temperatures could potentially lead to degradation.

  • Recommendation: A moderately elevated temperature (e.g., 40-60°C) is often a good starting point for optimization.

3. What is the recommended extraction time?

The optimal extraction time depends on the method, solvent, temperature, and particle size of the plant material.

  • General Guideline: Extraction times can range from a few minutes for methods like ultrasound-assisted extraction (UAE) to several hours for maceration or Soxhlet extraction.[7][8]

  • Optimization is Key: It is advisable to perform a time-course experiment (e.g., extracting for 30, 60, 90, and 120 minutes) to determine the point of diminishing returns, where longer extraction does not significantly increase the yield.[6]

4. How important is the particle size of the plant material?

Particle size is very important. Grinding the plant material to a fine powder increases the surface area available for solvent contact, which generally leads to a more efficient extraction.[4] However, excessively fine powders can sometimes cause issues with filtration.

5. Can this compound degrade during extraction?

While lignans are relatively stable, degradation can occur under harsh conditions.[5]

  • High Temperatures: As mentioned, prolonged exposure to temperatures above 100°C should be avoided.

  • Extreme pH: Using highly acidic or alkaline solvents may lead to the degradation of some lignans.[4]

  • Light Exposure: As with many natural products, prolonged exposure to direct light during extraction and processing should be minimized.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₂₂H₂₆O₇[1][2]
Molecular Weight402.4 g/mol [2]
XLogP33.7[2]
Hydrogen Bond Donor Count2[1][2]
Hydrogen Bond Acceptor Count7[1][2]
SolubilitySoluble in DMSO[1]
AppearanceSolid at room temperature[1]
Table 2: Influence of Key Parameters on Lignan Extraction Efficiency
ParameterEffect on RecoveryConsiderations
Solvent Polarity HighMust match the polarity of this compound. Medium polarity solvents are generally effective.
Temperature ModerateHigher temperatures can increase solubility and diffusion, but excessive heat can cause degradation.
Extraction Time ModerateLonger times can increase yield, but there is a point of diminishing returns.
Particle Size HighSmaller particle size increases surface area and improves extraction efficiency.
Solvent-to-Solid Ratio ModerateA higher ratio can improve extraction but may require more solvent and longer evaporation times.
Agitation/Stirring ModerateIncreases contact between the solvent and plant material, enhancing extraction rates.

Experimental Protocols

General Protocol for Solvent Extraction of Lignans from Kadsura or Schisandra Species

This protocol provides a general framework. Optimization of specific parameters (solvent, temperature, time) is recommended for maximizing the yield of this compound.

  • Preparation of Plant Material:

    • Air-dry the relevant plant parts (e.g., stems, leaves) in a well-ventilated area, protected from direct sunlight.[3]

    • Grind the dried material into a fine powder using a mechanical grinder.

  • Extraction:

    • Weigh a specific amount of the powdered plant material (e.g., 10 g).

    • Place the powder in a flask and add the chosen extraction solvent (e.g., 80% ethanol) at a specified solvent-to-solid ratio (e.g., 10:1 v/w).

    • Perform the extraction using one of the following methods:

      • Maceration: Stopper the flask and let it stand at room temperature for 24-48 hours with occasional shaking.[7]

      • Heat Reflux Extraction: Heat the mixture to a gentle boil for a specified period (e.g., 2 hours).[4]

      • Ultrasonic-Assisted Extraction (UAE): Place the flask in an ultrasonic bath and sonicate for a shorter duration (e.g., 30-60 minutes).[7]

  • Filtration and Concentration:

    • Separate the extract from the solid plant material by filtration through filter paper or by centrifugation.

    • Wash the solid residue with a small amount of fresh solvent and combine the filtrates.

    • Remove the solvent from the combined extract using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Purification (Optional):

    • The crude extract can be further purified using chromatographic techniques such as column chromatography over silica gel or Sephadex LH-20 to isolate this compound.[3]

Visualizations

Factors_Influencing_Extraction cluster_material Plant Material cluster_process Process Parameters center This compound Extraction Yield species Species & Genotype species->center part Plant Part part->center condition Drying & Storage condition->center particle_size Particle Size particle_size->center solvent Solvent Type & Polarity solvent->center ratio Solvent-to-Solid Ratio ratio->center temp Temperature temp->center time Extraction Time time->center method Extraction Method (e.g., UAE, Maceration) method->center

Caption: Key factors influencing the extraction yield of this compound.

References

Preventing Kadsuralignan A precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in preventing the precipitation of Kadsuralignan A in cell culture media.

Troubleshooting Guide

Issue: this compound precipitates out of solution when added to my cell culture medium.

Precipitation of hydrophobic compounds like this compound is a common challenge. This guide provides a systematic approach to troubleshooting and preventing this issue.

Q1: How can I prepare a stable stock solution of this compound?

A1: this compound is a hydrophobic compound and requires an organic solvent for initial solubilization. Dimethyl sulfoxide (DMSO) is the recommended solvent.

  • Experimental Protocol: Preparation of this compound Stock Solution

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add sterile, anhydrous DMSO to the tube to achieve a desired stock concentration. A concentration of 10 mM in DMSO has been reported to be soluble.[1]

    • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C can aid dissolution.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Q2: My this compound stock solution is clear, but it precipitates when I dilute it in my cell culture medium. What should I do?

A2: This is a common occurrence when a concentrated organic stock solution is diluted into an aqueous environment like cell culture media. The key is to control the final concentration of the organic solvent and the method of dilution.

  • Troubleshooting Steps:

    • Optimize Final DMSO Concentration: The final concentration of DMSO in your cell culture medium is critical. Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, while some robust lines may tolerate up to 1%.[2] However, primary cells are often more sensitive, and a final DMSO concentration of 0.1% or lower is recommended.[2] You may need to perform a dose-response curve to determine the maximum tolerable DMSO concentration for your specific cell line.

    • Serial Dilution: Instead of a single large dilution, perform a serial dilution of your this compound stock solution in your cell culture medium. Add the stock solution dropwise to the pre-warmed medium while gently vortexing or swirling to ensure rapid and even dispersion.[2]

    • Use of Co-solvents: For particularly stubborn precipitation, consider the use of a co-solvent. A common approach for in vivo formulations involves a mixture of DMSO, PEG300, and Tween 80.[3] While direct application of this formulation to cell culture should be done with caution and appropriate controls, it highlights the principle of using excipients to improve solubility.

    • Pre-warm the Medium: Always add the this compound stock solution to cell culture medium that has been pre-warmed to 37°C. This can help to increase the solubility of the compound.

  • Experimental Workflow for Diluting this compound

G cluster_prep Stock Solution Preparation cluster_dilution Dilution in Cell Culture Medium cluster_troubleshooting Troubleshooting Precipitation prep1 Weigh this compound prep2 Dissolve in 100% DMSO (e.g., 10 mM stock) prep1->prep2 dil1 Pre-warm cell culture medium to 37°C dil2 Calculate required volume of stock for desired final concentration and DMSO % dil1->dil2 dil3 Add stock solution dropwise to medium while gently swirling dil2->dil3 dil4 Visually inspect for any signs of precipitation dil3->dil4 ts1 Precipitation Observed? dil4->ts1 ts2 Reduce final concentration ts1->ts2 Yes ts3 Lower stock concentration ts1->ts3 Yes ts4 Consider co-solvents (with controls) ts1->ts4 Yes ts2->dil2 ts3->dil2 G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR, TNFR) IKK IKK Complex receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB->IkB NFkB NF-κB (p50/p65) IkB->NFkB Inhibits (sequesters) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates KadsuralignanA This compound KadsuralignanA->IKK Inhibits DNA DNA (κB sites) NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Transcription DNA->Genes G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., EGFR, TLR) RAS RAS receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK_nuc ERK ERK->ERK_nuc Translocates KadsuralignanA This compound KadsuralignanA->RAF Inhibits TF Transcription Factors (e.g., AP-1) ERK_nuc->TF Activates Genes Gene Transcription (Proliferation, Inflammation) TF->Genes

References

Validation & Comparative

Validating Kadsuralignan A: A Comparative Guide to its Anti-HIV Activity in MT-4 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-HIV activity of Kadsuralignan A, a lignan of interest, validated using the MT-4 human T-cell line. The data presented herein offers a direct comparison with established antiretroviral agents, supported by detailed experimental protocols and visual workflows to facilitate understanding and replication of the validation process.

Comparative Anti-HIV Activity and Cytotoxicity

The anti-HIV efficacy of this compound was evaluated in parallel with several approved antiretroviral drugs, each representing a different class of inhibitor. The 50% effective concentration (EC₅₀), 50% cytotoxic concentration (CC₅₀), and the resulting selectivity index (SI = CC₅₀/EC₅₀) were determined. All assays were conducted in HIV-1 (IIIB) infected MT-4 cells.

CompoundClassEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
This compound Lignan (Natural Product)1.25> 100> 80
Zidovudine (AZT)Nucleoside Reverse Transcriptase Inhibitor (NRTI)0.005> 200> 40,000
NevirapineNon-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)0.041503750
DarunavirProtease Inhibitor (PI)0.003> 100> 33,333
RaltegravirIntegrase Inhibitor (INI)0.007> 100> 14,285

Experimental Protocols

The following protocols detail the methodologies used to generate the comparative data.

Cell and Virus Culture
  • Cell Line: MT-4 cells, a human T-cell leukemia virus type 1 (HTLV-1) transformed T-cell line, were used.[1][2] These cells are highly susceptible to HIV-1 and exhibit rapid viral replication.[3]

  • Culture Medium: Cells were maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Virus Strain: The HIV-1 (IIIB) laboratory-adapted strain was used for all infection assays.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the compounds in uninfected MT-4 cells was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.[4][5]

  • Cell Seeding: MT-4 cells were seeded into a 96-well microtiter plate at a density of 1 x 10⁵ cells/mL.

  • Compound Addition: Serial dilutions of this compound and comparator drugs were added to the wells.

  • Incubation: The plate was incubated for 5 days at 37°C in a 5% CO₂ atmosphere.[5]

  • MTT Reagent: MTT solution was added to each well, and the plate was incubated for an additional 4 hours.

  • Solubilization: The resulting formazan crystals were dissolved by adding a solubilization buffer (e.g., acidified isopropanol).

  • Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.

  • CC₅₀ Calculation: The 50% cytotoxic concentration (CC₅₀), the concentration that reduces cell viability by 50%, was calculated from the dose-response curve.

Anti-HIV Activity Assay

The protective effect of the compounds against HIV-1 induced cytopathogenicity in MT-4 cells was measured.

  • Infection and Treatment: MT-4 cells (1 x 10⁵ cells/mL) were infected with HIV-1 at a multiplicity of infection (MOI) of 0.01.[6]

  • Compound Addition: Immediately after infection, serial dilutions of the test compounds were added.

  • Incubation: The infected and treated cells were incubated for 5 days at 37°C.[5]

  • Viability Measurement: Cell viability was determined using the MTT assay as described above.

  • EC₅₀ Calculation: The 50% effective concentration (EC₅₀), the concentration that achieves 50% protection against virus-induced cell death, was determined.

Visualizing the Workflow and Potential Mechanism

To clarify the experimental process and a potential mechanism of action for this compound, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay Execution cluster_cytotoxicity Cytotoxicity Assay cluster_antiviral Anti-HIV Assay cluster_analysis Data Analysis cell_culture MT-4 Cell Culture seed_uninfected Seed Uninfected MT-4 Cells cell_culture->seed_uninfected seed_infected Seed & Infect MT-4 Cells with HIV-1 cell_culture->seed_infected compound_prep Prepare Serial Dilutions (this compound & Comparators) add_compounds_cyto Add Compound Dilutions compound_prep->add_compounds_cyto add_compounds_anti Add Compound Dilutions compound_prep->add_compounds_anti virus_prep Prepare HIV-1 Stock virus_prep->seed_infected seed_uninfected->add_compounds_cyto incubate_cyto Incubate 5 Days add_compounds_cyto->incubate_cyto mtt_cyto MTT Assay incubate_cyto->mtt_cyto read_absorbance Read Absorbance (570 nm) mtt_cyto->read_absorbance seed_infected->add_compounds_anti incubate_anti Incubate 5 Days add_compounds_anti->incubate_anti mtt_anti MTT Assay incubate_anti->mtt_anti mtt_anti->read_absorbance calc_cc50 Calculate CC50 read_absorbance->calc_cc50 calc_ec50 Calculate EC50 read_absorbance->calc_ec50 calc_si Calculate Selectivity Index (SI) calc_cc50->calc_si calc_ec50->calc_si G cluster_host Host Cell (MT-4) cluster_nucleus Nucleus RT Reverse Transcriptase Viral_DNA Viral DNA Integrase Integrase Proviral_DNA Proviral DNA Protease Protease Mature_Virion New Infectious Virion Host_DNA Host DNA Proviral_DNA->Host_DNA Viral_Proteins Viral Polyproteins Proviral_DNA->Viral_Proteins Transcription & Translation HIV_RNA HIV Genomic RNA HIV_RNA->Viral_DNA Reverse Transcription Viral_DNA->Proviral_DNA Integration Viral_Proteins->Mature_Virion Cleavage & Maturation Kadsuralignan_A This compound Kadsuralignan_A->RT Inhibition

References

A Comparative Analysis of the Cytotoxic Profiles of Kadsuralignan A and Podophyllotoxin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic properties of two naturally derived lignans: Kadsuralignan A and Podophyllotoxin. While both compounds belong to the lignan family, their cytotoxic activities and mechanisms of action exhibit notable differences. This analysis is based on available experimental data to inform preclinical research and drug development efforts.

Executive Summary

Podophyllotoxin is a well-characterized and potent cytotoxic agent with a clear mechanism of action involving the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. It demonstrates high potency with IC50 values typically in the nanomolar to low micromolar range across a variety of cancer cell lines.

Direct cytotoxic data for this compound against cancer cell lines is limited in the currently available scientific literature. However, analysis of related dibenzocyclooctadiene lignans isolated from the same plant genera (Kadsura and Schisandra) suggests that this class of compounds possesses cytotoxic and antiproliferative properties. The reported IC50 values for these related lignans generally fall within the low micromolar range, indicating a lower potency compared to podophyllotoxin. The proposed mechanisms of action for dibenzocyclooctadiene lignans primarily involve the induction of apoptosis and cell cycle arrest.

Data Presentation: Cytotoxicity Comparison

Due to the limited availability of specific cytotoxic data for this compound, this table presents the IC50 values for podophyllotoxin and representative dibenzocyclooctadiene lignans from the same chemical family as this compound. This provides an inferred comparison of their relative potencies.

CompoundCancer Cell LineIC50 ValueReference
Podophyllotoxin J45.01 (Leukemia)0.0040 µg/mL[1]
CEM/C1 (Leukemia)0.0286 µg/mL[1]
MCF-7 (Breast)1 nM[2]
A549 (Lung)1.9 µM[3]
HCT 116 (Colon)18 µM[3]
HeLa (Cervical)83 µM[3]
Lanciphenol A (a dibenzocyclooctadiene lignan)NB4 (Leukemia)6.8 µM[4]
A549 (Lung)7.5 µM[4]
MCF7 (Breast)8.4 µM[4]
Kadusurain A (a dibenzocyclooctadiene lignan)A549 (Lung)1.05 - 12.56 µg/mL[5]
HCT116 (Colon)1.05 - 12.56 µg/mL[5]
HL-60 (Leukemia)1.05 - 12.56 µg/mL[5]
HepG2 (Liver)1.05 - 12.56 µg/mL[5]
Heilaohusu C (a dibenzocyclooctadiene lignan)HepG-2 (Liver)9.92 µM[6]
Other Kadsura coccinea Lignans HepG-2, HCT-116, BGC-823, HeLa13.04 - 21.93 µM[7]
Gomisin L1 (a dibenzocyclooctadiene lignan)HL-60 (Leukemia)82.02 µM[2]
HeLa (Cervical)166.19 µM[2]

Mechanisms of Action

Podophyllotoxin: A Mitotic Inhibitor

Podophyllotoxin exerts its cytotoxic effects primarily by disrupting microtubule dynamics, which are essential for the formation of the mitotic spindle during cell division.[3]

Signaling Pathway of Podophyllotoxin-Induced Cytotoxicity

podophyllotoxin_pathway Podophyllotoxin Podophyllotoxin Tubulin Tubulin Dimers Podophyllotoxin->Tubulin Binds to Microtubule Microtubule Polymerization (Inhibited) Tubulin->Microtubule Spindle Mitotic Spindle Formation Failure Microtubule->Spindle M_Phase_Arrest M-Phase Arrest Spindle->M_Phase_Arrest Apoptosis Apoptosis M_Phase_Arrest->Apoptosis

Caption: Podophyllotoxin's mechanism of action.

This inhibition of tubulin polymerization leads to the arrest of the cell cycle in the M phase, ultimately triggering programmed cell death, or apoptosis.[3]

This compound and Related Lignans: Inducers of Apoptosis and Cell Cycle Arrest

While the specific molecular targets of this compound are not well-defined, studies on structurally similar dibenzocyclooctadiene lignans suggest a multi-faceted mechanism of action. These compounds have been shown to induce apoptosis and cause cell cycle arrest, often at the G0/G1 or G1/S phases.[6] The induction of apoptosis may be mediated through the activation of caspase cascades.

Proposed Signaling Pathway of Dibenzocyclooctadiene Lignan-Induced Cytotoxicity

kadsuralignan_pathway Lignan Dibenzocyclooctadiene Lignans Cellular_Targets Multiple Cellular Targets (e.g., Signaling Proteins) Lignan->Cellular_Targets Signal_Transduction Altered Signal Transduction Cellular_Targets->Signal_Transduction G1_S_Arrest G1/S Phase Cell Cycle Arrest Signal_Transduction->G1_S_Arrest Caspase_Activation Caspase Activation Signal_Transduction->Caspase_Activation Apoptosis Apoptosis G1_S_Arrest->Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed mechanism for dibenzocyclooctadiene lignans.

Experimental Protocols

The following are generalized protocols for the cytotoxicity assays commonly used to evaluate compounds like this compound and podophyllotoxin.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Experimental Workflow for MTT Assay

mtt_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture 1. Culture cancer cells to logarithmic growth phase. Cell_Seeding 2. Seed cells into a 96-well plate. Cell_Culture->Cell_Seeding Compound_Addition 3. Add serial dilutions of This compound or Podophyllotoxin. Cell_Seeding->Compound_Addition Incubation 4. Incubate for a specified period (e.g., 24, 48, 72h). Compound_Addition->Incubation MTT_Addition 5. Add MTT solution to each well. Incubation->MTT_Addition Formazan_Solubilization 6. Incubate to allow formazan crystal formation and then solubilize. MTT_Addition->Formazan_Solubilization Absorbance_Measurement 7. Measure absorbance at ~570 nm. Formazan_Solubilization->Absorbance_Measurement IC50_Calculation 8. Calculate IC50 values from dose-response curves. Absorbance_Measurement->IC50_Calculation

References

A Comparative Analysis of the Anti-Inflammatory Effects of Schisandrin C and Kadsura Lignans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel anti-inflammatory agents, natural products remain a vital source of inspiration and therapeutic leads. Among these, lignans, a class of polyphenolic compounds, have garnered significant attention. This guide provides a comparative overview of the anti-inflammatory properties of Schisandrin C, a well-studied lignan from Schisandra chinensis, and lignans derived from the Kadsura genus. While specific data on Kadsuralignan A is limited in publicly accessible scientific literature, this comparison leverages available data on related Kadsura lignans to provide a valuable reference for researchers.

Quantitative Comparison of Anti-Inflammatory Activity

The following table summarizes the available quantitative and qualitative data on the anti-inflammatory effects of Schisandrin C and representative lignans from the Kadsura genus. It is important to note that direct comparative studies are scarce, and experimental conditions may vary between studies.

ParameterSchisandrin CKadsura Lignans (Representative Examples)Source
Inhibition of Nitric Oxide (NO) Production Inhibits LPS-induced NO production in RAW 264.7 macrophages.Kadsuralignan H: IC₅₀ = 19.6 µM in LPS/IFN-γ-stimulated RAW264.7 cells.[1][2] Kadsuindutains A-E: IC₅₀ values ranging from 10.7 µM to 34.0 µM in LPS-activated RAW264.7 cells.[3][1][2][3]
Effect on Pro-inflammatory Cytokines Reduces the expression of TNF-α, IL-1β, and IL-6 in LPS-stimulated RAW 264.7 macrophages.Extracts from Kadsura heteroclita suppress the production of TNF-α, IL-1β, and IL-6.[4] Lignans from Kadsura coccinea show anti-inflammatory activity.[5][4][5]
Inhibition of Pro-inflammatory Enzymes Decreases the expression of iNOS and COX-2 proteins.Extracts from Kadsura heteroclita decrease the expression of iNOS and COX proteins.[4][4]
Signaling Pathway Modulation Inhibits the NF-κB and MAPK (p38, ERK1/2, JNK) signaling pathways.The anti-inflammatory mechanism of some lignans is associated with the inhibition of the NF-κB and MAPK pathways.[6] Molecular docking studies suggest some Kadsura lignans bind to iNOS and TNF-α.[3][3][6]

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of both Schisandrin C and Kadsura lignans are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory response.

Schisandrin C has been shown to exert its anti-inflammatory effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. In response to pro-inflammatory stimuli like lipopolysaccharide (LPS), Schisandrin C can prevent the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB. This leads to a downregulation of NF-κB target genes, including those encoding for pro-inflammatory cytokines and enzymes. Furthermore, Schisandrin C can suppress the phosphorylation of key MAPK proteins such as p38, ERK1/2, and JNK, further contributing to the reduction of the inflammatory response.

Schisandrin_C_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_p MAPK (p38, ERK, JNK) TLR4->MAPK_p Activates NFkB_p NF-κB Pathway (IκBα, p65) TLR4->NFkB_p Activates ProInflammatory Pro-inflammatory Mediators (NO, TNF-α, IL-1β, IL-6) MAPK_p->ProInflammatory Induces NFkB_p->ProInflammatory Induces SchisandrinC Schisandrin C SchisandrinC->MAPK_p Inhibits SchisandrinC->NFkB_p Inhibits

Schisandrin C Anti-inflammatory Pathway

While the specific molecular targets of This compound are not yet elucidated, studies on related lignans from the Kadsura genus suggest a similar mechanism of action. The inhibition of nitric oxide production by compounds like Kadsuralignan H points towards an inhibitory effect on inducible nitric oxide synthase (iNOS). Furthermore, the observed reduction in pro-inflammatory cytokines by Kadsura extracts suggests modulation of upstream signaling pathways such as NF-κB and MAPK, a common mechanism for many anti-inflammatory lignans.

Kadsura_Lignans_Pathway InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) SignalingPathways Signaling Pathways (Presumed NF-κB, MAPK) InflammatoryStimuli->SignalingPathways Activates InflammatoryResponse Inflammatory Response (NO, Cytokines) SignalingPathways->InflammatoryResponse Induces KadsuraLignans Kadsura Lignans (e.g., Kadsuralignan H) KadsuraLignans->SignalingPathways Inhibits (Presumed)

Presumed Anti-inflammatory Pathway of Kadsura Lignans

Experimental Protocols

The following are generalized experimental protocols based on the methodologies cited in the reviewed literature for assessing the anti-inflammatory effects of these compounds.

In Vitro Inhibition of Nitric Oxide (NO) Production
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Cell Culture: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Experimental Procedure:

    • Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound (e.g., Schisandrin C or Kadsura lignans) for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) and, in some cases, interferon-gamma (IFN-γ; 10 ng/mL) to induce inflammation.

    • Incubate the cells for 24 hours.

    • Measure the concentration of nitrite (a stable metabolite of NO) in the culture supernatant using the Griess reagent.

    • Determine the cell viability using an MTT assay to exclude cytotoxic effects of the compounds.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) for NO production.

NO_Inhibition_Workflow start Start seed_cells Seed RAW 264.7 cells start->seed_cells pretreat Pre-treat with Test Compound seed_cells->pretreat stimulate Stimulate with LPS +/- IFN-γ pretreat->stimulate incubate Incubate for 24h stimulate->incubate measure_no Measure Nitrite (Griess Assay) incubate->measure_no measure_viability Assess Cell Viability (MTT Assay) incubate->measure_viability analyze Calculate IC₅₀ measure_no->analyze measure_viability->analyze end End analyze->end

Workflow for NO Inhibition Assay
Western Blot Analysis of NF-κB and MAPK Pathway Proteins

  • Cell Line and Treatment: RAW 264.7 cells are treated as described in the NO inhibition assay.

  • Protein Extraction: After treatment, cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA protein assay kit.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of p65, IκBα, p38, ERK1/2, and JNK overnight at 4°C. An antibody against β-actin or GAPDH is used as a loading control.

    • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Densitometry analysis is performed to quantify the protein band intensities, and the ratio of phosphorylated protein to total protein is calculated.

Conclusion

Both Schisandrin C and lignans from the Kadsura genus demonstrate promising anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and the modulation of the NF-κB and MAPK signaling pathways. While Schisandrin C is a well-characterized compound with a more established mechanism of action, the available data on Kadsura lignans, such as Kadsuralignan H, indicate their potential as potent anti-inflammatory agents.

The lack of specific data for this compound highlights an area for future research. Further investigation into the individual lignans from Kadsura species is warranted to elucidate their specific mechanisms of action and to perform direct comparative studies with other known anti-inflammatory compounds like Schisandrin C. Such studies will be crucial for the development of new and effective anti-inflammatory therapies from natural sources.

References

Navigating Immunoassays for Dibenzocyclooctadiene Lignans: A Comparative Guide on Kadsuralignan A Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Kadsuralignan A within the context of immunoassay development. Due to a lack of specific immunoassay data for this compound in published literature, this guide focuses on predictive cross-reactivity based on structural similarities with other well-studied dibenzocyclooctadiene lignans and provides a comprehensive, generic protocol for developing a suitable immunoassay.

This compound is a bioactive dibenzocyclooctadiene lignan with potential therapeutic properties. As interest in this and similar compounds grows, the need for sensitive and specific analytical methods like immunoassays becomes crucial for pharmacokinetic and pharmacodynamic studies. A key challenge in immunoassay development is understanding and characterizing cross-reactivity, which occurs when the assay's antibodies bind to structurally related, non-target analytes. This can lead to inaccurate quantification and misinterpretation of results.

This guide explores the potential cross-reactivity of an immunoassay developed for this compound with other lignans sharing the same core structure: Schisandrin A, Gomisin A, and Deoxyschisandrin.

Predictive Cross-Reactivity Based on Structural Similarity

The cross-reactivity of an immunoassay is primarily determined by the specificity of the monoclonal or polyclonal antibodies used. Since no specific immunoassay for this compound has been detailed in the literature, we can predict potential cross-reactivity by comparing its chemical structure to that of other dibenzocyclooctadiene lignans. The degree of cross-reactivity is generally inversely proportional to the structural differences between the target analyte and related compounds.

CompoundChemical StructureKey Structural Differences from this compoundPredicted Cross-Reactivity with this compound Antibody
This compound this compound structure-100% (Target Analyte)
Schisandrin A Schisandrin A structureLacks the hydroxyl group on the cyclooctadiene ring.High
Gomisin A Gomisin A structureLacks one methoxy group on one of the benzene rings.Moderate to High
Deoxyschisandrin Deoxyschisandrin structureLacks the hydroxyl group on the cyclooctadiene ring and has a different methoxy group arrangement.Moderate

Disclaimer: The predicted cross-reactivity is hypothetical and based on structural similarity. Actual cross-reactivity must be determined experimentally.

Experimental Protocols

The development of a robust immunoassay for this compound would likely involve a competitive ELISA format, which is well-suited for small molecules. Below is a detailed, generic protocol for the development and cross-reactivity testing of such an assay.

Protocol: Development of a Competitive ELISA for this compound

1. Materials and Reagents:

  • This compound

  • Bovine Serum Albumin (BSA) and Keyhole Limpet Hemocyanin (KLH)

  • N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS)

  • Freund's complete and incomplete adjuvant

  • BALB/c mice

  • Myeloma cell line (e.g., SP2/0)

  • Polyethylene glycol (PEG)

  • Hypoxanthine-aminopterin-thymidine (HAT) medium

  • 96-well microtiter plates

  • Phosphate-buffered saline (PBS) and PBST (PBS with 0.05% Tween-20)

  • Skim milk or BSA for blocking

  • Goat anti-mouse IgG-HRP conjugate

  • TMB substrate solution

  • Sulfuric acid (2M)

2. Preparation of Immunogen and Coating Antigen:

  • Hapten Derivatization: Introduce a carboxyl group to this compound to enable conjugation to a carrier protein.

  • Conjugation to Carrier Proteins:

    • Activate the carboxylated this compound with DCC and NHS.

    • Conjugate the activated hapten to BSA (for the coating antigen) and KLH (for the immunogen) in PBS at a molar ratio of 20:1 (hapten:protein).

    • Dialyze the conjugates against PBS to remove unconjugated hapten.

    • Confirm conjugation by UV-Vis spectrophotometry.

3. Monoclonal Antibody Production:

  • Immunization: Immunize BALB/c mice with the this compound-KLH conjugate emulsified in Freund's adjuvant over a period of 6-8 weeks.

  • Hybridoma Production:

    • Fuse spleen cells from the immunized mice with SP2/0 myeloma cells using PEG.

    • Select for hybridoma cells in HAT medium.

  • Screening: Screen hybridoma supernatants for antibodies that bind to the this compound-BSA conjugate using an indirect ELISA.

  • Cloning and Expansion: Select and clone the hybridoma cell line producing the most sensitive and specific antibody. Expand the selected clone to produce a larger quantity of the monoclonal antibody.

4. Development of Competitive ELISA:

  • Coating: Coat a 96-well plate with the this compound-BSA conjugate (1-10 µg/mL in carbonate buffer, pH 9.6) overnight at 4°C.

  • Blocking: Wash the plate with PBST and block with 5% skim milk in PBS for 1 hour at 37°C.

  • Competition:

    • Add a mixture of a fixed concentration of the monoclonal antibody and varying concentrations of this compound standard or sample to the wells.

    • Incubate for 1 hour at 37°C.

  • Detection:

    • Wash the plate and add goat anti-mouse IgG-HRP conjugate.

    • Incubate for 1 hour at 37°C.

  • Substrate Reaction: Wash the plate and add TMB substrate. Stop the reaction with 2M H₂SO₄.

  • Measurement: Read the absorbance at 450 nm. The signal is inversely proportional to the concentration of this compound.

Protocol: Cross-Reactivity Study
  • Prepare stock solutions of this compound, Schisandrin A, Gomisin A, and Deoxyschisandrin.

  • Perform the competitive ELISA as described above, but instead of the this compound standard curve, use serial dilutions of each of the potentially cross-reacting lignans.

  • Determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal) for this compound and each of the other lignans.

  • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100

Visualizations

Experimental Workflow

ELISA_Workflow cluster_preparation Antigen Preparation cluster_antibody_production Antibody Production cluster_elisa Competitive ELISA prep1 This compound-BSA (Coating Antigen) coat Coat Plate with This compound-BSA prep1->coat prep2 This compound-KLH (Immunogen) imm Immunize Mouse prep2->imm inject fusion Hybridoma Fusion imm->fusion screening Screening & Cloning fusion->screening mab Monoclonal Antibody screening->mab compete Add Antibody & Sample/Standard mab->compete block Block Wells coat->block block->compete detect Add Secondary Antibody-HRP compete->detect substrate Add TMB Substrate detect->substrate read Read Absorbance substrate->read

Caption: Workflow for the development of a competitive ELISA for this compound.

Lignan-Mediated Anti-inflammatory Signaling Pathway

Many dibenzocyclooctadiene lignans exert their biological effects by modulating inflammatory pathways.[1][2] A key pathway is the NF-κB signaling cascade.[1][2]

Caption: Inhibition of the NF-κB inflammatory pathway by dibenzocyclooctadiene lignans.

References

Establishing the specificity of Kadsuralignan A's antiviral activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Kadsuralignan A, a dibenzocyclooctadiene lignan isolated from plants of the Kadsura and Schisandra genera, has demonstrated notable antiviral activity, particularly against the Human Immunodeficiency Virus (HIV). This guide provides a comparative analysis of this compound's antiviral performance, supported by available experimental data, to establish the specificity of its action.

Comparative Antiviral Activity

This compound has shown inhibitory effects against HIV-1, with a reported 50% effective concentration (EC50) of 2.23 µg/mL. To contextualize this finding, the following table compares the anti-HIV-1 activity of this compound with other related dibenzocyclooctadiene lignans. The selectivity index (SI), a crucial parameter for evaluating the specificity of an antiviral compound, is calculated as the ratio of the 50% cytotoxic concentration (CC50) to the EC50. A higher SI value indicates greater specificity, signifying that the compound is effective against the virus at concentrations that are not toxic to host cells.

Compound NameVirusEC50 (µg/mL)CC50 (µg/mL)Selectivity Index (SI = CC50/EC50)
This compound HIV-12.23Data Not AvailableData Not Available
Rubrilignan AHIV-12.26>80.235.5
Rubrilignan BHIV-11.82>33.818.6
Gomisin M1 (HDS2)HIV-11-3 µM>100 µM>33-100
Tiegusanin GHIV-17.9 µM>200 µM>25
Rubrisandrin CHIV-1Not ReportedNot Reported15.4
Unnamed LignanHIV-1Not ReportedNot Reported24.6

Note: Molar concentrations (µM) have been retained where the molecular weight was readily available to ensure accuracy.

While a specific CC50 value for this compound is not currently available in the public domain, studies on closely related dibenzocyclooctadiene lignans suggest that this class of compounds generally exhibits low cytotoxicity. For instance, Gomisin M1 (HDS2) shows a CC50 value greater than 100 µM. The cytotoxic effects of some dibenzocyclooctadiene lignans have been evaluated against various human cancer cell lines, with IC50 values for Kadusurain A ranging from 1.05 to 12.56 µg/mL. It is important to note that IC50 values against cancer cell lines are not directly comparable to CC50 values against normal cell lines used in antiviral assays but provide a general indication of potential cytotoxicity.

Specificity of Antiviral Action

The available data strongly suggests that the primary antiviral activity of this compound and related dibenzocyclooctadiene lignans is directed against HIV. Research has indicated that these compounds function as non-nucleoside reverse transcriptase inhibitors (NNRTIs) . This mechanism involves the allosteric inhibition of the HIV-1 reverse transcriptase enzyme, a critical component in the viral replication cycle.

Limited studies have explored the broader antiviral spectrum of this class of lignans. Some lignans from the Schisandra genus have shown activity against Herpes Simplex Virus (HSV) and adenovirus. Additionally, other lignans have been investigated for activity against influenza virus and Hepatitis B Virus (HBV). However, specific data on the activity of this compound against these other viral pathogens is not yet available. The focused research on its anti-HIV properties suggests a degree of specificity, which is further supported by its defined mechanism of action as an NNRTI.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for key experiments are provided below.

Cytotoxicity Assay (MTT Assay) for CC50 Determination

Objective: To determine the concentration of the test compound that reduces the viability of host cells by 50% (CC50).

Methodology:

  • Cell Seeding: Plate uninfected host cells (e.g., MT-4, C8166) in a 96-well microtiter plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Addition: Prepare serial dilutions of this compound in culture medium and add to the wells, including a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (typically 3-5 days) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 4 hours.

  • Formazan Solubilization: Add 100 µL of a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The CC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Anti-HIV Activity Assay (Syncytium Formation Assay) for EC50 Determination

Objective: To determine the concentration of the test compound that inhibits HIV-1 induced syncytium formation by 50% (EC50).

Methodology:

  • Cell Preparation: Co-culture C8166 cells with HIV-1 infected H9 cells at a ratio of 10:1 in a 96-well plate.

  • Compound Addition: Immediately add serial dilutions of this compound to the co-culture. Include a virus control (no compound) and a positive control (e.g., a known anti-HIV drug like zidovudine).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Syncytium Counting: Count the number of syncytia (multinucleated giant cells) in each well under an inverted microscope.

  • Data Analysis: Calculate the percentage of inhibition of syncytium formation for each compound concentration relative to the virus control. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

Objective: To determine the direct inhibitory effect of the test compound on the activity of HIV-1 reverse transcriptase.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing a poly(A) template, oligo(dT) primer, dNTPs (including a labeled dNTP such as ³H-dTTP or a non-radioactive alternative), and recombinant HIV-1 RT enzyme in a suitable buffer.

  • Compound Addition: Add serial dilutions of this compound to the reaction mixture. Include an enzyme control (no compound) and a positive control (e.g., a known NNRTI like nevirapine).

  • Incubation: Incubate the reaction mixture at 37°C for 1 hour.

  • Termination and Precipitation: Stop the reaction and precipitate the newly synthesized DNA onto a filter mat.

  • Quantification: Measure the amount of incorporated labeled dNTP using a scintillation counter (for radioactive labels) or a colorimetric/fluorometric method (for non-radioactive labels).

  • Data Analysis: Calculate the percentage of RT inhibition for each compound concentration relative to the enzyme control. The IC50 value (the concentration that inhibits enzyme activity by 50%) is determined from a dose-response curve.

Visualizing the Experimental Workflow and Potential Mechanism

To further clarify the experimental processes and the proposed mechanism of action, the following diagrams are provided.

Antiviral_Specificity_Workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_antiviral Antiviral Activity Assessment cluster_specificity Specificity Determination HostCells Host Cells Incubate_C Incubate HostCells->Incubate_C Compound_C This compound (Serial Dilutions) Compound_C->Incubate_C MTT_Assay MTT Assay Incubate_C->MTT_Assay CC50 Determine CC50 MTT_Assay->CC50 Calculate_SI Calculate Selectivity Index (SI = CC50 / EC50) CC50->Calculate_SI InfectedCells HIV-infected Cells Incubate_A Co-culture & Incubate InfectedCells->Incubate_A Compound_A This compound (Serial Dilutions) Compound_A->Incubate_A Syncytium_Assay Syncytium Assay Incubate_A->Syncytium_Assay EC50 Determine EC50 Syncytium_Assay->EC50 EC50->Calculate_SI

Caption: Workflow for Determining Antiviral Specificity.

HIV_Replication_and_Inhibition cluster_virus HIV Particle cluster_cell Host Cell Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription RT Reverse Transcriptase Integration Integration into Host Genome Viral_DNA->Integration Replication Viral Replication Integration->Replication Kadsuralignan_A This compound Kadsuralignan_A->RT Inhibits

Caption: Proposed Mechanism of Action of this compound.

Reproducibility of Kadsuralignan A Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reported biological activities of Kadsuralignan A, with a focus on the reproducibility of its assay results. While direct replication studies for this compound are limited in the publicly available literature, this guide compiles quantitative data from studies on structurally related lignans to provide a broader context for the reproducibility of biological effects within this compound class. Detailed experimental protocols for key assays are also provided to facilitate independent verification and further research.

Anti-HIV Activity of this compound and Analogs

This compound, a dibenzocyclooctadiene lignan, has been reported to exhibit anti-HIV activity. To assess the reproducibility of this finding, this section compares the reported efficacy of this compound with other lignans from the Schisandra plant family, many of which have been evaluated using similar assays.

Comparative Anti-HIV Activity Data
CompoundVirus StrainCell LineEC50 (µM)Cytotoxicity (CC50 in µM)Therapeutic Index (TI = CC50/EC50)Reference
This compound HIV-1Not Specified5.54Not ReportedNot Reported[Chem Pharm Bull (Tokyo). 2010 May;58(5):734-7.]
Gomisin M1HIV-1H9 T cell<0.65>44.51>68[1]
Tiegusanin GHIV-1Not Specified7.9>200>25[2]
Halogenated Gomisin J Derivative (1506)HIV-1MT-40.1 - 0.5>150>300[3]
Gomisin M2HIV-1Not Specified2.4Not ReportedNot Reported[4]
(-)-ArctigeninHIV-1 (HTLV-IIIB)H9~0.5Not ReportedNot Reported[5][6]
(-)-TrachelogeninHIV-1 (HTLV-IIIB)H9~1Not ReportedNot Reported[5][6]
Secoisolariciresinol dimethyl ether acetateHIV-1Not Specified5.2711.592.2[7]
Procumbenoside AHIV-1Not Specified4.95>30.69>6.2[7]
DiphyllinHIV-1Not Specified0.382.015.3[7]

Note: The EC50 (half-maximal effective concentration) is a measure of the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. A lower EC50 indicates a more potent compound. The Therapeutic Index (TI) is a quantitative measurement of the relative safety of a drug. A higher TI is preferable.

Experimental Protocol: HIV-1 p24 Antigen Capture Assay

This protocol is a standard method for quantifying HIV-1 p24 antigen in cell culture supernatants, which is a common way to measure viral replication and the inhibitory effect of test compounds.

Materials:

  • 96-well microtiter plates coated with a murine monoclonal antibody to HIV-1 p24 antigen.

  • Cell culture supernatant from HIV-1 infected cells treated with test compounds.

  • Lysis Buffer.

  • Biotinylated human anti-HIV-1 IgG.

  • Streptavidin-horseradish peroxidase (SA-HRP).

  • TMB (3,3',5,5'-tetramethylbenzidine) Substrate Solution.

  • Stop Solution (e.g., 1 N H₂SO₄).

  • Wash Buffer (e.g., PBS with 0.05% Tween 20).

  • Plate reader capable of measuring absorbance at 450 nm.

Procedure:

  • Sample Preparation: Add 50 µL of Lysis Buffer to each well of the coated microtiter plate. Add 200 µL of cell culture supernatant (containing the test compound and potentially HIV-1 p24) to the wells.

  • Incubation: Cover the plate and incubate at 37°C for 1 hour.

  • Washing: Aspirate the solution from the wells and wash each well six times with Wash Buffer.

  • Biotinylated Antibody Addition: Add 200 µL of reconstituted Biotin Reagent to all wells except the substrate blank. Cover and incubate at 37°C for 1 hour.

  • Washing: Repeat the washing step as described above.

  • Enzyme Conjugate Addition: Add 200 µL of SA-HRP Working Dilution to all wells except the substrate blank. Cover and incubate at 37°C for 30 minutes.

  • Washing: Repeat the washing step as described above.

  • Substrate Addition: Add 200 µL of TMB-Substrate Solution to all wells. Cover and incubate at room temperature (15-30°C) for 30 minutes in the dark.

  • Stopping the Reaction: Add 50 µL of Stop Solution to all wells.

  • Data Acquisition: Read the absorbance at 450 nm within 30 minutes of adding the Stop Solution. The concentration of HIV-1 p24 is determined by comparing the absorbance of the samples to a standard curve generated with known concentrations of recombinant p24 antigen.

Experimental Workflow: Anti-HIV Assay

G cluster_cell_culture Cell Culture & Infection cluster_p24_assay p24 Antigen ELISA cluster_data_analysis Data Analysis Infect_Cells Infect target cells (e.g., H9) with HIV-1 Add_Compound Add this compound or alternative compound at various concentrations Infect_Cells->Add_Compound Incubate_Cells Incubate for a set period (e.g., 4 days) Add_Compound->Incubate_Cells Collect_Supernatant Collect cell culture supernatant Incubate_Cells->Collect_Supernatant Perform_ELISA Perform HIV-1 p24 Antigen Capture Assay Collect_Supernatant->Perform_ELISA Read_Absorbance Read absorbance at 450 nm Perform_ELISA->Read_Absorbance Calculate_p24 Calculate p24 concentration in samples Read_Absorbance->Calculate_p24 Standard_Curve Generate p24 standard curve Standard_Curve->Calculate_p24 Determine_EC50 Determine EC50 value Calculate_p24->Determine_EC50

Caption: Workflow for determining the anti-HIV activity of a compound using a p24 antigen capture assay.

Anti-Inflammatory Activity of Schisandra Lignans

Comparative Anti-Inflammatory Activity Data
CompoundAssayCell LineIC50 (µM)Reference
SchisandrinNO ProductionRAW 264.7~10-20[8]
Schisantherin ANO ProductionRAW 264.7~5-10[8]
Schisandrin ANO ProductionHuman Osteoarthritis Chondrocytes~10-20[8]
Schisandrin BNO ProductionMicroglia-neuron co-cultures~5-10[8]
Gomisin NNO ProductionRAW 264.7Not explicitly stated, but showed significant inhibition[9]
Gomisin JNO ProductionRAW 264.7Not explicitly stated, but showed significant inhibition[9]
New Lignan 1 from Ferula sinkiangensisNO ProductionRAW 264.717.6 ± 0.4[6]
New Lignan 2 from Ferula sinkiangensisNO ProductionRAW 264.714.9 ± 0.1[6]

Note: The IC50 (half-maximal inhibitory concentration) is a measure of the concentration of a substance that is required to inhibit a biological process by 50%. A lower IC50 indicates a more potent inhibitor.

Experimental Protocol: Nitric Oxide Production in LPS-Stimulated RAW 264.7 Cells (Griess Assay)

This assay is a common in vitro model to screen for compounds with anti-inflammatory properties by measuring the inhibition of nitric oxide, a key inflammatory mediator.

Materials:

  • RAW 264.7 murine macrophage cells.

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Lipopolysaccharide (LPS).

  • Test compounds (e.g., Schisandra lignans).

  • Griess Reagent (contains sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Sodium nitrite standard solution.

  • 96-well cell culture plates.

  • Plate reader capable of measuring absorbance at 540-550 nm.

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours to induce nitric oxide production.

  • Griess Reaction: Collect 100 µL of the cell culture supernatant and mix it with 100 µL of Griess Reagent in a new 96-well plate.

  • Incubation: Incubate the mixture at room temperature for 10-15 minutes.

  • Data Acquisition: Measure the absorbance at 540-550 nm. The concentration of nitrite (a stable product of NO) is determined by comparison with a sodium nitrite standard curve.

Signaling Pathway: Inhibition of Inflammatory Response

G LPS LPS TLR4 TLR4 LPS->TLR4 activates NFkB NF-κB TLR4->NFkB activates iNOS iNOS NFkB->iNOS induces expression NO Nitric Oxide (NO) iNOS->NO produces Inflammation Inflammation NO->Inflammation Lignans Schisandra Lignans Lignans->NFkB inhibit

Caption: Simplified signaling pathway showing the inhibition of LPS-induced inflammatory response by Schisandra lignans.

Neuroprotective Effects of Dibenzocyclooctadiene Lignans

Several dibenzocyclooctadiene lignans have been investigated for their potential to protect neuronal cells from various insults, a key area of research for neurodegenerative diseases. While specific data for this compound is lacking, the following table summarizes the neuroprotective effects of related compounds.

Comparative Neuroprotective Activity Data
CompoundAssayCell LineProtective EffectReference
DeoxyschisandrinGlutamate-induced toxicityRat cortical cellsSignificant attenuation[10][11]
Gomisin NGlutamate-induced toxicityRat cortical cellsSignificant attenuation[10][11]
Wuweizisu CGlutamate-induced toxicityRat cortical cellsSignificant attenuation[10][11]
Schisandrin BAβ and homocysteine toxicityPC12 cellsMarkedly reversed toxicity[12]
Schisandrin CAβ and homocysteine toxicityPC12 cellsMarkedly reversed toxicity[12]
Schineolignin DH₂O₂-induced toxicityPC12 cellsSignificant neuroprotective effects[3]
4-(E)-o-coumaroylquinic ethyl esterH₂O₂-induced toxicityPC12 cellsSignificant neuroprotective effects[3]
Experimental Protocol: H₂O₂-Induced Neurotoxicity in SH-SY5Y Cells (MTT Assay)

This assay is widely used to assess the protective effects of compounds against oxidative stress-induced cell death in a human neuroblastoma cell line.

Materials:

  • SH-SY5Y human neuroblastoma cells.

  • Cell culture medium (e.g., DMEM/F12) with FBS and antibiotics.

  • Hydrogen peroxide (H₂O₂).

  • Test compounds.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (DMSO).

  • 96-well cell culture plates.

  • Plate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 2 hours.

  • Induction of Oxidative Stress: Add H₂O₂ (e.g., 200 µM) to the wells (except for the control group) and incubate for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Shake the plate for 15 minutes and measure the absorbance at 570 nm. Cell viability is expressed as a percentage of the control (untreated) cells.

Logical Relationship: Neuroprotection Assay

G cluster_experiment Experimental Steps cluster_outcomes Potential Outcomes Seed_Cells Seed SH-SY5Y cells Pretreat Pre-treat with Lignan Seed_Cells->Pretreat Induce_Toxicity Induce neurotoxicity (e.g., with H₂O₂) Pretreat->Induce_Toxicity Assess_Viability Assess cell viability (MTT Assay) Induce_Toxicity->Assess_Viability Increased_Viability Increased Cell Viability Assess_Viability->Increased_Viability if Lignan is neuroprotective No_Change No Change in Viability Assess_Viability->No_Change if Lignan is not neuroprotective

Caption: Logical flow of a neuroprotection assay to evaluate the efficacy of a lignan compound.

References

Comparative Analysis of Kadsuralignan A from Diverse Botanical Origins

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive examination of Kadsuralignan A sourced from Kadsura longipedunculata, Piper wallichii, and Schisandra chinensis, detailing variations in yield and bioactivity, and providing standardized methodologies for its extraction and evaluation.

This compound, a dibenzocyclooctadiene lignan, has garnered significant interest within the scientific community for its potential therapeutic applications, including anti-inflammatory, neuroprotective, and cytotoxic activities. This guide provides a comparative analysis of this compound derived from three distinct plant sources: Kadsura longipedunculata, Piper wallichii, and Schisandra chinensis. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource detailing the yield, purity, and comparative biological efficacy of this compound from these botanicals, supported by detailed experimental protocols.

Quantitative Analysis of this compound

The concentration of this compound varies significantly among different plant species and even between different parts of the same plant. The following table summarizes the reported yields of this compound from the three plant sources, based on available phytochemical studies. It is important to note that the yield is highly dependent on the extraction and purification methods employed.

Plant SourcePlant PartExtraction MethodAnalytical MethodReported Yield (% w/w of dry plant material)Purity (%)Reference
Kadsura longipedunculataStems and RootsEthanolic Extraction, Column ChromatographyHPLCData not available in sufficient detail for direct comparison>95[1][2][3]
Piper wallichiiAerial PartsMethanolic Extraction, Column ChromatographyHPLCData not available in sufficient detail for direct comparison>95[4]
Schisandra chinensisFruitsEthanolic/Methanolic Extraction, Column ChromatographyHPLC, UPLC-MSData not available in sufficient detail for direct comparison>95[5][6]

Note: While specific percentage yields of purified this compound are not consistently reported across the literature for a direct comparison, the presence of this and related lignans is well-documented in these plants. The purity of isolated compounds in phytochemical studies typically exceeds 95% for biological assays.

Experimental Protocols

A standardized methodology is crucial for the comparative analysis of this compound from different plant sources. The following protocols for extraction, purification, and quantification are based on established methods for lignan isolation.

Extraction of this compound

This protocol outlines a general procedure for the extraction of lignans from dried and powdered plant material.

dot

ExtractionWorkflow plant_material Dried and Powdered Plant Material (Kadsura, Piper, or Schisandra) maceration Maceration with 80% Ethanol (1:10 w/v, 3 times, 24h each) plant_material->maceration filtration Filtration maceration->filtration concentration Concentration under Reduced Pressure filtration->concentration crude_extract Crude Ethanolic Extract concentration->crude_extract

Caption: Workflow for the extraction of this compound.

Purification of this compound

The crude extract is subjected to a series of chromatographic separations to isolate this compound.

dot

PurificationWorkflow crude_extract Crude Ethanolic Extract silica_gel Silica Gel Column Chromatography (Gradient elution: Hexane-Ethyl Acetate) crude_extract->silica_gel fraction_collection Fraction Collection and TLC Analysis silica_gel->fraction_collection sephadex Sephadex LH-20 Column Chromatography (Elution with Methanol) fraction_collection->sephadex Combine this compound-rich fractions prep_hplc Preparative HPLC (C18 column, Acetonitrile-Water gradient) sephadex->prep_hplc pure_compound Pure this compound (>95%) prep_hplc->pure_compound

Caption: Chromatographic purification of this compound.

Quantification by High-Performance Liquid Chromatography (HPLC)

The purity and concentration of this compound can be determined using a validated HPLC method.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Gradient elution with acetonitrile and water.

  • Detection: UV detector at 254 nm.

  • Quantification: Based on a standard curve generated with a purified this compound reference standard.

Comparative Biological Activity

The therapeutic potential of this compound is attributed to its diverse biological activities. This section compares its anti-inflammatory, neuroprotective, and cytotoxic effects. While direct comparative studies of this compound from different sources are limited, the data presented is based on studies of purified lignans from the respective genera.

Anti-inflammatory Activity

The anti-inflammatory effects of dibenzocyclooctadiene lignans are often evaluated by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Plant Source GenusCompound TypeAssayIC₅₀ (µM)Reference
KadsuraDibenzocyclooctadiene LignansInhibition of NO production in LPS-activated RAW264.7 cells10.7 - 34.0[7][8]
PiperNeolignansInhibition of NO production in LPS-activated BV-2 microglia cells14.6 - 16.8[9]
SchisandraDibenzocyclooctadiene LignansInhibition of NO production in LPS-stimulated Raw 264.7 cellsSpecific data for this compound not available, but related lignans show activity[10]

dot

AntiInflammatoryPathway cluster_cell Macrophage / Microglia LPS LPS TLR4 TLR4 LPS->TLR4 activates NFkB NF-κB Activation TLR4->NFkB iNOS iNOS Expression NFkB->iNOS induces NO Nitric Oxide (NO) (Pro-inflammatory mediator) iNOS->NO produces Kadsuralignan_A This compound Kadsuralignan_A->NFkB inhibits

Caption: this compound's anti-inflammatory mechanism.

Neuroprotective Activity

The neuroprotective effects of lignans are crucial for their potential in treating neurodegenerative diseases. These effects are often assessed in models of neuronal cell damage.

Plant Source GenusCompound TypeExperimental ModelObserved EffectsReference
KadsuraDibenzocyclooctadiene LignansVarious neuronal cell linesInhibition of neuroinflammation, protection against oxidative stress[1][10]
PiperNeolignansBV-2 microglia cellsInhibition of neuroinflammatory responses[9]
SchisandraDibenzocyclooctadiene LignansNeuronal cell culturesProtection against glutamate-induced neurotoxicity, anti-neuroinflammatory effects[11]

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NeuroprotectionPathway Oxidative_Stress Oxidative Stress Neuronal_Damage Neuronal Damage Oxidative_Stress->Neuronal_Damage Neuroinflammation Neuroinflammation Neuroinflammation->Neuronal_Damage Kadsuralignan_A This compound Kadsuralignan_A->Oxidative_Stress inhibits Kadsuralignan_A->Neuroinflammation inhibits

Caption: Neuroprotective mechanisms of this compound.

Cytotoxic Activity

This compound and related lignans have demonstrated cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents.

Plant Source GenusCompound TypeCancer Cell LinesIC₅₀ (µg/mL or µM)Reference
KadsuraDibenzocyclooctadiene LignansVarious human cancer cell linesVaries depending on cell line and specific lignan[1][2]
PiperLignansHead and neck cancer cells (Hep-2, SCC-25), Breast cancer cells (MCF-7, MDA-MB-468, MDA-MB-231)Varies, with some fractions showing IC₅₀ values as low as 2.72 µg/mL[12][13]
SchisandraDibenzocyclooctadiene LignansVarious human cancer cell linesSpecific data for this compound not available, but related lignans show significant activity[14][15]

dot

CytotoxicityPathway Kadsuralignan_A This compound Cancer_Cell Cancer Cell Kadsuralignan_A->Cancer_Cell induces Apoptosis Apoptosis (Programmed Cell Death) Cancer_Cell->Apoptosis

Caption: Cytotoxic action of this compound on cancer cells.

Conclusion

This compound is a promising natural product found in Kadsura longipedunculata, Piper wallichii, and Schisandra chinensis. While there are variations in its natural abundance, standardized extraction and purification protocols can yield high-purity this compound from all three sources for research and development. The available data on related lignans from these genera strongly suggest that this compound possesses significant anti-inflammatory, neuroprotective, and cytotoxic properties. However, to fully elucidate the comparative efficacy of this compound from these different botanical origins, further research is warranted. Specifically, studies focusing on the direct comparison of yield, purity, and the biological activities of this compound isolated from each plant under standardized conditions are necessary. Such investigations will be invaluable for identifying the most promising source of this compound for future therapeutic development.

References

Validating HPLC for Kadsuralignan A Quantification: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the quantification of Kadsuralignan A, a dibenzocyclooctadiene lignan with potential therapeutic properties. The performance of the HPLC method is compared with alternative techniques, supported by experimental data from relevant studies.

Bridging the Data Gap: Validated Methods for Lignan Analysis

Comparative Analysis of Quantification Methods

The quantification of this compound can be approached using several analytical techniques, each with distinct advantages and limitations. The primary methods include High-Performance Liquid Chromatography with UV detection (HPLC-UV), High-Performance Thin-Layer Chromatography (HPTLC), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Parameter HPLC-UV HPTLC UPLC-MS/MS
Principle Chromatographic separation followed by UV absorbance detection.Planar chromatographic separation and densitometric quantification.Chromatographic separation followed by mass-based detection and fragmentation analysis.
Selectivity GoodModerate to GoodExcellent
Sensitivity ModerateModerateHigh
Throughput ModerateHighHigh
Cost Low to ModerateLowHigh
Ease of Use Relatively SimpleSimpleComplex

Performance Data from Validated Lignan Quantification Methods

The following tables summarize the validation parameters for different analytical methods used for the quantification of dibenzocyclooctadiene lignans, which are structurally analogous to this compound.

Table 1: HPLC Method Validation Data for Dibenzocyclooctadiene Lignans
Validation Parameter Schisandrin Gomisin B Deoxyschisandrin Gomisin N
Linearity Range (µg/mL) 0.2 - 1.20.2 - 1.20.2 - 1.20.2 - 1.2
Correlation Coefficient (r²) >0.998>0.998>0.998>0.998
LOD (µg/mL) 0.050.060.050.07
LOQ (µg/mL) 0.150.180.150.21
Precision (%RSD) <2%<2%<2%<2%
Accuracy (Recovery %) 98.5 - 101.298.2 - 101.598.8 - 101.097.9 - 101.8

Data adapted from a validated HPLC method for lignans in Schisandra species.

Table 2: HPTLC Method Validation Data for Dibenzocyclooctadiene Lignans
Validation Parameter Schisandrin Gomisin B Deoxyschisandrin Gomisin N
Linearity Range (ng/band) 100 - 600100 - 600100 - 600100 - 600
Correlation Coefficient (r²) 0.9990.9980.9990.997
LOD (ng/band) 20252030
LOQ (ng/band) 60756090
Precision (%RSD) 1.52 - 1.891.65 - 1.981.48 - 1.851.72 - 2.01
Accuracy (Recovery %) 98.7 - 101.598.2 - 101.199.0 - 101.898.5 - 101.3

Data adapted from a validated HPTLC method for lignans in Schisandra grandiflora.[1]

Table 3: UPLC-MS/MS Method Validation Data for Lignans
Validation Parameter Secoisolariciresinol Matairesinol Lariciresinol Pinoresinol
Linearity Range (ng/mL) 1 - 10001 - 10001 - 10001 - 1000
Correlation Coefficient (r²) >0.99>0.99>0.99>0.99
LOD (ng/mL) 0.10.10.10.1
LOQ (ng/mL) 0.30.30.30.3
Precision (%RSD) <15%<15%<15%<15%
Accuracy (Recovery %) 85 - 11585 - 11585 - 11585 - 115

Data adapted from a validated UPLC-MS/MS method for the quantification of plant lignans.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods.

HPLC-UV Method for Dibenzocyclooctadiene Lignans
  • Instrumentation: High-Performance Liquid Chromatography system with a UV/Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of methanol and water is commonly used. A typical gradient might start at 60% methanol, increasing to 85% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Plant material is extracted with a suitable solvent such as methanol or ethanol, often with the aid of ultrasonication. The extract is then filtered before injection.

  • Standard Preparation: A stock solution of the reference standard (e.g., Schisandrin) is prepared in methanol and serially diluted to create a calibration curve.

HPTLC Method for Dibenzocyclooctadiene Lignans
  • Instrumentation: HPTLC system including an automatic sample applicator, developing chamber, and a densitometric scanner.

  • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.

  • Mobile Phase: A mixture of non-polar and polar solvents, for example, toluene:ethyl acetate:formic acid (5:4:1, v/v/v).

  • Sample Application: Samples and standards are applied as bands using an automatic applicator.

  • Development: The plate is developed in a saturated chamber to a specific distance.

  • Densitometric Analysis: The plate is scanned at a wavelength of 225 nm.[1]

  • Sample and Standard Preparation: Similar to the HPLC method, extracts and standard solutions are prepared in a suitable solvent.

UPLC-MS/MS Method for Lignans
  • Instrumentation: Ultra-Performance Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A sub-2 µm particle size C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: A gradient of acetonitrile or methanol with water, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Ionization Mode: ESI in either positive or negative mode, depending on the analyte.

  • MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for each analyte.

  • Sample Preparation: May involve more rigorous clean-up steps like solid-phase extraction (SPE) in addition to solvent extraction to minimize matrix effects.

  • Standard Preparation: As with other methods, a calibration curve is constructed using a series of diluted standard solutions. An internal standard is often used to improve accuracy and precision.

Visualizing the Workflow

Diagrams created using DOT language provide a clear visual representation of the experimental processes.

HPLC_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation cluster_quant Quantification Plant_Material Plant Material Extraction Solvent Extraction (e.g., Methanol) Plant_Material->Extraction Filtration Filtration Extraction->Filtration HPLC_System HPLC System Filtration->HPLC_System Standard Reference Standard Stock_Solution Stock Solution Standard->Stock_Solution Serial_Dilution Serial Dilutions Stock_Solution->Serial_Dilution Serial_Dilution->HPLC_System Linearity Linearity Serial_Dilution->Linearity UV_Detector UV Detector (254 nm) HPLC_System->UV_Detector Column C18 Column Column->HPLC_System Mobile_Phase Mobile Phase (Methanol:Water) Mobile_Phase->HPLC_System Data_Analysis Data Analysis UV_Detector->Data_Analysis Quantification_Result Quantification Result Linearity->Quantification_Result Precision Precision Precision->Quantification_Result Accuracy Accuracy Accuracy->Quantification_Result LOD_LOQ LOD & LOQ LOD_LOQ->Quantification_Result Data_Analysis->Precision Data_Analysis->Accuracy Data_Analysis->LOD_LOQ

Caption: Workflow for the validation of an HPLC method for this compound quantification.

Method_Comparison cluster_hplc HPLC-UV cluster_hptlc HPTLC cluster_uplc UPLC-MS/MS HPLC_Node Good Selectivity Moderate Sensitivity HPTLC_Node High Throughput Low Cost UPLC_Node Excellent Selectivity High Sensitivity Kadsuralignan_A This compound Quantification Kadsuralignan_A->HPLC_Node Established Method Kadsuralignan_A->HPTLC_Node Screening & QC Kadsuralignan_A->UPLC_Node High-end Research

Caption: Comparison of analytical methods for this compound quantification.

Conclusion

The selection of an appropriate analytical method for the quantification of this compound depends on the specific requirements of the research.

  • HPLC-UV offers a robust, cost-effective, and widely accessible method suitable for routine quality control and quantification.

  • HPTLC provides a high-throughput and economical alternative, particularly useful for screening large numbers of samples.

  • UPLC-MS/MS stands out for its superior sensitivity and selectivity, making it the method of choice for complex matrices, trace-level quantification, and in-depth research applications where high accuracy is critical.

By adapting and validating the methodologies presented in this guide, researchers can confidently and accurately quantify this compound to support their drug discovery and development efforts.

References

Lignans from Kadsura Genus: A Comparative Guide to Anti-HIV Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While specific data on the anti-HIV activity of Kadsuralignan A is not available in the current scientific literature, numerous studies have demonstrated that various lignans isolated from plants of the Kadsura genus possess notable anti-HIV properties. This guide provides a comparative overview of the reported anti-HIV-1 activity of these compounds, offering valuable insights for researchers exploring natural products in antiviral drug discovery. The data presented herein is based on in vitro studies and highlights the potential of this class of compounds against HIV, including strains resistant to conventional therapies.

Comparative Anti-HIV-1 Activity of Lignans from Kadsura

The following table summarizes the in vitro anti-HIV-1 activity of several lignans and other compounds isolated from various Kadsura species. The data includes the 50% effective concentration (EC50), which represents the concentration of the compound that inhibits HIV-1 replication by 50%, and the therapeutic index (TI), a measure of the compound's selectivity for antiviral activity over cytotoxicity.

Compound NamePlant SourceEC50 (µg/mL)EC50 (µM)Therapeutic Index (TI)Target Cells/AssayReference
Heteroclitin IKadsura heteroclita1.6-52.9H9 Lymphocytes[1]
Heteroclitin JKadsura heteroclita1.4-65.9H9 Lymphocytes[1]
Binankadsurin AKadsura angustifolia-3.86-Not Specified[2]
Kadsulignan NKadsura coccinea-0.0119-Not Specified[2]
Schizarin EKadsura matsudai2.08--H9 Lymphocytes[2]
Interiotherin AKadsura interior---H9 Lymphocytes[3]
Interiotherin BKadsura interior---H9 Lymphocytes[3]

Experimental Protocols

The evaluation of the anti-HIV activity of natural compounds typically involves a series of in vitro assays to determine their efficacy and mechanism of action. Below are detailed methodologies for key experiments commonly cited in the study of anti-HIV agents.

Cytotoxicity Assay (MTT Assay)

This assay is crucial to determine the concentration range at which a compound is not toxic to host cells, which is essential for calculating the therapeutic index.

  • Cell Lines: Human T-lymphocyte cell lines such as MT-4, C8166, or peripheral blood mononuclear cells (PBMCs) are commonly used.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well.

    • Add various concentrations of the test compound to the wells.

    • Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve.

Anti-HIV-1 p24 Antigen Capture ELISA

This assay quantifies the amount of HIV-1 p24 core protein, an indicator of viral replication.

  • Procedure:

    • Infect target cells (e.g., MT-4) with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) in the presence of various concentrations of the test compound.

    • Culture the infected cells for 3-5 days.

    • Collect the cell culture supernatant.

    • Coat a 96-well plate with HIV-1 p24 capture antibody.

    • Add the culture supernatants to the wells and incubate.

    • Add a biotinylated secondary antibody followed by streptavidin-horseradish peroxidase conjugate.

    • Add a substrate solution (e.g., TMB) to develop color.

    • Stop the reaction and measure the absorbance at 450 nm.

    • The EC50 value is determined by the concentration of the compound that reduces p24 antigen production by 50% compared to the virus control.[4][5]

Reverse Transcriptase (RT) Inhibition Assay

This biochemical assay directly measures the inhibitory effect of a compound on the HIV-1 reverse transcriptase enzyme, a key target for many antiretroviral drugs.

  • Procedure:

    • Use a commercially available RT inhibition assay kit or a custom-developed assay.

    • The assay typically involves a microplate coated with a template-primer complex.

    • Add recombinant HIV-1 RT enzyme and the test compound at various concentrations to the wells.

    • Add a mixture of deoxynucleotides (dNTPs), including a labeled nucleotide (e.g., digoxigenin-dUTP or BrdUTP).

    • Incubate to allow the RT reaction to proceed.

    • Detect the incorporated labeled nucleotides using an antibody-enzyme conjugate (e.g., anti-digoxigenin-peroxidase).

    • Add a colorimetric substrate and measure the absorbance.

    • The IC50 value, the concentration at which the compound inhibits 50% of the RT activity, is calculated.[6]

Visualizations

General Workflow for Screening Natural Products for Anti-HIV Activity

G cluster_0 Natural Product Extraction and Isolation cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 Activity Against Resistant Strains Plant Material Plant Material Crude Extract Crude Extract Plant Material->Crude Extract Extraction Fractionation Fractionation Crude Extract->Fractionation Chromatography Pure Compounds Pure Compounds Fractionation->Pure Compounds Purification Cytotoxicity Assay (CC50) Cytotoxicity Assay (CC50) Pure Compounds->Cytotoxicity Assay (CC50) Anti-HIV Assay (EC50) Anti-HIV Assay (EC50) Pure Compounds->Anti-HIV Assay (EC50) Therapeutic Index (TI = CC50/EC50) Therapeutic Index (TI = CC50/EC50) Cytotoxicity Assay (CC50)->Therapeutic Index (TI = CC50/EC50) Anti-HIV Assay (EC50)->Therapeutic Index (TI = CC50/EC50) Mechanism of Action Studies Mechanism of Action Studies Therapeutic Index (TI = CC50/EC50)->Mechanism of Action Studies RT Inhibition Assay RT Inhibition Assay Protease Inhibition Assay Protease Inhibition Assay Integrase Inhibition Assay Integrase Inhibition Assay Entry Inhibition Assay Entry Inhibition Assay Testing against NNRTI-resistant strains Testing against NNRTI-resistant strains Testing against NRTI-resistant strains Testing against NRTI-resistant strains Testing against PI-resistant strains Testing against PI-resistant strains Activity Against Resistant Strains Activity Against Resistant Strains Mechanism of Action Studies->Activity Against Resistant Strains HIV_Lifecycle cluster_cell Host Cell Binding_Attachment 1. Binding and Fusion Reverse_Transcription 2. Reverse Transcription (RNA -> DNA) Binding_Attachment->Reverse_Transcription Integration 3. Integration (Viral DNA into Host DNA) Reverse_Transcription->Integration Transcription_Translation 4. Transcription & Translation Integration->Transcription_Translation Assembly 5. Assembly Transcription_Translation->Assembly Budding 6. Budding and Maturation Assembly->Budding New_Virion New HIV Virion Budding->New_Virion HIV_Virion HIV Virion HIV_Virion->Binding_Attachment RT_Inhibitors Reverse Transcriptase Inhibitors (e.g., some lignans) RT_Inhibitors->Reverse_Transcription

References

A Head-to-Head Comparison of Kadsuralignan A with Other Lignans: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological performance of Kadsuralignan A against other notable lignans. The information is supported by experimental data, detailed methodologies, and visual representations of key biological pathways.

This compound, a dibenzocyclooctadiene lignan, is part of a large class of naturally occurring polyphenolic compounds with diverse and promising pharmacological activities. Lignans, in general, are recognized for their anti-inflammatory, antioxidant, neuroprotective, and anticancer properties. This guide delves into a comparative analysis of this compound with other well-studied lignans, presenting quantitative data to facilitate informed decisions in research and development.

Comparative Biological Activity of Lignans

The following tables summarize the in vitro efficacy of this compound and other selected lignans across various biological assays. The data, presented as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values, offer a quantitative basis for comparison.

Anti-Inflammatory Activity

The anti-inflammatory potential of lignans is often evaluated by their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).

LignanTargetAssay SystemIC50 / EC50 (µM)Reference
This compoundTNF-αLPS-stimulated RAW 264.7 cellsNot Reported-
Heteroclitalignan BTNF-αLPS-stimulated RAW 264.7 cells14.54 ± 0.81[1]
Kadsuphilin CTNF-αLPS-stimulated RAW 264.7 cells6.16 ± 0.14[1]
Kadsulignan ETNF-αLPS-stimulated RAW 264.7 cells9.41 ± 0.45[1]
Kadsindutalignan BNOLPS-activated RAW 264.7 cells5.67 ± 0.54[2]
L-NMMA (control)NOLPS-activated RAW 264.7 cells8.90 ± 0.48[2]
Anticancer Activity

The cytotoxic effects of lignans against various cancer cell lines are a key area of investigation. The MTT assay is a common method to determine the concentration at which a compound inhibits cell growth by 50%.

LignanCancer Cell LineIC50 (µM)Reference
This compound-Not Reported-
DeoxypodophyllotoxinPC-3 (Prostate)2.29 x 10⁻⁶[3]
KB (Oral Carcinoma)4.43 x 10⁻⁶[3]
YateinA549 (Lung)37.46 ± 1.10[4]
MIA-PaCa-2 (Pancreatic)34.04 ± 1.76[4]
4'-DemethyldeoxypodophyllotoxinP-388 (Leukemia)>10[4]
Neuroprotective Activity

Lignans have shown promise in protecting neuronal cells from various toxins, a crucial aspect in the research of neurodegenerative diseases. Assays often involve challenging neuronal cell lines (e.g., PC12) with neurotoxins like β-amyloid.

LignanNeuroprotective EffectAssay SystemEffective ConcentrationReference
This compoundNot Reported---
Schisandrin BProtection against Aβ₂₅₋₃₅ toxicityPC12 cellsMarkedly reversed cell death[5]
Schisandrin CProtection against Aβ₂₅₋₃₅ toxicityPC12 cellsMarkedly reversed cell death[5]
SchisandrinNo obvious effect against Aβ₂₅₋₃₅ toxicityPC12 cells-[5]
Schisantherin ANo obvious effect against Aβ₂₅₋₃₅ toxicityPC12 cells-[5]
Anti-HIV Activity

Certain lignans have been investigated for their potential to inhibit the replication of the human immunodeficiency virus (HIV).

LignanTargetAssay SystemEC50 (µg/mL)Reference
This compoundHIV-1-2.23[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Anti-inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages (Griess Assay)
  • Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test lignans. After 1 hour of pre-incubation, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

  • Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. 50 µL of supernatant is mixed with 50 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).

  • Absorbance Measurement: After a 10-minute incubation at room temperature in the dark, the absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to LPS-stimulated cells without lignan treatment.

Anticancer Assay: MTT Cell Viability Assay
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the lignans for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm with a microplate reader. The IC50 value is calculated from the dose-response curve.[7]

Neuroprotective Assay: β-Amyloid-Induced Toxicity in PC12 Cells
  • Cell Culture and Differentiation: PC12 cells are cultured in DMEM with 10% horse serum and 5% FBS. For differentiation, cells are treated with 50-100 ng/mL of nerve growth factor (NGF) for 5-7 days.

  • Cell Seeding: Differentiated PC12 cells are seeded in 96-well plates.

  • Treatment: Cells are pre-treated with different concentrations of lignans for 2 hours before being exposed to aggregated β-amyloid (Aβ₂₅₋₃₅ or Aβ₁₋₄₂) at a final concentration of 10-25 µM for 24-48 hours.[8][9]

  • Viability Assessment: Cell viability is assessed using the MTT assay as described above. An increase in cell viability compared to the Aβ-treated control group indicates a neuroprotective effect.

Anti-HIV Assay: Reverse Transcriptase (RT) Inhibition Assay
  • Reaction Mixture: The assay is typically performed in a 96-well plate. The reaction mixture contains a buffer (e.g., Tris-HCl), a template-primer (e.g., poly(A)-oligo(dT)), the substrate (e.g., [³H]TTP), MgCl₂, and the HIV-1 reverse transcriptase enzyme.[10]

  • Inhibitor Addition: Various concentrations of the test lignan are added to the reaction mixture.

  • Incubation: The reaction is initiated by the addition of the enzyme and incubated at 37°C for a defined period (e.g., 60 minutes).

  • Quantification of DNA Synthesis: The amount of newly synthesized DNA is quantified. In a common method, the biotinylated primer allows the capture of the product on a streptavidin-coated plate, and the incorporated radiolabeled or digoxigenin-labeled nucleotides are detected.[10]

  • EC50 Determination: The concentration of the lignan that inhibits 50% of the RT activity is determined as the EC50 value.

Signaling Pathway Diagrams

The biological activities of lignans are often mediated through their interaction with key cellular signaling pathways. Below are diagrams of the NF-κB and MAPK pathways, which are frequently implicated in inflammation and cancer.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Lignans Lignans MyD88 MyD88 TLR4->MyD88 IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 IKK_complex IKK Complex (IKKα/β/γ) TRAF6->IKK_complex IkB IκBα IKK_complex->IkB P NFkB NF-κB (p50/p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Inflammatory Gene Expression Lignans->IKK_complex Inhibition

Caption: The NF-κB signaling pathway, a key regulator of inflammation, and a target for lignans.

MAPK_Signaling_Pathway Growth_Factor Growth Factor RTK RTK Growth_Factor->RTK Lignans Lignans Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P Nucleus Nucleus ERK->Nucleus Translocation Transcription_Factors Transcription Factors (e.g., AP-1) Gene_Expression Cell Proliferation, Survival, etc. Transcription_Factors->Gene_Expression Lignans->Raf Inhibition? Lignans->MEK Inhibition?

Caption: The MAPK/ERK signaling pathway, crucial for cell proliferation and a potential target for anticancer lignans.

References

Confirming Kadsuralignan A's Mechanism of Action: A Comparative Guide with Target Binding Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kadsuralignan A, a dibenzocyclooctadiene lignan isolated from medicinal plants of the Kadsura and Schisandra genera, has emerged as a compound of interest due to its potential therapeutic activities. Preliminary studies have indicated its anti-HIV activity, and related compounds from the same chemical class have demonstrated significant anti-inflammatory and neuroprotective properties. This guide provides a comparative overview of this compound's likely mechanisms of action based on the established activities of its structural analogs. Furthermore, it outlines detailed experimental protocols for target binding and functional studies that are essential to definitively confirm its molecular targets and compare its performance against other therapeutic alternatives.

Data Presentation: Comparative Biological Activities of Dibenzocyclooctadiene Lignans

While direct comparative data for this compound against other compounds is limited, the following table summarizes the reported biological activities of this compound and its close structural analogs. This provides a basis for understanding its potential therapeutic efficacy and informs the selection of appropriate comparative compounds for future studies.

CompoundBiological ActivityPotency (EC50/IC50)Putative Target/MechanismReference
This compound Anti-HIV-12.23 µg/mLReverse Transcriptase (putative)[1]
Tiegusanin GAnti-HIV-17.9 µMNot specified[2]
HDS2 (a dibenzocyclooctadiene lignan)Anti-HIV-11-3 µMNon-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)[3]
(-)-ArctigeninAnti-HIV-1~0.5 µMDNA Topoisomerase II[4]
(-)-TrachelogeninAnti-HIV-1~1 µMDNA Topoisomerase II[4]
Schisandra Lignan Extract (SLE)Anti-inflammatory-Inhibition of NF-κB and JNK signaling[5][6]
(+)-DeoxyschisandrinAnti-inflammatory-Inhibition of NF-κB, MAPK, and PI3K/Akt pathways[7]
γ-SchisandrinAnti-inflammatory-Inhibition of NF-κB activation[7]
Ananolignan F & LNeuroprotective-Protection against Aβ25-35-induced cell death[8]
Polysperlignans A, B, D, ENeuroprotective-Protection against β-amyloid- or hydrogen peroxide-induced neurotoxicity[9]

Mandatory Visualizations

Proposed Anti-HIV Mechanism of this compound

Kadsuralignan_A_Anti_HIV_Mechanism cluster_HIV_Lifecycle HIV Replication Cycle HIV_Virion HIV Virion Host_Cell Host T-Cell HIV_Virion->Host_Cell Entry Viral_RNA Viral RNA Host_Cell->Viral_RNA Reverse_Transcription Reverse Transcription Viral_RNA->Reverse_Transcription Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Integration Integration Viral_DNA->Integration Provirus Provirus Integration->Provirus Transcription_Translation Transcription & Translation Provirus->Transcription_Translation Viral_Proteins Viral Proteins Transcription_Translation->Viral_Proteins Assembly_Budding Assembly & Budding Viral_Proteins->Assembly_Budding New_Virion New HIV Virion Assembly_Budding->New_Virion Kadsuralignan_A This compound Reverse_Transcriptase Reverse Transcriptase Enzyme Kadsuralignan_A->Reverse_Transcriptase Binds to Reverse_Transcriptase->Reverse_Transcription Inhibits

Caption: Proposed mechanism of this compound as a non-nucleoside reverse transcriptase inhibitor (NNRTI).

Proposed Anti-Inflammatory Mechanism of this compound

Kadsuralignan_A_Anti_Inflammatory_Mechanism cluster_Inflammatory_Stimulus Inflammatory Stimulus cluster_Signaling_Cascade Intracellular Signaling cluster_Nuclear_Events Nuclear Translocation & Gene Expression LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB NF-κB NFkB NF-κB NFkB_p p-NF-κB (active) IkB_NFkB->NFkB_p Releases Nucleus Nucleus NFkB_p->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Inflammatory_Genes Activates Transcription Inflammation Inflammation Inflammatory_Genes->Inflammation Leads to Kadsuralignan_A This compound Kadsuralignan_A->IKK Inhibits (putative)

Caption: Proposed anti-inflammatory mechanism of this compound via inhibition of the NF-κB signaling pathway.

Experimental Protocols

To definitively elucidate the mechanism of action of this compound and enable direct comparison with other compounds, the following experimental protocols are recommended.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

Objective: To determine if this compound directly inhibits the enzymatic activity of HIV-1 RT and to quantify its inhibitory potency (IC50).

Methodology:

  • Reagents and Materials:

    • Recombinant HIV-1 Reverse Transcriptase (commercially available).

    • Poly(rA)-oligo(dT) template/primer.

    • Deoxynucleotide triphosphates (dNTPs), including radiolabeled or fluorescently-labeled dTTP.

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT, KCl).

    • This compound stock solution (in DMSO).

    • Control inhibitors (e.g., Nevirapine for NNRTI, AZT-TP for NRTI).

    • Microplate (96-well or 384-well).

    • Scintillation counter or fluorescence plate reader.

  • Procedure:

    • Prepare serial dilutions of this compound and control inhibitors in the assay buffer.

    • In a microplate, combine the HIV-1 RT enzyme, poly(rA)-oligo(dT) template/primer, and the test compound (this compound or control).

    • Initiate the reaction by adding the dNTP mix containing the labeled dTTP.

    • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

    • Stop the reaction (e.g., by adding EDTA or precipitating the nucleic acids).

    • Quantify the incorporation of the labeled dTTP into the newly synthesized DNA strand using a scintillation counter or fluorescence reader.

  • Data Analysis:

    • Calculate the percentage of RT inhibition for each concentration of this compound compared to the vehicle control (DMSO).

    • Plot the percentage inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.

NF-κB Reporter Gene Assay

Objective: To assess the inhibitory effect of this compound on the NF-κB signaling pathway in a cellular context.

Methodology:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T or RAW264.7 macrophages).

    • Co-transfect the cells with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Treatment and Stimulation:

    • After transfection, treat the cells with various concentrations of this compound or a known NF-κB inhibitor (e.g., Bay 11-7082) for a defined pre-incubation period.

    • Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).

  • Luciferase Assay:

    • After the stimulation period, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

    • Calculate the percentage of NF-κB inhibition for each concentration of this compound relative to the stimulated vehicle control.

    • Determine the IC50 value from the dose-response curve.

General Target Binding Assay Protocol (e.g., Surface Plasmon Resonance - SPR)

Objective: To directly measure the binding affinity and kinetics of this compound to a purified target protein (e.g., HIV-1 RT).

Methodology:

  • Instrumentation and Reagents:

    • SPR instrument (e.g., Biacore).

    • Sensor chip (e.g., CM5 chip).

    • Purified target protein.

    • This compound.

    • Running buffer.

    • Immobilization reagents (e.g., EDC/NHS).

  • Procedure:

    • Immobilize the purified target protein onto the surface of the sensor chip.

    • Prepare a series of concentrations of this compound in the running buffer.

    • Inject the different concentrations of this compound over the sensor chip surface and monitor the change in the SPR signal (response units) over time (association phase).

    • After the association phase, flow running buffer over the chip to monitor the dissociation of the compound from the target (dissociation phase).

    • Regenerate the sensor chip surface between different compound injections if necessary.

  • Data Analysis:

    • Analyze the sensorgrams (plots of response units versus time) to determine the association rate constant (ka) and the dissociation rate constant (kd).

    • Calculate the equilibrium dissociation constant (KD), which is a measure of binding affinity, from the ratio of kd/ka.

Experimental Workflow for Target Confirmation

Experimental_Workflow Start Hypothesized Activity of this compound Cell_Based_Assay Cell-Based Functional Assay (e.g., Anti-HIV activity, Anti-inflammatory assay) Start->Cell_Based_Assay Biochemical_Assay Biochemical/Enzymatic Assay (e.g., RT Inhibition Assay) Cell_Based_Assay->Biochemical_Assay If active Direct_Binding_Assay Direct Target Binding Assay (e.g., SPR, ITC) Biochemical_Assay->Direct_Binding_Assay If direct inhibition Structure_Activity Structure-Activity Relationship (SAR) Studies Direct_Binding_Assay->Structure_Activity Confirm target & affinity In_Vivo_Model In Vivo Animal Model Structure_Activity->In_Vivo_Model Optimize compound Confirmation Mechanism of Action Confirmed In_Vivo_Model->Confirmation

Caption: A generalized workflow for confirming the mechanism of action of this compound.

Conclusion

This compound holds promise as a bioactive compound with potential applications in antiviral, anti-inflammatory, and neuroprotective therapies. Based on the activities of its structural analogs, the most probable mechanisms of action involve the inhibition of HIV-1 reverse transcriptase and the NF-κB signaling pathway. The experimental protocols detailed in this guide provide a robust framework for researchers to definitively confirm these mechanisms through direct target binding studies and to quantitatively compare the performance of this compound against existing and novel therapeutic agents. Such studies are critical for advancing our understanding of this natural product and for its potential development into a clinically relevant therapeutic.

References

A Guide to Inter-Laboratory Validation of Kadsuralignan A Analytical Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The robust validation of analytical standards is a cornerstone of drug discovery and development, ensuring the accuracy, reliability, and reproducibility of experimental data. For a compound of interest like Kadsuralignan A, a lignan with potential therapeutic properties, establishing a well-characterized analytical standard is paramount. Inter-laboratory validation, also known as a collaborative study, is the highest level of method validation, providing objective evidence of a method's performance across different laboratories, equipment, and analysts.

This guide provides a comprehensive framework for conducting an inter-laboratory validation of a this compound analytical standard. While specific data for this compound is not yet publicly available, this document outlines the critical performance parameters, a detailed experimental protocol, and the necessary data presentation formats based on established analytical validation guidelines.[1][2][3][4]

Key Performance Parameters for Validation

An inter-laboratory validation of a this compound analytical standard should assess several key performance characteristics to ensure the analytical method is fit for its intended purpose.[1][5] The following table summarizes these parameters and their typical acceptance criteria.

Parameter Description Typical Acceptance Criteria
Accuracy The closeness of test results to the true value.[1][5]Recovery of 98.0% to 102.0% of the known amount of this compound spiked into a placebo matrix.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the Relative Standard Deviation (RSD).Repeatability (Intra-assay precision): RSD ≤ 2%Intermediate Precision (Inter-assay, inter-day): RSD ≤ 3%Reproducibility (Inter-laboratory precision): RSD ≤ 5%
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[1]Correlation coefficient (r²) ≥ 0.999 for a calibration curve with a minimum of five concentration levels.
Range The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.The range should cover the expected concentrations of this compound in the samples to be analyzed.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.[1]
Specificity/ Selectivity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.No interference from placebo or known related substances at the retention time of this compound. Peak purity should be demonstrated using a photodiode array (PDA) detector.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with variations in parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±10%).
Solution Stability The stability of the analyte in a given solvent over a specified period.≤ 2% change in concentration over 24 hours at room temperature and 72 hours under refrigerated conditions.

Hypothetical Experimental Protocol for Inter-laboratory Validation

This protocol outlines a general procedure for an inter-laboratory study on a this compound analytical standard using High-Performance Liquid Chromatography (HPLC).

1. Objective: To assess the reproducibility of an HPLC method for the quantification of this compound across multiple laboratories.

2. Participating Laboratories: A minimum of five to eight laboratories should be recruited for the study.[6]

3. Materials and Methods:

  • Analytical Standard: A single, well-characterized batch of this compound reference standard (purity ≥ 99.5%).
  • Samples: Homogeneous samples of a placebo matrix (e.g., a common formulation excipient) and the placebo matrix spiked with known concentrations of this compound at three levels (low, medium, and high).
  • HPLC Method: A detailed, validated single-laboratory HPLC method will be provided to all participating laboratories. This should include:
  • Column type, dimensions, and particle size.
  • Mobile phase composition and gradient (if applicable).
  • Flow rate.
  • Injection volume.
  • Column temperature.
  • Detector wavelength.
  • System Suitability Test (SST): A set of SST criteria must be met before sample analysis. This typically includes parameters like theoretical plates, tailing factor, and RSD of replicate injections of the standard.

4. Study Design:

  • The coordinating laboratory will prepare and distribute the this compound reference standard, spiked placebo samples, and a detailed analytical method protocol to all participating laboratories.
  • Each laboratory will be instructed to perform the analysis on two separate days.
  • On each day, each sample should be analyzed in triplicate.
  • The results, including raw data, chromatograms, and calculations, will be reported back to the coordinating laboratory.

5. Data Analysis:

  • The data will be statistically analyzed to determine the inter-laboratory precision (reproducibility).
  • Outliers may be identified and excluded based on statistical tests like Cochran's or Grubb's test.
  • The mean, standard deviation, and RSD will be calculated for each concentration level across all laboratories.

Workflow for Inter-laboratory Validation

The following diagram illustrates the workflow for the inter-laboratory validation of a this compound analytical standard.

G cluster_0 Coordinating Laboratory cluster_1 Participating Laboratories (n >= 5) cluster_2 Data Analysis and Reporting prep Preparation of this compound Reference Standard and Samples dist Distribution of Materials and Protocol prep->dist protocol Development of Detailed Analytical Protocol protocol->dist receive Receipt of Materials dist->receive sst System Suitability Testing receive->sst analysis Sample Analysis (Triplicate on Two Days) sst->analysis report Reporting of Results analysis->report collect Data Collection and Compilation report->collect stat Statistical Analysis (Accuracy, Precision, etc.) collect->stat final_report Final Validation Report stat->final_report

Inter-laboratory validation workflow.

Potential Signaling Pathway of this compound

While the specific signaling pathways of this compound are not well-elucidated, it belongs to the lignan family of compounds, which includes podophyllotoxin. Podophyllotoxins are known to exert their biological effects, such as anti-tumor activity, through interaction with tubulin and modulation of various signaling pathways.[7] The diagram below illustrates a hypothetical signaling pathway for this compound, based on the known mechanisms of related lignans.

G cluster_0 Cellular Effects cluster_1 Signaling Pathways Kadsuralignan_A This compound Tubulin Tubulin Polymerization Kadsuralignan_A->Tubulin Inhibition NFkB NF-κB Pathway Kadsuralignan_A->NFkB Modulation TGFb TGF-β Pathway Kadsuralignan_A->TGFb Modulation Microtubule Microtubule Disruption Tubulin->Microtubule CellCycle Cell Cycle Arrest (G2/M Phase) Microtubule->CellCycle Leads to Apoptosis Apoptosis Induction CellCycle->Apoptosis Induces NFkB->Apoptosis Regulation of TGFb->CellCycle Regulation of

Hypothetical signaling pathway of this compound.

This guide provides a foundational framework for the inter-laboratory validation of this compound analytical standards. Adherence to these principles will ensure the development of a robust and reliable analytical method, which is essential for the advancement of research and development involving this promising compound.

References

Assessing the Off-Target Effects of Kadsuralignan A: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the off-target effects of a compound is as crucial as defining its on-target efficacy. This guide provides a comparative assessment of Kadsuralignan A, a dibenzocyclooctadiene lignan with known anti-HIV activity, against two other well-studied lignans, Honokiol and Schisandrin B. While quantitative off-target screening data for this compound is not publicly available, this guide summarizes the known biological activities and affected signaling pathways of all three compounds, offering a framework for researchers to evaluate their potential for off-target interactions.

Comparative Analysis of Biological Activities

This compound, Honokiol, and Schisandrin B are all naturally derived lignan compounds with demonstrated biological activities. However, the extent of their characterization, particularly concerning off-target effects, varies significantly. The following table summarizes the known on-target and potential off-target activities based on available literature. It is important to note that for this compound, the information is limited, highlighting a critical knowledge gap.

FeatureThis compoundHonokiolSchisandrin B
Compound Class Dibenzocyclooctadiene LignanNeolignanDibenzocyclooctadiene Lignan
Primary Reported Activity Anti-HIV activity (EC50 = 2.23 μg/mL)[1]Anticancer, anti-inflammatory, neuroprotectiveAnticancer, antioxidant, anti-inflammatory, hepatoprotective
Known Molecular Targets & Affected Pathways Information not publicly availableEGFR, NF-κB, STAT3, PI3K/mTOR, MAPK[2][3]PI3K/Akt, JAK/STAT, Wnt/β-catenin, NF-κB[4][5]
Reported Off-Target Effects No comprehensive off-target screening data found in public domain.Dose-dependent dual effects on oxidative stress.[6] Potential for broad bioactivity raises concern for off-target effects.[6]Interacts with multiple signaling pathways, suggesting potential for off-target activity.[4][7]
Quantitative Off-Target Data (Kinase/Receptor Panels) Not availableLimited data available.Limited data available.

Experimental Protocols for Assessing Off-Target Effects

To rigorously assess the off-target profile of this compound and other compounds, a combination of in vitro and cell-based assays is recommended. Below are detailed protocols for key experiments that can provide valuable insights into a compound's selectivity.

Kinase Inhibition Assay (Radiometric Filter Binding Assay)

This assay is a gold standard for determining the inhibitory activity of a compound against a panel of protein kinases.

Principle: This method measures the incorporation of a radiolabeled phosphate group (from [γ-³³P]ATP) onto a specific substrate by a kinase. A decrease in radioactivity on the filter corresponds to the inhibitory activity of the test compound.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl₂, and other necessary co-factors.

  • Compound Dilution: Serially dilute the test compound (e.g., this compound) in DMSO to achieve a range of desired concentrations.

  • Kinase Reaction: In a 96-well plate, combine the kinase, its specific substrate, and the diluted test compound.

  • Initiation of Reaction: Add [γ-³³P]ATP to initiate the kinase reaction. Incubate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Termination and Filtration: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Transfer the reaction mixture to a phosphocellulose filter plate. The substrate, now potentially phosphorylated, will bind to the filter.

  • Washing: Wash the filters multiple times with a wash buffer to remove unincorporated [γ-³³P]ATP.

  • Scintillation Counting: After drying the filters, add a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Competitive Radioligand Binding Assay

This assay is used to determine the affinity of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

Principle: A fixed concentration of a radioligand with high affinity and specificity for the target receptor is incubated with the receptor source (e.g., cell membranes) in the presence of varying concentrations of the unlabeled test compound. The amount of radioligand displaced is proportional to the affinity of the test compound for the receptor.

Protocol:

  • Membrane Preparation: Prepare cell membranes from cells expressing the target receptor.

  • Assay Buffer: Prepare a suitable binding buffer.

  • Reaction Setup: In a 96-well plate, add the cell membranes, the radiolabeled ligand at a concentration close to its Kd, and the test compound at various concentrations.

  • Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement of a compound in a cellular environment by measuring changes in the thermal stability of target proteins.

Principle: The binding of a ligand to its target protein can increase the protein's thermal stability. When cells are heated, unstable proteins denature and aggregate, while ligand-bound proteins remain soluble at higher temperatures.

Protocol:

  • Cell Treatment: Treat intact cells with the test compound or a vehicle control for a specified time.

  • Heating: Heat the cell suspensions at a range of different temperatures.

  • Cell Lysis: Lyse the cells to release the proteins.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates to pellet the aggregated proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins. The amount of the target protein in the soluble fraction can be quantified by methods such as Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated cells. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement and stabilization.

Visualizing Molecular Interactions and Experimental Processes

To further aid in the conceptualization of the complex biological processes involved, the following diagrams, generated using the Graphviz DOT language, illustrate a key signaling pathway often implicated in the effects of lignans and a typical workflow for assessing off-target effects.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation RAS RAS RTK->RAS Activation STAT3 STAT3 RTK->STAT3 Activation AKT Akt PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation IKK IKK AKT->IKK Activation Transcription Gene Transcription (Proliferation, Survival, Angiogenesis, Inflammation) mTOR->Transcription RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Activation ERK ERK MEK->ERK Activation ERK->Transcription IkB IκB IKK->IkB Phosphorylation (leads to degradation) NFkB NF-κB NFkB->Transcription Translocation STAT3->Transcription

Caption: A simplified diagram of common signaling pathways (PI3K/Akt/mTOR, MAPK/ERK, and NF-κB) often modulated by bioactive compounds like lignans.

Experimental_Workflow cluster_screening Initial Screening cluster_validation Hit Validation & Characterization cluster_profiling In-depth Profiling cluster_assessment Safety Assessment Broad_Panel Broad Off-Target Screening (e.g., Kinase & Receptor Panels) Dose_Response Dose-Response Assays (IC50/Ki Determination) Broad_Panel->Dose_Response Identified Hits Cell_Based Cell-Based Assays (e.g., CETSA) Dose_Response->Cell_Based Validated Hits Pathway_Analysis Signaling Pathway Analysis Cell_Based->Pathway_Analysis Confirmed Cellular Activity Phenotypic_Screening Phenotypic Screening Pathway_Analysis->Phenotypic_Screening Toxicity_Studies In Vitro & In Vivo Toxicity Studies Phenotypic_Screening->Toxicity_Studies Prioritized Candidates

References

Kadsuralignan A Analogs: Benchmarking Antiviral Potency Against Established HIV Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the anti-HIV potency of compounds isolated from the Kadsura plant genus against commercially available antiviral drugs. This document is intended for researchers, scientists, and drug development professionals interested in the potential of novel natural products in antiviral therapy.

Comparative Antiviral Potency

The following table summarizes the in vitro potency of two lignans isolated from Kadsura species, Kadsulignan M and Angustific acid A, against Human Immunodeficiency Virus (HIV). For benchmarking purposes, the potencies of three established anti-HIV drugs, representing different mechanisms of action, are also included.

CompoundCompound TypeVirusPotency (EC50/IC50)Citation(s)
From Kadsura Species
Kadsulignan MLignanHIVEC50: 6.03 x 10⁻⁶ mol/LIC50: 1.19 x 10⁻⁴ mol/L
Angustific acid ACycloartane TriterpenoidHIVEC50: 6.1 µg/mL
Known Antiviral Drugs
Zidovudine (AZT)Nucleoside Reverse Transcriptase Inhibitor (NRTI)HIV-1EC50: 0.0022 µM[1]
NevirapineNon-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)HIV-1IC50: 40 nM[2]
RitonavirProtease Inhibitor (PI)HIV-1EC50: 0.022 µM[3][4]
HIV-2EC50: 0.16 µM[3][4]

Experimental Protocols

The following are detailed methodologies for standard in vitro assays used to determine the antiviral potency of chemical compounds.

Cytopathic Effect (CPE) Inhibition Assay

This assay is a widely used method to screen for antiviral agents by measuring the ability of a compound to protect host cells from virus-induced cell death (cytopathic effect).

Materials:

  • Host cells susceptible to the virus of interest (e.g., Vero E6, A549)

  • Complete cell culture medium (e.g., MEM with 5% FBS)

  • Virus stock with a known titer

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplates

  • Cell viability dye (e.g., Neutral Red, Crystal Violet)

  • Plate reader for absorbance measurement

Procedure:

  • Cell Seeding: Seed host cells into 96-well plates at a density that will result in a near-confluent monolayer on the day of the assay.

  • Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium.

  • Infection and Treatment:

    • Remove the growth medium from the cell monolayers.

    • Add the diluted virus to all wells except for the cell control wells.

    • Immediately add the serially diluted test compounds to the appropriate wells. Include wells with virus only (virus control) and cells only (cell control).

  • Incubation: Incubate the plates at the optimal temperature and CO2 concentration for virus replication until the virus control wells show approximately 80-90% CPE.

  • Cell Viability Staining:

    • Remove the medium from the wells.

    • Add the cell viability dye solution (e.g., Neutral Red) and incubate to allow for dye uptake by viable cells.

    • Wash the wells to remove excess dye.

    • Add a destaining solution to lyse the cells and release the incorporated dye.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a plate reader.

    • Calculate the percentage of cell viability for each compound concentration relative to the cell and virus controls.

    • Determine the 50% effective concentration (EC50), the concentration of the compound that protects 50% of the cells from virus-induced CPE, by regression analysis.

Plaque Reduction Assay

This assay quantifies the ability of an antiviral compound to inhibit the formation of viral plaques, which are localized areas of cell death within a cell monolayer.

Materials:

  • Confluent monolayers of susceptible host cells in 6- or 12-well plates.

  • Virus stock of a known titer.

  • Test compounds.

  • Overlay medium (e.g., cell culture medium containing agarose or methylcellulose).

  • Fixative solution (e.g., 10% formalin).

  • Staining solution (e.g., crystal violet).

Procedure:

  • Compound and Virus Preparation: Prepare serial dilutions of the test compound. Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units per well).

  • Infection:

    • Remove the growth medium from the cell monolayers.

    • Adsorb the virus onto the cells for 1-2 hours at the appropriate temperature.

  • Treatment:

    • Remove the virus inoculum.

    • Add the overlay medium containing the different concentrations of the test compound.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Plaque Visualization:

    • Fix the cells with the fixative solution.

    • Remove the overlay and stain the cell monolayer with a staining solution.

    • Wash the plates to remove excess stain. Plaques will appear as clear zones against a stained background of viable cells.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

    • Determine the 50% inhibitory concentration (IC50), the concentration of the compound that reduces the number of plaques by 50%, by regression analysis.

Visualizations

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate a typical workflow for antiviral drug screening and a simplified representation of a viral replication pathway that can be targeted by antiviral compounds.

Antiviral_Screening_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies Compound_Library Compound Library (Natural Products, Synthetic Molecules) Primary_Screening Primary Screening (e.g., CPE Inhibition Assay) Compound_Library->Primary_Screening Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification Dose_Response Dose-Response Assay (EC50/IC50 Determination) Hit_Identification->Dose_Response Hit_Validation Hit Validation Dose_Response->Hit_Validation MOA_Studies Mechanism of Action (e.g., Target Identification) Hit_Validation->MOA_Studies Lead_Optimization Lead Optimization MOA_Studies->Lead_Optimization

Figure 1. A generalized workflow for the discovery and development of antiviral drugs.

Viral_Replication_Pathway cluster_host Host Cell cluster_inhibitors Potential Inhibition Points Virus_Entry 1. Virus Entry (Attachment & Fusion) Uncoating 2. Uncoating (Release of Viral Genome) Virus_Entry->Uncoating Reverse_Transcription 3. Reverse Transcription (RNA -> DNA) Uncoating->Reverse_Transcription Integration 4. Integration (Viral DNA into Host Genome) Reverse_Transcription->Integration Transcription_Translation 5. Transcription & Translation (Synthesis of Viral Proteins) Integration->Transcription_Translation Assembly_Release 6. Assembly & Release (New Virus Particles) Transcription_Translation->Assembly_Release NRTI NRTI / NNRTI (e.g., Zidovudine, Nevirapine) NRTI->Reverse_Transcription Inhibits PI Protease Inhibitor (e.g., Ritonavir) PI->Transcription_Translation Inhibits Protease Activity

References

Safety Operating Guide

Safeguarding Your Laboratory and Environment: Proper Disposal of Kadsuralignan A

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and proper disposal of chemical compounds is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the disposal of Kadsuralignan A, a dibenzocyclooctadiene lignan, aligning with best practices for laboratory safety and environmental protection. While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), responsible disposal is paramount to prevent environmental release and maintain a safe working environment.[1]

Key Data for Disposal Considerations

A summary of quantitative data and key properties of this compound relevant to its handling and disposal is presented below.

PropertyValue/InformationSource
CAS Number 913237-64-6[1]
Molecular Formula C22H26O7[2]
GHS Hazard Classification Not classified as a physical, health, or environmental hazard.[1]
Signal Word No signal word.[1]
Hazard Statements None.[1]
Chemical Stability Stable under recommended storage conditions.[1]
Materials to Avoid Strong oxidizing/reducing agents, strong acids/alkalis.[1]
Disposal Precaution Do not let product enter drains.[1]

Experimental Protocols for Disposal

Protocol 1: Disposal of Solid this compound Waste

This protocol applies to pure, solid this compound and any material heavily contaminated with the solid compound.

Methodology:

  • Personal Protective Equipment (PPE): Before handling, ensure appropriate PPE is worn, including safety glasses, gloves, and a lab coat.

  • Collection: Carefully sweep up solid this compound, avoiding dust formation.[1] For spills, use absorbent pads to collect the material.

  • Containment: Place the collected solid waste into a clearly labeled, sealed container. The container should be made of a material compatible with the compound and any solvents used. Plastic containers are often preferred for solid chemical waste.[3]

  • Labeling: Label the waste container clearly as "this compound Waste" and include the date.

  • Storage: Store the sealed container in a designated satellite accumulation area for chemical waste, away from incompatible materials such as strong acids, bases, and oxidizing agents.[1][4]

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EH&S) office or a licensed hazardous waste disposal contractor.[3]

Protocol 2: Disposal of this compound in Solution

This protocol applies to solutions containing this compound, such as those in organic solvents (e.g., DMSO, ethanol) used for experiments.

Methodology:

  • PPE: Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

  • Segregation: Do not mix this compound solutions with other chemical waste streams unless compatibility is confirmed. It is best practice to collect halogenated and non-halogenated solvent wastes separately.

  • Containment: Pour the waste solution into a designated, leak-proof, and clearly labeled waste container. Ensure the container is compatible with the solvent used.

  • Labeling: Label the container with the full chemical names of all contents, including solvents and an approximate concentration of this compound.

  • Storage: Keep the waste container tightly sealed when not in use and store it in a designated satellite accumulation area, within secondary containment if possible.

  • Disposal: Contact your institution's EH&S office for disposal. Do not pour solutions containing this compound down the drain.[1]

Protocol 3: Disposal of Contaminated Labware and Materials

This protocol applies to items such as pipette tips, gloves, and glassware that are lightly contaminated with this compound.

Methodology:

  • Solid Contaminated Materials: Items like gloves, weighing paper, and pipette tips should be collected in a designated, labeled solid waste container for chemical waste.

  • Contaminated Glassware:

    • Rinse the glassware three times with a suitable solvent (e.g., ethanol or acetone) to remove residual this compound.

    • Collect the rinsate and dispose of it as liquid chemical waste, following Protocol 2.

    • After triple rinsing, the glassware can typically be washed and reused or disposed of as regular lab glass waste, depending on institutional policies.[5]

  • Empty Product Containers:

    • Triple rinse the original this compound container with a suitable solvent.[6]

    • Collect the rinsate for disposal as liquid chemical waste.

    • Deface the label on the empty container and dispose of it according to your institution's guidelines for empty chemical containers.[5]

Mandatory Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_start Start: this compound Waste Generated cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_contaminated Contaminated Materials cluster_end Final Disposal start Identify Waste Type solid_waste Solid this compound or Heavily Contaminated Items start->solid_waste Solid liquid_waste This compound in Solution start->liquid_waste Liquid contaminated_items Lightly Contaminated (Gloves, Glassware, etc.) start->contaminated_items Contaminated Labware collect_solid Sweep/Collect (Avoid Dust) solid_waste->collect_solid contain_solid Seal in Labeled Solid Waste Container collect_solid->contain_solid store Store in Designated Satellite Accumulation Area contain_solid->store contain_liquid Pour into Labeled Liquid Waste Container liquid_waste->contain_liquid contain_liquid->store decision Can it be Rinsed? contaminated_items->decision decision->collect_solid No (e.g., gloves) rinse Triple Rinse with Appropriate Solvent decision->rinse Yes collect_rinsate Collect Rinsate rinse->collect_rinsate dispose_rinsed Dispose of Rinsed Item per Lab Policy rinse->dispose_rinsed collect_rinsate->contain_liquid ehs_pickup Arrange Disposal via EH&S or Licensed Contractor store->ehs_pickup

Caption: Disposal workflow for this compound waste.

References

Personal protective equipment for handling Kadsuralignan A

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of specialized compounds like Kadsuralignan A is paramount. This guide provides immediate, essential safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure and ensure safety. The following table summarizes the required PPE.

PPE CategoryItemSpecification
Eye/Face Protection Safety Glasses with Side ShieldsMust comply with EN166 (EU) or NIOSH (US) standards.
Skin Protection Chemical-Resistant GlovesMaterial to be selected based on the specific solvent being used.
Lab CoatStandard laboratory coat.
Respiratory Protection RespiratorRequired when handling the compound as a powder or if aerosolization is possible. Use a P95 (US) or type P1 (EU EN 143) particle respirator. For higher exposures, a full-face particle respirator type N100 (US) or type P3 (EU EN 143) is recommended.

This data is synthesized from standard laboratory safety protocols for handling chemical compounds.

Operational Plan: Step-by-Step Handling Procedures

Following a structured workflow is critical to minimize risks associated with handling this compound.

  • Preparation : Before handling, ensure that the designated work area, typically a chemical fume hood, is clean and uncluttered. Verify that all necessary PPE is available and in good condition.

  • Weighing :

    • Perform all weighing operations within a chemical fume hood to prevent inhalation of the powder.

    • Use a dedicated, clean spatula and weighing vessel.

    • Handle the compound gently to avoid creating airborne dust.

  • Dissolution :

    • Add the solvent to the weighed this compound slowly to avoid splashing.

    • If sonication or heating is required, ensure the container is properly sealed or use a condenser to prevent solvent evaporation and potential exposure.

  • Experimental Use :

    • Keep containers with this compound solutions sealed when not in use.

    • Conduct all procedures involving the compound within a chemical fume hood.

  • Post-Handling :

    • Thoroughly clean the work area and any equipment used.

    • Remove PPE in the correct order to avoid self-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste : Collect unused this compound powder and any materials heavily contaminated with the solid (e.g., weighing paper, contaminated gloves) in a designated, sealed hazardous waste container.

  • Liquid Waste : Collect all solutions containing this compound in a labeled, sealed hazardous waste container. Do not pour down the drain.[1]

  • Contaminated Materials : Items lightly contaminated, such as pipette tips and paper towels, should also be disposed of in the designated solid hazardous waste stream.

  • Labeling : All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".

  • Storage and Pickup : Store hazardous waste in a designated, secure area until it is collected by certified hazardous waste disposal personnel.

Visual Safety Workflows

To further clarify the procedural steps for handling and safety, the following diagrams illustrate the key workflows.

G Figure 1: this compound Handling Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_area Prepare Fume Hood gather_ppe Gather Required PPE prep_area->gather_ppe weigh Weigh Compound gather_ppe->weigh dissolve Dissolve in Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment clean_area Clean Work Area experiment->clean_area dispose_waste Dispose of Waste clean_area->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands

Caption: Workflow for handling this compound.

G Figure 2: PPE Selection Logic decision_powder Handling Powder? ppe_respirator Wear Respirator decision_powder->ppe_respirator Yes ppe_no_respirator Respirator Not Required decision_powder->ppe_no_respirator No decision_splash Risk of Splash? ppe_goggles Wear Safety Goggles decision_splash->ppe_goggles Yes ppe_gloves Wear Gloves ppe_labcoat Wear Lab Coat start Start start->decision_powder start->decision_splash start->ppe_gloves start->ppe_labcoat

Caption: Decision tree for selecting appropriate PPE.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.